molecular formula C9H12N6O3 B1667026 Amdoxovir CAS No. 145514-04-1

Amdoxovir

Cat. No.: B1667026
CAS No.: 145514-04-1
M. Wt: 252.23 g/mol
InChI Key: RLAHNGKRJJEIJL-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amdoxovir (DAPD) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection . It is a prodrug of dioxolane guanosine (DXG) and is the only guanosine nucleoside analogue that had been in clinical development for HIV-1 . As a guanosine analogue, this compound is deaminated intracellularly by adenosine deaminase to its active metabolite, DXG . DXG is subsequently phosphorylated to DXG-triphosphate (DXG-TP), which acts as a potent alternative substrate and competitive inhibitor of HIV-1 reverse transcriptase, competing with the natural substrate dGTP . A key research value of this compound lies in its distinct resistance profile. DXG demonstrates in vitro activity against HIV-1 strains resistant to other NRTIs, including those with the M184V/I mutation (conferring resistance to lamivudine/emtricitabine) and strains containing multiple thymidine analogue mutations (TAMs) . Furthermore, research indicates synergistic antiviral activity when this compound is combined with Zidovudine (AZT). One clinical study showed that the combination of this compound with a reduced dose of Zidovudine (200 mg) resulted in a significantly greater mean viral load decline (-2.00 log10) over 10 days compared to either agent alone, suggesting a potentially enhanced efficacy and a strategy to mitigate Zidovudine-related toxicity . Resistance selected in vitro by this compound is associated with the K65R or L74V mutations in HIV-1 reverse transcriptase . The combination of this compound and Zidovudine has been shown in vitro to delay the emergence of resistant mutations . The compound has been evaluated in multiple Phase I and II clinical trials, though its development appears to have been discontinued after 2013 . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027435
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145514-04-1
Record name Amdoxovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145514-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amdoxovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amdoxovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMDOXOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amdoxovir's Mechanism of Action Against HIV Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdoxovir, also known as DAPD, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection. As a prodrug, this compound undergoes intracellular metabolic activation to its pharmacologically active form, which then targets the viral reverse transcriptase (RT), a critical enzyme in the HIV replication cycle. This technical guide provides an in-depth overview of the mechanism of action of this compound against HIV reverse transcriptase, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action

This compound is a guanosine nucleoside analog.[1] Its primary mechanism of action involves the inhibition of HIV-1 reverse transcriptase, which prevents the conversion of viral RNA into proviral DNA, a crucial step for viral replication and integration into the host genome.[1][2]

Metabolic Activation

This compound itself is not active against HIV-1 RT. Following oral administration, it is absorbed and undergoes a two-step intracellular phosphorylation process to become its active triphosphate metabolite.

  • Deamination: this compound is first deaminated by the cellular enzyme adenosine deaminase to its active metabolite, dioxolane guanosine (DXG).[1][3]

  • Phosphorylation: DXG is then successively phosphorylated by cellular kinases to DXG-monophosphate (DXG-MP), DXG-diphosphate (DXG-DP), and finally to the active moiety, DXG-triphosphate (DXG-TP).[3]

dot

This compound This compound (DAPD) DXG Dioxolane Guanosine (DXG) This compound->DXG Adenosine Deaminase DXGMP DXG-Monophosphate DXG->DXGMP Cellular Kinases DXGDP DXG-Diphosphate DXGMP->DXGDP Cellular Kinases DXGTP DXG-Triphosphate (Active Metabolite) DXGDP->DXGTP Cellular Kinases

Metabolic activation pathway of this compound.
Inhibition of HIV Reverse Transcriptase

DXG-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV-1 reverse transcriptase.[3] The structural similarity between DXG-TP and dGTP allows the viral enzyme to recognize and incorporate the analog into the growing proviral DNA chain.

DNA Chain Termination

Upon incorporation into the viral DNA, DXG-TP causes chain termination. Lacking a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond, the addition of DXG-monophosphate prevents further elongation of the DNA strand. This premature termination of reverse transcription effectively halts the viral replication process.

dot

cluster_RT HIV Reverse Transcriptase Active Site RT HIV-1 RT Elongation DNA Elongation RT->Elongation Incorporation of dGTP Termination Chain Termination RT->Termination Incorporation of DXG-TP DNA Growing Proviral DNA Template Viral RNA Template dGTP dGTP (Natural Substrate) dGTP->RT DXGTP DXG-TP (this compound Metabolite) DXGTP->RT Competitive Inhibition Elongation->DNA

Mechanism of HIV-1 RT inhibition by DXG-TP.

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro activity of this compound and its active metabolite, DXG.

CompoundCell LineHIV-1 StrainEC50 (µM)Reference
DXG Cord Blood Mononuclear Cells (CBMCs)Wild-Type0.032[4]
DXG MT-4 cellsWild-Type0.05[4]
This compound (DAPD) Peripheral Blood Mononuclear Cells (PBMCs)Laboratory Isolate4.0 ± 2.2[1]
DXG Peripheral Blood Mononuclear Cells (PBMCs)Laboratory Isolate0.25 ± 0.17[1]

Table 1: In Vitro Antiviral Activity of this compound and DXG

ParameterValueEnzymeReference
Ki (DXG-TP) 0.019 µMHIV-1 Reverse Transcriptase[3]

Table 2: Inhibition Constant of DXG-TP

Resistance Profile

Resistance to this compound has been associated with specific mutations in the HIV-1 reverse transcriptase gene. In vitro studies have shown that the primary mutations selected by DXG are K65R and L74V.[5] The K65R mutation can also be selected by other nucleoside analogs like tenofovir and abacavir.[6] Notably, DXG has demonstrated activity against HIV-1 isolates containing the M184V/I mutation, which confers resistance to lamivudine and emtricitabine, as well as against some strains with thymidine analog mutations (TAMs).[1]

Experimental Protocols

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to determine the in vitro antiviral activity of this compound and its metabolites against HIV-1 in human PBMCs.

Materials:

  • Human PBMCs isolated from healthy donors

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • HIV-1 laboratory-adapted strains or clinical isolates

  • This compound and DXG

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • Cell culture medium (e.g., RPMI 1640 with supplements)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with PHA for 2-3 days.

  • Wash the cells and culture them in medium supplemented with IL-2.

  • Prepare serial dilutions of this compound and DXG in cell culture medium.

  • In a 96-well plate, add the stimulated PBMCs.

  • Add the different concentrations of the test compounds to the wells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Include control wells with no drug (virus control) and no virus (cell control).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • On day 7, collect the cell culture supernatant.

  • Determine the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of p24 production against the drug concentration.

dot

Start Isolate PBMCs Stimulate Stimulate with PHA Start->Stimulate Culture Culture with IL-2 Stimulate->Culture PlateCells Plate PBMCs Culture->PlateCells PrepareDrug Prepare Drug Dilutions AddDrug Add Drug to Wells PrepareDrug->AddDrug PlateCells->AddDrug Infect Infect with HIV-1 AddDrug->Infect Incubate Incubate for 7 Days Infect->Incubate Collect Collect Supernatant Incubate->Collect ELISA p24 Antigen ELISA Collect->ELISA Calculate Calculate EC50 ELISA->Calculate

Workflow for PBMC-based antiviral assay.
HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay measures the ability of the triphosphate form of this compound's active metabolite (DXG-TP) to inhibit the activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP (radiolabeled thymidine triphosphate)

  • DXG-TP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including [³H]-dTTP).

  • Prepare serial dilutions of DXG-TP.

  • In microcentrifuge tubes, add the reaction mixture.

  • Add the different concentrations of DXG-TP to the respective tubes.

  • Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

  • Include a control reaction with no inhibitor.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of RT activity for each DXG-TP concentration and determine the 50% inhibitory concentration (IC50).

dot

Start Prepare Reaction Mix AddMix Add Reaction Mix to Tubes Start->AddMix PrepareInhibitor Prepare DXG-TP Dilutions AddInhibitor Add DXG-TP to Tubes PrepareInhibitor->AddInhibitor AddMix->AddInhibitor StartReaction Add HIV-1 RT AddInhibitor->StartReaction Incubate Incubate at 37°C StartReaction->Incubate StopReaction Stop with TCA Incubate->StopReaction Filter Filter and Wash StopReaction->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate

References

The Rise and Stagnation of Amdoxovir (DAPD): A Technical History

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

ATLANTA, GA – This technical guide provides an in-depth overview of the discovery, developmental history, and scientific underpinnings of Amdoxovir (DAPD), a once-promising antiretroviral agent. Designed for researchers, scientists, and drug development professionals, this document details the journey of this compound from its university origins to its eventual halt in late-stage clinical development.

Executive Summary

This compound (DAPD), a nucleoside reverse transcriptase inhibitor (NRTI), emerged from academic research as a potent agent against human immunodeficiency virus type 1 (HIV-1). As a prodrug, it is converted in the body to its active metabolite, dioxolane guanosine (DXG), which inhibits the HIV-1 reverse transcriptase enzyme. The drug showed promise in early clinical trials, particularly in combination with other antiretrovirals like zidovudine (ZDV). However, despite its potential, its development was discontinued for strategic reasons by its corporate sponsor. This guide will explore the scientific and developmental milestones of this compound.

Discovery and Synthesis

This compound was discovered by Dr. Raymond F. Schinazi of Emory University and Dr. C.K. Chu of the University of Georgia[1][2]. The initial synthesis involved a multi-step process starting from D-mannose. A key step in the synthesis is the selective tosylation of D-mannose, followed by cyclization and a series of protection and deprotection steps to yield the dioxolane ring structure. The purine base is then coupled to the dioxolane moiety, followed by amination to produce the final 2,6-diaminopurine nucleoside analogue.

Mechanism of Action

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI)[1][3]. It is a prodrug that is rapidly absorbed and then deaminated by adenosine deaminase to its active form, β-d-dioxolane guanosine (DXG)[4]. DXG is subsequently phosphorylated by cellular kinases to its active triphosphate metabolite, DXG-TP[5]. DXG-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase by competing with the natural substrate, dGTP[5]. Incorporation of DXG-TP into the growing viral DNA chain leads to chain termination, thus halting viral replication[3].

This compound Mechanism of Action cluster_cell Infected Host Cell cluster_virus HIV-1 Replication Cycle This compound This compound (DAPD) (extracellular) DAPD_int This compound (DAPD) (intracellular) This compound->DAPD_int Cellular Uptake DXG DXG (Dioxolane Guanosine) DAPD_int->DXG Adenosine Deaminase DXGMP DXG-MP DXG->DXGMP Cellular Kinases DXGDP DXG-DP DXGMP->DXGDP DXGTP DXG-TP (Active Metabolite) DXGDP->DXGTP RT Reverse Transcriptase DXGTP->RT Competitive Inhibition vDNA Viral DNA RT->vDNA Incorporation & Chain Termination vRNA Viral RNA vRNA->vDNA Reverse Transcription dGTP dGTP (Natural Substrate) dGTP->RT Binds to

Figure 1: Mechanism of action of this compound (DAPD).

Preclinical Development

In preclinical studies, this compound demonstrated significant antiviral activity against HIV-1, including strains resistant to other NRTIs. Notably, it showed activity against viruses with the M184V/I mutation, which confers resistance to lamivudine and emtricitabine[4]. In vitro studies in human peripheral blood mononuclear cells showed that DXG acts synergistically with zidovudine (ZDV) against HIV-1[4].

Animal toxicology studies in cynomolgus monkeys at high doses revealed obstructive nephropathy as a dose-limiting toxicity, which was found to be reversible upon discontinuation of the drug[6].

Clinical Development

This compound progressed through Phase I and II clinical trials, where its safety, pharmacokinetics, and antiviral efficacy were evaluated in both treatment-naive and treatment-experienced HIV-1 infected individuals.

Phase I/IIa Studies

A 10-day, randomized, double-blind, placebo-controlled study evaluated the safety, pharmacokinetics, and antiviral activity of this compound (500 mg twice daily) alone and in combination with two different doses of zidovudine (200 mg and 300 mg twice daily)[7][8]. The study found that the combination was safe and well-tolerated, with no serious adverse events reported[7]. The most common adverse events were mild to moderate headache and nausea[3].

The study also demonstrated a potent antiviral effect. The combination of this compound with zidovudine resulted in a greater reduction in HIV-1 RNA levels than either drug alone, suggesting a synergistic or additive effect[7].

Table 1: Viral Load Reduction in a 10-Day Phase Ib/IIa Study

Treatment ArmMean Change in HIV-1 RNA (log10 copies/mL)
ZDV 200 mg b.i.d.-0.69[4]
ZDV 300 mg b.i.d.-0.55[4]
This compound 500 mg b.i.d.-1.09[4]
This compound 500 mg + ZDV 200 mg b.i.d.-1.69[4]
This compound 500 mg + ZDV 300 mg b.i.d.-2.00[4]

b.i.d. = twice daily

Another study in 90 HIV-1 infected patients evaluated escalating doses of this compound monotherapy (25 mg to 500 mg twice daily and 600 mg once daily) over 15 days[6][9]. In antiretroviral therapy (ART)-naive patients, a median reduction in plasma HIV-1 RNA of 1.5 log10 copies/mL was observed at the highest doses[9]. In ART-experienced patients, the viral load reduction was less pronounced, at 0.7 log10 at 500 mg twice daily[9].

Clinical_Trial_Workflow cluster_treatment 10-Day Treatment Period start Patient Screening (HIV-1 RNA > 5,000 copies/mL) randomization Randomization (Double-blind, Placebo-controlled) start->randomization arm1 This compound 500mg b.i.d. randomization->arm1 Group 1 arm2 This compound 500mg b.i.d. + ZDV 200mg b.i.d. randomization->arm2 Group 2 arm3 This compound 500mg b.i.d. + ZDV 300mg b.i.d. randomization->arm3 Group 3 arm4 ZDV 200mg b.i.d. randomization->arm4 Group 4 arm5 ZDV 300mg b.i.d. randomization->arm5 Group 5 monitoring Safety & Virologic Monitoring (Days 1-10) arm1->monitoring arm2->monitoring arm3->monitoring arm4->monitoring arm5->monitoring end End of Study Analysis (Pharmacokinetics, Viral Load Change) monitoring->end

Figure 2: Workflow of a Phase Ib/IIa clinical trial of this compound.

Pharmacokinetics

Pharmacokinetic studies revealed that this compound is rapidly absorbed orally and converted to its active metabolite, DXG[4]. Plasma concentrations of DXG were found to be substantially higher than those of the parent drug[6]. Urinary excretion is the primary route of elimination for both this compound and DXG[3]. Co-administration with zidovudine did not significantly alter the pharmacokinetic parameters of this compound or DXG[4][8].

Table 2: Pharmacokinetic Parameters of this compound and its Metabolite DXG

ParameterThis compound (DAPD)DXG
Mean Half-life (T½) on Day 1 1.3 - 1.6 hours[3]2.5 - 2.9 hours[3]
Mean Half-life (T½) on Day 10 Not specifiedBiphasic decline evident after 12 hours[3][7]
Intracellular Half-life of DXG-TP Not applicable~16 hours (in activated primary human lymphocytes)[3]
Primary Route of Elimination Urinary excretion[3]Urinary excretion[3]
Urinary Recovery at Steady-State 1.1 - 3.9% (as unchanged this compound)[3]25.3 - 27.7% (as DXG)[3]

Corporate Development and Discontinuation

The development of this compound involved several pharmaceutical companies. Initially, Triangle Pharmaceuticals held the worldwide rights for this compound through a licensing agreement with Emory University and the University of Georgia Research Foundation, an agreement that began in March 1996[10]. In January 2003, Gilead Sciences acquired Triangle Pharmaceuticals and took over the development of this compound[10].

However, in January 2004, Gilead announced the discontinuation of the development and commercialization of this compound for strategic reasons[1][10]. The rights to the compound, along with all toxicity, efficacy, and other data, were transferred back to the universities[10]. RFS Pharma later continued some development of the drug[2][3].

Amdoxovir_Development_Timeline cluster_events Key Developmental Milestones 1996 March 1996: Triangle Pharmaceuticals licenses this compound from Emory University and the University of Georgia. 1999 1999: Phase I/II clinical trials initiated. 1996->1999 2003 January 2003: Gilead Sciences acquires Triangle Pharmaceuticals. 1999->2003 2004 January 2004: Gilead discontinues development of this compound. 2003->2004 2008 ~2008-2010: Further Phase II studies conducted by RFS Pharma. 2004->2008 2013 2013: A Phase II trial is terminated and another withdrawn before starting. 2008->2013

Figure 3: Timeline of the corporate development of this compound.

Key Experimental Protocols

Quantification of this compound and Metabolites in Plasma and Urine

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to measure the concentrations of this compound, DXG, zidovudine, and its glucuronidated metabolite in plasma and urine samples[8].

  • Sample Preparation: Plasma and urine samples were typically subjected to protein precipitation or solid-phase extraction to remove interfering substances.

  • Chromatographic Separation: A reverse-phase C18 high-performance liquid chromatography (HPLC) column was used to separate the analytes. The mobile phase usually consisted of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification. Specific precursor-to-product ion transitions for each analyte and internal standard were monitored to ensure selectivity and sensitivity.

  • Data Analysis: The concentration of each analyte was determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

HIV-1 Drug Susceptibility Assays

The in vitro antiviral activity of this compound and its metabolite DXG was determined using drug susceptibility assays in human peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines.

  • Cell Culture: PBMCs were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to support HIV-1 replication.

  • Virus Infection: Cells were infected with a laboratory-adapted strain of HIV-1 or clinical isolates in the presence of serial dilutions of the test compounds.

  • Measurement of Viral Replication: After a defined incubation period (typically 3-7 days), the extent of viral replication was measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50), defined as the drug concentration that inhibits viral replication by 50%, was calculated by plotting the percentage of inhibition of p24 production against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound (DAPD) represents a case study of a promising therapeutic candidate that, despite demonstrating potent antiviral activity and a favorable safety profile in early clinical trials, did not reach commercialization due to shifts in corporate strategy. The science behind this compound, from its mechanism of action to its synergistic potential with other antiretrovirals, remains a valuable contribution to the field of HIV research. The developmental history of this compound underscores the complex interplay of scientific discovery, clinical validation, and corporate decision-making in the pharmaceutical industry.

References

Amdoxovir chemical structure and stereoisomerism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Amdoxovir

Introduction

This compound, also known as DAPD, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV/AIDS.[1][2][3] It is a prodrug that is converted intracellularly to its active metabolite, dioxolane guanosine (DXG), which is subsequently phosphorylated to the active triphosphate form.[4] This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is a synthetic purine nucleoside analog.[4] Its chemical name is [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol.[4] The structure consists of a 2,6-diaminopurine base attached to a 1,3-dioxolane ring, which serves as the sugar moiety mimic. A hydroxymethyl group is attached to the 2-position of the dioxolane ring.

Figure 1: Chemical structure of this compound with key functional groups.

Stereoisomerism of this compound

The stereochemistry of this compound is a critical aspect of its biological activity. The 1,3-dioxolane ring contains two chiral centers at the C2 and C4 positions. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

The biologically active form of this compound is the (2R,4R) stereoisomer. The specific spatial arrangement of the substituents on the dioxolane ring is crucial for its recognition and phosphorylation by cellular enzymes and subsequent inhibition of the viral reverse transcriptase.

Stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers This compound This compound (Four Possible Stereoisomers) 2R_4R (2R,4R) (Active Isomer) This compound->2R_4R 2S_4S (2S,4S) This compound->2S_4S 2R_4S (2R,4S) This compound->2R_4S 2S_4R (2S,4R) This compound->2S_4R 2R_4R->2S_4S enantiomeric pair 2R_4R->2R_4S diastereomers 2R_4R->2S_4R diastereomers 2S_4S->2R_4S diastereomers 2S_4S->2S_4R diastereomers 2R_4S->2S_4R enantiomeric pair

Figure 2: Stereoisomers of this compound, highlighting the active (2R,4R) isomer.

Mechanism of Action

This compound is a prodrug that requires intracellular activation. It is first deaminated by adenosine deaminase to its guanosine analog, 9-(β-D-1,3-dioxolan-4-yl)guanine (DXG).[4] DXG is then sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally the active triphosphate metabolite (DXG-TP).[4] DXG-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase and also as a chain terminator upon its incorporation into the viral DNA.[4]

Mechanism_of_Action This compound This compound (DAPD) DXG Dioxolane Guanine (DXG) This compound->DXG Adenosine deaminase DXG_MP DXG Monophosphate DXG->DXG_MP Cellular kinases DXG_DP DXG Diphosphate DXG_MP->DXG_DP Cellular kinases DXG_TP DXG Triphosphate (Active) DXG_DP->DXG_TP Cellular kinases Inhibition Inhibition of HIV Reverse Transcriptase DXG_TP->Inhibition

Figure 3: Intracellular activation pathway of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₉H₁₂N₆O₃
Molar Mass252.23 g/mol [2][3]
CAS Number145514-04-1[4]
This compound Half-life (in HIV-infected subjects)1.3 to 1.6 hours[4]
DXG Half-life (in HIV-infected subjects)2.5 to 2.9 hours (Day 1)[4]
DXG-TP Intracellular Half-life (in activated primary human lymphocytes)~16 hours[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the developing pharmaceutical companies. However, a general workflow for the synthesis and characterization of such nucleoside analogs can be outlined.

General Synthetic Approach: The synthesis of this compound would likely involve the coupling of a protected 2,6-diaminopurine base with a suitably functionalized 1,3-dioxolane derivative. The stereochemistry would be controlled through the use of chiral starting materials or asymmetric synthesis techniques.

General Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and for chiral separation of stereoisomers.

  • X-ray Crystallography: To unambiguously determine the absolute stereochemistry.

Experimental_Workflow Start Starting Materials (Protected Purine Base, Chiral Dioxolane) Coupling Glycosylation Reaction Start->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Purification (e.g., Column Chromatography) Deprotection->Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purification->Analysis Chiral_Separation Chiral Separation/Analysis Analysis->Chiral_Separation Final_Product This compound (2R,4R) Chiral_Separation->Final_Product

Figure 4: Generalized experimental workflow for the synthesis and analysis of this compound.

References

In Vitro Antiviral Spectrum of Amdoxovir and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdoxovir (AMDX), also known as (-)-β-D-2,6-diaminopurine dioxolane (DAPD), is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated significant in vitro activity, primarily against the Human Immunodeficiency Virus (HIV). As a prodrug, this compound is metabolized in vivo to its active form, (-)-β-D-dioxolane guanosine (DXG). This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound and its key metabolite, DXG. It includes a summary of their activity against various viruses, detailed experimental protocols for the assays used to determine their efficacy, and visualizations of the metabolic pathway and experimental workflows.

Introduction

This compound is a guanosine-based nucleoside analog that was developed for the treatment of HIV-1 infections.[1][2][3][4][5][6][7] Its structural similarity to the natural nucleoside deoxyguanosine allows it to be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. The primary active metabolite, DXG, is formed through deamination of this compound by adenosine deaminase.[8][9][10][11] This guide focuses on the in vitro data that defines the antiviral profile of both the parent compound and its active metabolites.

Mechanism of Action

This compound acts as a prodrug that is converted to its active triphosphate form, DXG-TP, through a series of intracellular phosphorylation steps. DXG-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the dioxolane ring of the incorporated DXG prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[8][9][10][11]

This compound Mechanism of Action cluster_0 Intracellular Metabolism cluster_1 Viral Replication Inhibition This compound This compound (DAPD) DXG Dioxolane Guanosine (DXG) This compound->DXG Adenosine Deaminase DXGMP DXG-MP DXG->DXGMP Cellular Kinases DXGDP DXG-DP DXGMP->DXGDP DXGTP DXG-TP (Active) DXGDP->DXGTP RT Viral Reverse Transcriptase DXGTP->RT dGTP dGTP (Natural Substrate) dGTP->RT ViralDNA Viral DNA Chain RT->ViralDNA Incorporation Termination Chain Termination ViralDNA->Termination Incorporation of DXG-MP

Caption: Metabolic activation of this compound and inhibition of viral reverse transcriptase.

In Vitro Antiviral Spectrum

The in vitro antiviral activity of this compound and its metabolite DXG has been predominantly studied against HIV-1. Limited data is available for its activity against other viruses.

Human Immunodeficiency Virus (HIV)

This compound and DXG have demonstrated potent activity against wild-type HIV-1 and various strains resistant to other nucleoside reverse transcriptase inhibitors.[1][8]

Table 1: In Vitro Anti-HIV-1 Activity of this compound (DAPD) and Dioxolane Guanosine (DXG)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound (DAPD)HIV-1 (Wild-Type)PBM4.0 ± 2.2>500>125[8]
Dioxolane Guanosine (DXG)HIV-1 (Wild-Type)PBM0.25 ± 0.17>500>2000[8]
Dioxolane Guanosine (DXG)HIV-1 (Wild-Type)CBMC0.032>500>15625[1]
Dioxolane Guanosine (DXG)HIV-1 (Wild-Type)MT-40.05>500>10000[1]
This compound (DAPD)HIV-1 (LAI)PBM6.9>100>14.5[12]
Dioxolane Guanosine (DXG)HIV-1 (IIIB)CBMC0.046Not ReportedNot Reported[13]
Dioxolane Guanosine (DXG)HIV-1 (IIIB)MT-20.085Not ReportedNot Reported[13]

PBM: Peripheral Blood Mononuclear Cells; CBMC: Cord Blood Mononuclear Cells.

Table 2: In Vitro Activity of Dioxolane Guanosine (DXG) Against NRTI-Resistant HIV-1 Strains

Virus Strain (Resistance Mutation)Fold Change in EC50 vs. Wild-TypeReference(s)
Zidovudine-Resistant<4[8]
Lamivudine-Resistant<4[8]
Abacavir-Resistant<4[8]
Q151M<4[8]
K65RModerate Resistance[8]
L74VSusceptible[8]
K65R + Q151MResistant[8]
Hepatitis B Virus (HBV)

Dioxolane guanosine (DXG), the active metabolite of this compound, has also shown in vitro activity against Hepatitis B Virus.[11]

Table 3: In Vitro Anti-HBV Activity of this compound (DAPD) and Dioxolane Guanosine (DXG)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound (DAPD)HBV (Wild-Type)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
Dioxolane Guanosine (DXG)HBV (Wild-Type)Not SpecifiedPotent ActivityNot SpecifiedNot Specified[11]

Note: Specific EC50 and CC50 values for this compound and its metabolites against HBV are not consistently reported in the reviewed literature.

Other Viruses

Based on the comprehensive search conducted, there is a lack of publicly available, specific quantitative data (EC50, CC50) on the in vitro activity of this compound or its metabolites against other significant viral pathogens such as influenza virus, herpes simplex virus (HSV), or respiratory syncytial virus (RSV).

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of this compound and its metabolites.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to 50% of the cells (CC50).

Protocol:

  • Cell Seeding: Seed uninfected host cells (e.g., MT-4, CEM, HepG2) in a 96-well microtiter plate at a predetermined optimal density.

  • Compound Addition: Add serial dilutions of the test compound (this compound or DXG) to the wells. Include a cell control (no compound) and a blank control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 3-5 days) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value using a dose-response curve.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay measures the inhibition of HIV-1 replication by quantifying the amount of viral p24 capsid protein produced (EC50).

Protocol:

  • Cell Infection: Infect target cells (e.g., PBMCs, MT-4) with a known amount of HIV-1.

  • Compound Addition: Immediately after infection, add serial dilutions of the test compound to the infected cell cultures. Include a virus control (infected cells, no compound) and a cell control (uninfected cells, no compound).

  • Incubation: Incubate the cultures for 4-7 days at 37°C in a humidified 5% CO2 atmosphere.

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial or in-house ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition compared to the virus control and determine the EC50 value from a dose-response curve.

Anti-HBV Activity Assay (HBV DNA Quantification)

This assay determines the inhibition of HBV replication by measuring the amount of viral DNA produced.

Protocol:

  • Cell Culture: Culture HepG2 2.2.15 cells, which constitutively produce HBV, in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 6-8 days), replacing the medium and compound every 2-3 days.

  • DNA Extraction: At the end of the treatment period, lyse the cells and extract the total DNA.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the cell lysates using a real-time PCR assay with primers and probes specific for the HBV genome.

  • Data Analysis: Normalize the HBV DNA levels to a cellular housekeeping gene and calculate the percentage of inhibition relative to the untreated control. Determine the EC50 value from a dose-response curve.

Antiviral Screening Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep cell_culture Culture Host Cells start->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_prep->cytotoxicity_assay add_compound Add Compound to Infected Cells compound_prep->add_compound cell_culture->cytotoxicity_assay infect_cells Infect Cells with Virus cell_culture->infect_cells data_analysis Data Analysis cytotoxicity_assay->data_analysis antiviral_assay Antiviral Activity Assay infect_cells->add_compound incubate Incubate add_compound->incubate measure_endpoint Measure Viral Endpoint (e.g., p24, qPCR) incubate->measure_endpoint measure_endpoint->data_analysis calc_cc50 Calculate CC50 data_analysis->calc_cc50 calc_ec50 Calculate EC50 data_analysis->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50->calc_si end End calc_si->end

Caption: General workflow for in vitro antiviral screening.

Conclusion

This compound and its active metabolite, Dioxolane Guanosine, exhibit potent and selective in vitro activity against HIV-1, including strains resistant to other NRTIs. The data also indicates activity against HBV, although this is less well-quantified in the available literature. The primary mechanism of action is the termination of viral DNA chain elongation following the incorporation of the active triphosphate metabolite by viral reverse transcriptase. Further research is warranted to explore the full antiviral spectrum of these compounds against a broader range of viral pathogens. The detailed protocols provided in this guide offer a foundation for the standardized evaluation of this compound and other novel antiviral candidates.

References

Navigating the Preclinical Gauntlet: A Technical Guide to the Pharmacokinetics and Bioavailability of Amdoxovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdoxovir (AMDX, formerly known as DAPD), a promising nucleoside reverse transcriptase inhibitor (NRTI), showed potential in the treatment of HIV/AIDS. As a prodrug, its efficacy is intrinsically linked to its conversion to the active metabolite, β-D-dioxolane guanosine (DXG). Understanding the pharmacokinetic (PK) and bioavailability profile of this compound in preclinical models is paramount for predicting its behavior in humans. This technical guide synthesizes the available information on the preclinical evaluation of this compound, offering a framework for its assessment. While specific quantitative preclinical PK data for this compound is scarce in publicly available literature, likely due to the cessation of its clinical development, this document provides a comprehensive overview of its metabolic pathway and details the standard experimental protocols and data presentation formats used for similar nucleoside analogs.

Introduction to this compound

This compound is a dioxolane purine nucleoside analog that was under development for the treatment of HIV and Hepatitis B virus (HBV) infections.[1] It acts as a prodrug, undergoing rapid in vivo conversion to its active form, DXG.[1][2] This guide will delve into the critical aspects of its absorption, distribution, metabolism, and excretion (ADME) in the context of preclinical research.

Metabolic Activation of this compound

The therapeutic action of this compound is dependent on its metabolic conversion. Upon oral administration, this compound is rapidly absorbed and then deaminated by adenosine deaminase to form DXG.[2] Subsequently, DXG is phosphorylated intracellularly to its active triphosphate form, which acts as a competitive inhibitor of viral reverse transcriptase.

metabolic_pathway This compound This compound (AMDX) (Prodrug) DXG β-D-dioxolane guanosine (DXG) (Active Metabolite) This compound->DXG Adenosine Deaminase DXG_TP DXG-Triphosphate (Active Form) DXG->DXG_TP Intracellular Phosphorylation Inhibition Inhibition of Viral Reverse Transcriptase DXG_TP->Inhibition

Metabolic activation pathway of this compound.

Preclinical Pharmacokinetic Studies: A Methodological Overview

While specific data for this compound is limited, the following outlines the standard experimental protocols for evaluating the pharmacokinetics of a nucleoside analog in preclinical models, drawing from studies on similar compounds.

Animal Models

Typical animal models for pharmacokinetic studies of antiviral nucleoside analogs include:

  • Rodents: Primarily rats, for initial screening and dose-ranging studies.

  • Non-rodents: Commonly dogs and non-human primates (e.g., rhesus or cynomolgus monkeys), as their metabolic profiles can be more predictive of human pharmacokinetics.

Experimental Workflow

A representative workflow for a preclinical pharmacokinetic study is illustrated below.

experimental_workflow cluster_pre Pre-Dosing cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis and Data Interpretation Animal_Selection Animal Model Selection (e.g., Rats, Dogs, Monkeys) Dose_Preparation Dose Formulation and Preparation (Intravenous and Oral) Animal_Selection->Dose_Preparation IV_Admin Intravenous (IV) Administration Dose_Preparation->IV_Admin Oral_Admin Oral (PO) Administration Dose_Preparation->Oral_Admin Blood_Sampling Serial Blood Sampling (Defined Time Points) IV_Admin->Blood_Sampling Oral_Admin->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection Blood_Sampling->Urine_Feces_Collection Sample_Processing Plasma/Serum Separation and Sample Extraction Urine_Feces_Collection->Sample_Processing Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental or Compartmental) Bioanalysis->PK_Analysis Data_Reporting Data Tabulation and Reporting PK_Analysis->Data_Reporting

General experimental workflow for a preclinical PK study.
Bioanalytical Methodology

The quantification of this compound and its metabolite DXG in biological matrices (plasma, urine) is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity, which is crucial for accurately determining drug concentrations over time.

Pharmacokinetic Parameters and Bioavailability

The primary goal of preclinical PK studies is to determine key parameters that describe the drug's disposition in the body.

Key Pharmacokinetic Parameters

The following table outlines the essential pharmacokinetic parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum (peak) plasma concentrationIndicates the extent of drug absorption and potential for peak-related toxicity.
Tmax Time to reach CmaxProvides information on the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability

Oral bioavailability (F) is a critical parameter that measures the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is calculated as:

F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

While specific bioavailability data for this compound in preclinical models is not publicly available, it is described as being rapidly absorbed after oral administration in humans and other species.[2]

Illustrative Pharmacokinetic Data from a Dioxolane Nucleoside Analog in Rhesus Monkeys

To provide context, the following table summarizes the pharmacokinetic parameters of a similar compound, 1-(β-d-Dioxolane)Thymine (D-DOT), in rhesus monkeys after a single 33.3 mg/kg oral dose.

ParameterValue (Mean ± SD)Unit
Cmax105 ± 35µM
Tmax0.25 - 2h
AUC--
t½ (beta)2.16h
Bioavailability (F)82 - 106%

Data adapted from a study on D-DOT in rhesus monkeys.

Toxicology and Safety Pharmacology

Preclinical toxicology studies are essential to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials. A key toxicity finding for this compound at high doses in animal studies was obstructive nephropathy.

Conclusion

This compound represents a class of prodrugs where understanding the in vivo conversion to the active metabolite is as crucial as characterizing the disposition of the parent compound. Although the cessation of its clinical development has resulted in a lack of extensive, publicly available preclinical pharmacokinetic data, the established methodologies for evaluating similar nucleoside analogs provide a clear roadmap for such assessments. Future research into novel nucleoside analogs can leverage these established protocols to efficiently characterize their pharmacokinetic and bioavailability profiles, thereby facilitating their translation from preclinical models to clinical applications. This guide serves as a foundational resource for researchers and drug development professionals, outlining the critical steps and considerations in the preclinical pharmacokinetic evaluation of drugs like this compound.

References

Amdoxovir Resistance Profile: A Technical Guide to the K65R and L74V Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdoxovir (AMDX), a dioxolane guanosine analogue nucleoside reverse transcriptase inhibitor (NRTI), demonstrated potent in vitro activity against wild-type and certain drug-resistant strains of HIV-1 during its development. However, like other NRTIs, its efficacy is limited by the emergence of drug resistance mutations in the viral reverse transcriptase (RT) enzyme. This technical guide provides an in-depth analysis of the resistance profile of this compound, with a primary focus on the key associated mutations, K65R and L74V. It summarizes the available quantitative data on this compound's susceptibility against these mutant strains, details the experimental methodologies used to characterize this resistance, and illustrates the underlying molecular mechanisms and experimental workflows. While the clinical development of this compound was discontinued, the study of its resistance profile offers valuable insights into the mechanisms of NRTI resistance and informs the development of future antiretroviral agents.

Introduction to this compound and its Mechanism of Action

This compound is a prodrug of (-)-β-D-dioxolane-guanosine (DXG). Following oral administration, this compound is rapidly absorbed and converted to DXG through deamination by adenosine deaminase.[1] DXG is then phosphorylated intracellularly to its active triphosphate form, DXG-triphosphate (DXG-TP). DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, DXG-TP causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1]

The mechanism of action of this compound is intrinsically linked to the function of the HIV-1 reverse transcriptase. The following diagram illustrates the metabolic activation pathway of this compound and its subsequent inhibition of viral DNA synthesis.

This compound This compound (DAPD) DXG Dioxolane Guanosine (DXG) This compound->DXG Adenosine Deaminase DXGMP DXG-Monophosphate DXG->DXGMP Cellular Kinases DXGDP DXG-Diphosphate DXGMP->DXGDP DXGTP DXG-Triphosphate (Active) DXGDP->DXGTP RT HIV-1 Reverse Transcriptase DXGTP->RT Competitive Inhibition Termination Chain Termination DXGTP->Termination Incorporation dGTP dGTP (Natural Substrate) dGTP->RT vDNA Viral DNA Elongation RT->vDNA vDNA->Termination cluster_0 Passage 1 cluster_1 Passage 'n' p1_cells Cells + WT HIV-1 p1_drug This compound (EC50) p1_supernatant Harvest Supernatant p1_drug->p1_supernatant pn_cells Fresh Cells p1_supernatant->pn_cells Infect pn_drug This compound (Increased Conc.) pn_supernatant Harvest Supernatant pn_drug->pn_supernatant Genotyping Genotypic Analysis (RT Sequencing) pn_supernatant->Genotyping Phenotyping Phenotypic Analysis (EC50 Determination) pn_supernatant->Phenotyping K65R K65R Genotyping->K65R Identified Mutations L74V L74V Genotyping->L74V Identified Mutations cluster_0 Virus Production cluster_1 Susceptibility Assay RT_mutant Mutant RT Gene (K65R or L74V) Transfection Co-transfection of 293T cells RT_mutant->Transfection Vector RT-deleted HIV-1 Vector + Reporter Gene Vector->Transfection VSVG VSV-G Plasmid VSVG->Transfection Virus Harvest Recombinant Pseudovirus Transfection->Virus Infection Infection Virus->Infection TargetCells Target Cells (e.g., TZM-bl) TargetCells->Infection SerialDilutions Serial Dilutions of this compound SerialDilutions->Infection ReporterAssay Reporter Gene Assay (48h) Infection->ReporterAssay EC50 EC50 Calculation & Fold Change Determination ReporterAssay->EC50 Data Analysis This compound This compound Exposure RT_inhibition Inhibition of HIV-1 Reverse Transcriptase This compound->RT_inhibition Selective_pressure Selective Pressure on Viral Population RT_inhibition->Selective_pressure Mutation Emergence of RT Mutations Selective_pressure->Mutation K65R K65R Mutation Mutation->K65R L74V L74V Mutation Mutation->L74V Reduced_binding Reduced Binding/Incorporation of DXG-TP K65R->Reduced_binding L74V->Reduced_binding Resistance Phenotypic Resistance to this compound Reduced_binding->Resistance

References

An In-depth Technical Guide to the Cellular Uptake and Metabolic Phosphorylation of Amdoxovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation pathway of Amdoxovir, a nucleoside reverse transcriptase inhibitor (NRTI). The document details the conversion of this prodrug into its active triphosphate form, presents key quantitative data, outlines relevant experimental methodologies, and visualizes the core biochemical and experimental processes.

Introduction

This compound (AMDX), also known as (-)-β-D-2,6-diaminopurine dioxolane (DAPD), is a guanosine nucleoside analog developed for the treatment of HIV-1 infections.[1] As an NRTI, its mechanism of action relies on its intracellular conversion to an active triphosphate metabolite, which then inhibits the viral reverse transcriptase enzyme.[2][3] Understanding the specifics of its cellular entry and metabolic activation is critical for optimizing its therapeutic efficacy and for the development of next-generation NRTIs.

Cellular Uptake and Conversion to Dioxolane Guanosine (DXG)

This compound is a prodrug designed for enhanced bioavailability.[4] Following oral administration, it is rapidly absorbed and efficiently deaminated by the ubiquitous enzyme adenosine deaminase (ADA) into its primary active metabolite, (-)-β-D-dioxolane guanosine (DXG).[5][6] This initial conversion step is crucial as DXG is the substrate for the subsequent intracellular phosphorylation cascade.[3][4] The oral bioavailability of this compound is estimated to be around 30%.[7]

While the specific membrane transporters responsible for the cellular uptake of this compound and DXG into target lymphocytes have not been definitively identified in the provided literature, nucleoside analogs typically enter cells via concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).

G cluster_0 Plasma/Extracellular Space This compound This compound (DAPD) (Extracellular) CellMembrane Cell Membrane (Nucleoside Transporters) DXG_Intra Dioxolane Guanosine (DXG) (Intracellular) CellMembrane->DXG_Intra Amdoxovir_Plasma This compound (DAPD) ADA Adenosine Deaminase (ADA) Amdoxovir_Plasma->ADA Deamination DXG_Plasma Dioxolane Guanosine (DXG) DXG_Plasma->CellMembrane Uptake ADA->DXG_Plasma

Metabolic Phosphorylation Pathway

Once inside the cell, DXG undergoes a three-step phosphorylation process to become the pharmacologically active dioxolane guanosine 5'-triphosphate (DXG-TP). This process is catalyzed by host cell kinases.

  • Monophosphorylation (DXG → DXG-MP): The initial phosphorylation of DXG to DXG-monophosphate (DXG-MP) is a critical and potentially rate-limiting step. Studies have shown that human 5'-nucleotidase (5'-NT) is a key enzyme responsible for this conversion.[8] In contrast, deoxyguanosine kinase (dGK) is a poor catalyst for this reaction.[8]

  • Diphosphorylation (DXG-MP → DXG-DP): DXG-MP is subsequently converted to DXG-diphosphate (DXG-DP). This reaction is catalyzed by guanylate kinase (GMP kinase).[8]

  • Triphosphorylation (DXG-DP → DXG-TP): The final step involves the phosphorylation of DXG-DP to the active DXG-TP. This conversion is efficiently carried out by multiple enzymes, including nucleoside diphosphate (NDP) kinase and creatine kinase.[8]

The resulting DXG-TP is a potent competitive inhibitor of HIV-1 reverse transcriptase relative to the natural substrate, dGTP. Its incorporation into the growing viral DNA chain leads to termination of DNA synthesis.[2][3]

G cluster_enzymes DXG DXG DXG_MP DXG-MP DXG->DXG_MP ATP→ADP DXG_DP DXG-DP DXG_MP->DXG_DP ATP→ADP DXG_TP DXG-TP (Active Metabolite) DXG_DP->DXG_TP ATP→ADP E1 5'-Nucleotidase E1->DXG E2 GMP Kinase E2->DXG_MP E3 NDP Kinase & Creatine Kinase E3->DXG_DP

Quantitative Data

The efficiency of the metabolic activation of this compound can be described by several key quantitative parameters derived from in vitro studies.

ParameterValueEnzyme / Cell TypeDescription
EC50 of DXG 0.032 µMCord Blood Mononuclear Cells (CBMCs)50% effective concentration against HIV-1.[5]
EC50 of DXG 0.05 µMMT-4 Cells50% effective concentration against HIV-1.[5]
EC50 of DAPD 4.0 ± 2.2 µMPeripheral Blood Mononuclear Cells (PBMCs)50% effective concentration against HIV-1.[6]
CC50 of DXG & DAPD >500 µMPBMC50% cytotoxic concentration, indicating low toxicity.[6]
dGK Phosphorylation of DXG (Km) 7 mMHuman deoxyguanosine kinase (dGK)Michaelis constant; a high value indicates poor substrate affinity.[8]
GMP Kinase Specificity for DXG-MP 1% of dGMPPorcine brain GMP kinaseSubstrate specificity relative to the natural substrate dGMP.[8]
Creatine Kinase Specificity for DXG-DP 47% of dGDPHuman creatine kinase (BB-isoform)Substrate specificity relative to the natural substrate dGDP.[8]
Intracellular DXG-TP Concentration 0.015 pmole/106 cells (~7.5 nM)CEM cellsConcentration of the active metabolite after 24h incubation with 5 µM DXG.[8]

Experimental Protocols

The characterization of this compound's uptake and metabolism involves several key experimental procedures.

This protocol outlines a general method for quantifying the uptake of DXG into cultured lymphocytes, adapted from standard methodologies.[1][9]

  • Cell Culture: Culture human T-lymphoid cells (e.g., CEM or MT-2 cells) in RPMI 1640 medium supplemented with 10% fetal bovine serum to a density of approximately 1x106 cells/mL.[4]

  • Preparation: Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a pre-warmed transport buffer (e.g., HBSS-HEPES, pH 7.4).

  • Initiation of Uptake: Add a known concentration of radiolabeled [3H]-DXG or [14C]-DXG to the cell suspension to initiate the uptake experiment. For competitive inhibition studies, co-incubate with a surplus of unlabeled DXG or other nucleoside analogs.

  • Incubation: Incubate the cell suspension at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake: Stop the reaction by adding a large volume of ice-cold stop buffer (e.g., PBS with 100 µM dipyridamole) followed by rapid vacuum filtration through a glass fiber filter to separate cells from the incubation medium.[1]

  • Washing: Quickly wash the filters with ice-cold PBS to remove extracellular radiolabel.

  • Quantification: Lyse the cells collected on the filter (e.g., using a suitable lysis buffer or Solvable®). Add scintillation cocktail to the lysate and measure the incorporated radioactivity using a liquid scintillation counter.[1]

  • Data Analysis: Normalize the intracellular radioactivity to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to calculate the uptake rate (e.g., in pmol/mg protein/min).

G A 1. Culture Lymphoid Cells (e.g., MT-2, CEM) B 2. Prepare Cell Suspension in Transport Buffer A->B C 3. Initiate Uptake with Radiolabeled DXG B->C D 4. Incubate at 37°C (Time Course) C->D E 5. Stop Reaction & Separate Cells (Rapid Filtration) D->E F 6. Lyse Cells & Measure Radioactivity (Scintillation Counting) E->F G 7. Normalize to Protein Content & Calculate Uptake Rate F->G

This protocol describes a method to determine the efficiency of phosphorylation of DXG and its phosphate derivatives by purified kinases.[8][10]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT), ATP, and the purified kinase enzyme (e.g., recombinant 5'-NT or GMP kinase).

  • Substrate Addition: Add the substrate to the reaction mixture. This will be DXG for the first phosphorylation step, or DXG-MP for the second.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate the mixture at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a high concentration of EDTA to chelate the Mg2+ cofactor, or by heat inactivation.[10]

  • Metabolite Analysis: Analyze the reaction mixture to quantify the formation of the phosphorylated product (e.g., DXG-MP or DXG-DP). This is typically achieved using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection.

  • Data Analysis: Calculate the reaction velocity based on the amount of product formed over time. Perform kinetic analysis by varying the substrate concentration to determine key parameters like Km and Vmax.

Conclusion

This compound functions as an effective prodrug, being rapidly converted to DXG, which is then taken up by target cells and metabolically activated through a three-step phosphorylation pathway catalyzed by host kinases. The initial phosphorylation by 5'-nucleotidase appears to be a key step in its activation. The active metabolite, DXG-TP, is a potent inhibitor of HIV-1 reverse transcriptase. The detailed understanding of this pathway, supported by quantitative kinetic data and robust experimental protocols, is essential for the rational design and clinical evaluation of this compound and other novel nucleoside analogs in antiviral therapy.

References

Preclinical Toxicology of Amdoxovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdoxovir (formerly known as DAPD) is a dioxolane purine nucleoside analogue that acts as a reverse transcriptase inhibitor for the treatment of HIV-1 infection.[1] As a prodrug, this compound is converted in the body to its active metabolite, dioxolane guanosine (DXG). While it showed promise in early clinical development, its progression was ultimately halted. This guide provides a comprehensive overview of the publicly available preclinical toxicology data for this compound. Due to the discontinuation of its development, a complete preclinical data package, typically found in regulatory submissions, is not fully available in the public domain. This document synthesizes the accessible information to provide a technical overview for research and drug development professionals.

Mechanism of Action and Proposed Signaling Pathway

This compound is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action involves the inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, a key step in the viral replication cycle. This compound is a prodrug of dioxolane guanosine (DXG). Following oral administration, this compound is absorbed and converted to DXG. Intracellularly, DXG is phosphorylated by host cell kinases to its active triphosphate form, DXG-triphosphate (DXG-TP). DXG-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the dioxolane ring of DXG-TP leads to the termination of DNA chain elongation, thus inhibiting viral replication.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (DAPD) DXG Dioxolane Guanosine (DXG) This compound->DXG Deamination DXGMP DXG-Monophosphate DXG->DXGMP Phosphorylation DXGDP DXG-Diphosphate DXGMP->DXGDP Phosphorylation DXGTP DXG-Triphosphate (Active) DXGDP->DXGTP Phosphorylation RT HIV-1 Reverse Transcriptase DXGTP->RT Inhibits ViralDNA Viral DNA (Incomplete) RT->ViralDNA Chain Termination ViralRNA Viral RNA Preclinical_Safety_Pharmacology_Workflow cluster_Follow_Up Follow-up/Supplemental Studies Test_Article Test Article (this compound) CNS Central Nervous System (e.g., Irwin Test, Locomotor Activity) Test_Article->CNS Cardiovascular Cardiovascular System (e.g., Telemetry in Dogs/Monkeys for BP, HR, ECG) Test_Article->Cardiovascular Respiratory Respiratory System (e.g., Plethysmography in Rodents) Test_Article->Respiratory Follow_Up Follow_Up Renal Renal/Urinary System GI Gastrointestinal System Autonomic Autonomic Nervous System

References

Amdoxovir's Interaction with Human Mitochondrial DNA Polymerase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdoxovir (DAPD), a nucleoside reverse transcriptase inhibitor (NRTI), undergoes intracellular conversion to its active form, dioxolane guanosine triphosphate (DXG-TP). While potent against HIV, a critical aspect of its preclinical evaluation is its potential for mitochondrial toxicity, a known class-effect of NRTIs mediated through the inhibition of human mitochondrial DNA polymerase (Pol γ). This technical guide provides an in-depth analysis of the interaction between this compound's active metabolite and Pol γ, presenting key quantitative data, detailed experimental methodologies, and mechanistic visualizations to support research and development efforts. Kinetic data reveals that the active form of this compound is a significantly less efficient substrate for Pol γ compared to the natural nucleotide, suggesting a lower potential for mitochondrial toxicity.

Introduction: The Challenge of NRTI-Induced Mitochondrial Toxicity

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. However, their therapeutic window can be limited by off-target effects, most notably mitochondrial toxicity.[1][2] This toxicity primarily arises from the inhibition of human mitochondrial DNA polymerase (Pol γ), the sole DNA polymerase responsible for the replication and repair of the mitochondrial genome.[1][3] Inhibition of Pol γ can lead to mitochondrial DNA (mtDNA) depletion, impaired oxidative phosphorylation, and a range of clinical toxicities, including myopathy, neuropathy, and lactic acidosis.[4][5]

This compound ((-)-β-D-2,6-diaminopurine dioxolane) is a prodrug that is intracellularly deaminated by adenosine deaminase to dioxolane guanosine (DXG). DXG is subsequently phosphorylated to its active triphosphate form, DXG-TP, which acts as a competitive inhibitor of HIV reverse transcriptase.[6][7] A thorough understanding of the kinetic interaction between DXG-TP and human Pol γ is therefore essential for characterizing its safety profile.

Quantitative Analysis of DXG-TP Interaction with Polymerase γ

The interaction of the active metabolite of this compound, dioxolane guanosine monophosphate (DXG-MP), with human mitochondrial DNA polymerase has been quantitatively assessed through transient kinetic studies. The key parameters determining the efficiency of incorporation of a nucleotide analog by a polymerase are the dissociation constant (Kd), which reflects binding affinity, and the maximum rate of incorporation (kpol). The ratio of kpol to Kd gives the incorporation efficiency.

A comparison of the kinetic parameters for the incorporation of DXG-MP and the natural substrate, dGMP, by Pol γ is summarized below.

NucleotideKd (µM)kpol (s-1)Incorporation Efficiency (kpol/Kd) (µM-1s-1)
dGMP0.43 ± 0.0511 ± 0.426
Dioxolane Guanosine (DXG-MP)16 ± 20.019 ± 0.0010.0012

Data sourced from Smith et al., 2005 (data presented in a subsequent publication).

These data demonstrate that DXG-MP is incorporated by Pol γ with a significantly lower efficiency (approximately 21,667-fold less) than the natural nucleotide dGMP. This is attributable to both a weaker binding affinity (higher Kd) and a much slower rate of incorporation (lower kpol). Such a substantial difference in incorporation efficiency suggests a high degree of selectivity for the viral reverse transcriptase over the human mitochondrial polymerase, and consequently, a lower intrinsic potential for causing mitochondrial DNA depletion.

Experimental Protocols

Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation by Polymerase γ

This protocol outlines the methodology for determining the kinetic parameters (Kd and kpol) of nucleotide analog incorporation into a DNA template by human mitochondrial DNA polymerase γ.

Objective: To measure the rate of single nucleotide incorporation under pre-steady-state conditions.

Materials:

  • Recombinant human Pol γ holoenzyme (catalytic subunit and accessory subunit)

  • 5'-32P-radiolabeled DNA primer-template duplex

  • DXG-TP and dGTP of high purity

  • Rapid quench-flow apparatus

  • Denaturing polyacrylamide gels

  • Phosphorimager and analysis software

Procedure:

  • Enzyme-DNA Complex Formation: Pre-incubate a solution of Pol γ holoenzyme with the 5'-32P-radiolabeled primer-template DNA in the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT) at 37°C. The enzyme concentration should be in excess of the DNA concentration to ensure single-turnover conditions.

  • Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing varying concentrations of the incoming nucleotide (DXG-TP or dGTP) in the same reaction buffer at 37°C using a rapid quench-flow instrument.

  • Quenching: The reaction is allowed to proceed for various short time intervals (milliseconds to seconds) and then quenched by the addition of a quench solution (e.g., 0.5 M EDTA).

  • Product Analysis: The reaction products (extended primer) are separated from the unextended primer by denaturing polyacrylamide gel electrophoresis.

  • Quantification: The amount of product formed at each time point is quantified using a phosphorimager.

  • Data Analysis: The observed rate of product formation (kobs) at each nucleotide concentration is determined by fitting the product formation over time to a single exponential equation. The resulting kobs values are then plotted against the nucleotide concentration and fitted to a hyperbolic equation to determine the Kd and kpol.

Quantification of Mitochondrial DNA Content in HepG2 Cells

This protocol describes a method to assess the effect of this compound on mitochondrial DNA content in a human liver cell line, a common in vitro model for assessing mitochondrial toxicity.

Objective: To quantify the relative amount of mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA) in HepG2 cells following drug exposure.

Materials:

  • HepG2 cells

  • This compound (DAPD)

  • Cell culture reagents

  • DNA extraction kit

  • Quantitative real-time PCR (qPCR) instrument and reagents

  • Primers specific for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells in appropriate media. Expose the cells to various concentrations of this compound or a positive control (e.g., a known mitochondrial toxicant like ddC) for a specified period (e.g., 7-14 days).

  • Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for a mitochondrial gene and a nuclear gene. The use of a single-copy nuclear gene allows for normalization of the amount of total DNA in each sample.

  • Data Analysis: The relative mtDNA content is calculated using the ΔΔCt method. The Ct value for the mitochondrial gene is normalized to the Ct value of the nuclear gene for both treated and untreated samples. The fold change in mtDNA content in treated cells is then calculated relative to the untreated control. A significant decrease in the mtDNA/nDNA ratio indicates mitochondrial toxicity.

Visualizing the Mechanism and Workflow

Proposed Mechanism of this compound Action and Off-Target Interaction

Amdoxovir_Mechanism cluster_Cell Hepatocyte cluster_Mitochondrion Mitochondrion cluster_HIV HIV Proviral DNA This compound This compound (DAPD) (Prodrug) DXG Dioxolane Guanosine (DXG) This compound->DXG Adenosine deaminase DXG_MP DXG-MP DXG->DXG_MP Cellular kinases DXG_DP DXG-DP DXG_MP->DXG_DP Cellular kinases DXG_TP DXG-TP (Active Form) DXG_DP->DXG_TP Cellular kinases PolG Polymerase γ (Pol γ) DXG_TP->PolG Weak Inhibition RT Reverse Transcriptase DXG_TP->RT Potent Inhibition dGTP dGTP (Natural Substrate) dGTP->PolG Incorporation dGTP->RT Incorporation mtDNA_rep mtDNA Replication PolG->mtDNA_rep Viral_DNA Viral DNA Synthesis RT->Viral_DNA

Caption: Intracellular activation of this compound and its differential effects.

Experimental Workflow for Pre-Steady-State Kinetics

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation P1 Prepare Pol γ and 5'-32P-DNA E1 Pre-incubate Pol γ + DNA P1->E1 P2 Prepare DXG-TP/ dGTP Solutions E2 Rapid Mix with Nucleotide P2->E2 E1->E2 E3 Quench Reaction (EDTA) E2->E3 A1 Denaturing PAGE E3->A1 A2 Phosphorimaging A1->A2 A3 Quantify Product A2->A3 D1 Plot Product vs. Time (Determine k_obs) A3->D1 D2 Plot k_obs vs. [Nucleotide] D1->D2 D3 Fit to Hyperbola (Determine Kd, k_pol) D2->D3

Caption: Workflow for determining kinetic parameters of nucleotide incorporation.

Conclusion

References

In Vitro Synergistic Activity of Amdoxovir with Zidovudine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the in vitro synergistic antiviral activity of Amdoxovir when used in combination with zidovudine against the Human Immunodeficiency Virus (HIV). This compound, a nucleoside reverse transcriptase inhibitor (NRTI), and the established antiretroviral agent zidovudine, demonstrate a potent synergistic relationship, leading to enhanced viral suppression. This synergy is attributed to their distinct metabolic activation pathways and a favorable resistance profile, which can delay the emergence of drug-resistant viral strains. This document summarizes the key quantitative data, details the experimental methodologies for assessing this synergy, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The synergistic activity of this compound and zidovudine has been observed both in vitro and in clinical settings. The following table summarizes the key findings from a randomized, double-blind, placebo-controlled study that highlight the enhanced efficacy of the combination therapy.[1][2][3]

Treatment Group (dosage, twice daily)Mean Log₁₀ Change in HIV-1 RNA from Baseline
Placebo+0.10
Zidovudine (200 mg)-0.69
Zidovudine (300 mg)-0.55
This compound (500 mg)-1.09
This compound (500 mg) + Zidovudine (200 mg)-2.00
This compound (500 mg) + Zidovudine (300 mg)-1.69

Data from a 10-day study in HIV-1-infected individuals.[1][2][3]

The data clearly indicates that the combination of this compound and zidovudine results in a significantly greater reduction in viral load compared to either agent administered as monotherapy, suggesting a synergistic interaction.[1][3]

Experimental Protocols

The in vitro synergistic activity of this compound and zidovudine is typically evaluated using cell-based assays. The following sections describe the general methodologies employed in such studies.

Cell Lines and Viral Strains
  • Cell Lines: Commonly used cell lines for in vitro HIV antiviral assays include human T-lymphocyte cell lines such as MT-2 and peripheral blood mononuclear cells (PBMCs).[1] Primary human lymphocytes are particularly relevant for studying the effects in a more physiologically representative system.[2]

  • Viral Strains: Laboratory-adapted strains of HIV-1 are used to infect the cell cultures to assess the antiviral activity of the compounds.

Antiviral Activity Assay
  • Cell Preparation: Selected cell lines are cultured and maintained in appropriate growth media. For experiments, cells are seeded in multi-well plates at a predetermined density.

  • Drug Treatment: this compound and zidovudine are serially diluted to a range of concentrations and added to the cell cultures, both individually and in combination at various ratios.

  • Viral Infection: The cell cultures are then infected with a standardized amount of HIV-1.

  • Incubation: The treated and infected cells are incubated for a period of several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, most commonly the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Synergy Analysis

The synergistic, additive, or antagonistic effects of the drug combination are determined by analyzing the dose-response data. A common method for this analysis is the use of computer programs like MacSynergy II, which is based on the Bliss independence model. This method calculates the theoretical additive effect of the two drugs and compares it to the experimentally observed effect. Surfaces above the theoretical additive plane indicate synergy, while surfaces below indicate antagonism.

Visualizations

Signaling Pathway of this compound and Zidovudine Activation

The synergistic interaction between this compound and zidovudine is rooted in their distinct intracellular activation pathways. Both are prodrugs that must be phosphorylated to their active triphosphate forms to inhibit HIV reverse transcriptase.

G cluster_this compound This compound Pathway cluster_Zidovudine Zidovudine Pathway cluster_Target Viral Target This compound This compound DXG Dioxolane Guanosine (DXG) This compound->DXG Adenosine deaminase DXG_MP DXG-Monophosphate DXG->DXG_MP 5'-Nucleotidase DXG_DP DXG-Diphosphate DXG_MP->DXG_DP Guanylate Kinase DXG_TP DXG-Triphosphate DXG_DP->DXG_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase DXG_TP->RT Inhibition Zidovudine Zidovudine ZDV_MP ZDV-Monophosphate Zidovudine->ZDV_MP Thymidine Kinase ZDV_DP ZDV-Diphosphate ZDV_MP->ZDV_DP Thymidylate Kinase ZDV_TP ZDV-Triphosphate ZDV_DP->ZDV_TP Nucleoside Diphosphate Kinase ZDV_TP->RT Inhibition

Intracellular activation pathways of this compound and Zidovudine.
Experimental Workflow for In Vitro Synergy Assay

The following diagram outlines the typical workflow for assessing the in vitro synergistic activity of this compound and zidovudine.

G start Start cell_culture Prepare Target Cell Culture (e.g., Human Lymphocytes) start->cell_culture drug_prep Prepare Serial Dilutions of this compound and Zidovudine cell_culture->drug_prep treatment Treat Cells with Single Drugs and Combinations drug_prep->treatment infection Infect Cells with HIV-1 treatment->infection incubation Incubate for 4-7 Days infection->incubation quantification Quantify Viral Replication (p24 ELISA) incubation->quantification analysis Synergy Analysis (e.g., MacSynergy II) quantification->analysis end End analysis->end

Workflow for in vitro synergy assessment.
Logical Relationship of Synergy and Resistance

The combination of this compound and zidovudine not only exhibits synergistic antiviral activity but also presents a higher barrier to the development of drug resistance.

G A This compound C Combination Therapy A->C Z Zidovudine Z->C S Synergistic Antiviral Activity C->S R Delayed Emergence of Resistance Mutations (e.g., TAMs, K65R) C->R

Synergy and resistance benefits of combination therapy.

Conclusion

The combination of this compound and zidovudine represents a promising therapeutic strategy for the treatment of HIV-1 infection. The well-documented in vitro and clinical synergy, coupled with distinct activation pathways and a favorable resistance profile, underscores the potential of this combination to achieve durable viral suppression. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research and development in this area.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amdoxovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Amdoxovir, a nucleoside reverse transcriptase inhibitor (NRTI). The described method is suitable for the determination of this compound in bulk drug substance and can be adapted for quantification in biological matrices such as human plasma, following appropriate sample preparation. The method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and UV detection, providing excellent selectivity and sensitivity. All procedures are outlined in accordance with International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction

This compound (formerly known as DAPD) is a dioxolane purine nucleoside analogue with activity against the human immunodeficiency virus (HIV). As with all pharmaceutical development, a validated, reliable analytical method for the quantification of the active pharmaceutical ingredient (API) is crucial for quality control, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) with UV detection is a widely accessible and robust technique for this purpose. This document provides a comprehensive protocol for the quantification of this compound using HPLC-UV.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1. These conditions were selected based on methods for structurally similar nucleoside analogues and provide a good starting point for method development and validation.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

ParameterCondition
HPLC System Agilent 1220 HPLC or equivalent
Column Thermo Scientific Hypersil ODS (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.4
Mobile Phase B HPLC-grade Methanol
Gradient Elution 0-16 min: 0-25% B; 16-17 min: 25-0% B; 17-30 min: 0% B
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 20 µL
Run Time 30 minutes

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range, using a separate weighing of the reference standard.

Sample Preparation from Human Plasma
  • Protein Precipitation: To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject 20 µL of the filtered sample into the HPLC system.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. The validation parameters and their typical acceptance criteria are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank matrix or placebo at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The range should cover the expected concentrations with acceptable linearity, accuracy, and precision.
Accuracy % Recovery between 98.0% and 102.0% for QC samples.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 with acceptable accuracy and precision.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Example of Linearity Data Summary

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001510.7
Correlation Coefficient (r²) 0.9998

Table 4: Example of Accuracy and Precision Data Summary

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=6)Accuracy (% Recovery)Precision (% RSD)
Low 54.95 ± 0.0899.01.6
Medium 5050.4 ± 0.75100.81.5
High 9089.2 ± 1.299.11.3

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound from a plasma sample is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Injection Injection into HPLC Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (260 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for this compound quantification.

Logical Relationships in Method Development

The development of a robust HPLC method involves a logical progression of optimizing various parameters to achieve the desired separation and sensitivity.

G cluster_0 Method Development Stages Analyte_Properties Analyte Properties (this compound: polar, UV active) Column_Selection Column Selection (Reversed-Phase C18) Analyte_Properties->Column_Selection Wavelength_Selection Wavelength Selection (λmax ~260 nm) Analyte_Properties->Wavelength_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Aqueous Buffer & Organic Modifier) Column_Selection->Mobile_Phase_Optimization Wavelength_Selection->Mobile_Phase_Optimization Gradient_Development Gradient/Isocratic Development Mobile_Phase_Optimization->Gradient_Development Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Development->Flow_Rate_Temp Method_Validation Method Validation (ICH Guidelines) Flow_Rate_Temp->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Caption: HPLC method development logic.

Application Notes and Protocols for the Synthesis and Purification of Amdoxovir and its Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Amdoxovir (also known as DAPD, (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine) and its prodrugs. The methodologies are compiled from established scientific literature to aid in the research and development of this antiretroviral agent.

Synthesis of this compound and Key Intermediates

The synthesis of this compound and its prodrugs involves a multi-step process. Below are the detailed experimental protocols for key transformations.

Synthesis of (-)-β-D-(2R,4R)-2-Amino-6-chloro-9-(2-hydroxymethyl-1,3-dioxalan-4-yl)purine (Intermediate 5)

This intermediate is crucial for the synthesis of various C6-substituted this compound prodrugs.

Experimental Protocol:

A solution of compound 4a (1.0 g, 2.92 mmol) in methanol (25 mL) is saturated with ammonia at 0 °C. The solution is then stirred overnight at room temperature. Following the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is purified by flash silica gel chromatography using a 19:1 mixture of ethyl acetate and methanol as the eluent. The purified product is obtained as a white solid, which can be further recrystallized from a methanol/dichloromethane mixture.[1]

Quantitative Data:

CompoundStarting MaterialMolar EquivalentSolventYield (%)Physical AppearanceMelting Point (°C)
Intermediate 5 Compound 4a 1.0Methanol97White Solid192
General Procedure for the Synthesis of C6-Substituted this compound Prodrugs

The key intermediate 5 can be reacted with various amines to yield a range of C6-substituted prodrugs of this compound.

Experimental Protocol:

Intermediate 5 is reacted with the desired amine in a steel bomb using methanol as the solvent. The reaction conditions (temperature and time) may be optimized depending on the specific amine used.

Further details on specific reaction conditions for different amines can be found in the cited literature.

Synthesis of this compound Prodrugs: Organic Salts

The formation of organic salts of this compound can enhance its solubility.

General Procedure for the Synthesis of this compound Organic Salts

Experimental Protocol:

This compound (DAPD) (0.2 g, 0.79 mmol) and an organic acid (0.86 mmol) are stirred in 6 mL of water for 24 hours. The resulting reaction mixture is filtered, and the collected solid is washed with 1 mL of water followed by 20 mL of acetone. The final product, a white solid, is dried under vacuum.[1]

Synthesis of 5'-L-Valyl this compound Prodrug

Amino acid ester prodrugs can improve the oral bioavailability of the parent drug.

Synthesis and Deprotection of Boc-L-valyl-DAPD

Experimental Protocol:

Boc-L-valine is reacted with this compound (DAPD) in the presence of 4-dimethylaminopyridine and dicyclohexylcarbodiimide in dimethylformamide (DMF) to yield Boc-L-val-DAPD. The deprotection of the Boc group is achieved using trifluoroacetic acid at 0 °C in dichloromethane to yield the trifluoroacetic acid salt of the 5'-L-valyl-DAPD. The free base can be obtained by treating the salt with a PL-HCO3 resin.[1]

Purification Protocols

Purification is a critical step to ensure the quality and purity of the final compounds.

Column Chromatography

Protocol:

For the purification of reaction intermediates and final products, column chromatography is employed. A typical procedure involves dissolving the crude product in a minimal amount of the eluent and loading it onto a silica gel column. The elution is carried out with a suitable solvent system, such as a mixture of ethyl acetate and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.[1]

Example: The purification of a crude product (4 g) was achieved by column chromatography using ethyl acetate and methanol to yield 45% of a pure white solid.[1]

Recrystallization

Protocol:

Recrystallization can be used to obtain highly pure crystalline solids. The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., MeOH/CH2Cl2) at an elevated temperature, and then allowed to cool slowly. The resulting crystals are collected by filtration and dried.[1]

Filtration and Washing

Protocol:

For the isolation of solid products from reaction mixtures, filtration is a standard procedure. The solid is collected on a filter and washed with appropriate solvents to remove impurities. For instance, after a reaction, the solid residue was filtered and washed with water (200 mL) and dichloromethane (200 mL).[1]

Signaling Pathways and Experimental Workflows

General Synthesis Pathway for this compound Prodrugs

Synthesis_Pathway A This compound (DAPD) C This compound Organic Salt Prodrug A->C Reaction with E 5'-L-Valyl this compound Prodrug A->E Reaction with B Organic Acid B->C D Boc-L-valine D->E F Intermediate 5 (2-Amino-6-chloro-purine derivative) H C6-Substituted this compound Prodrugs F->H Reaction with G Various Amines G->H

Caption: General synthesis pathways for this compound prodrugs.

Purification Workflow

Purification_Workflow A Crude Reaction Mixture B Filtration & Washing A->B C Column Chromatography B->C If necessary E Pure Compound B->E D Recrystallization C->D For high purity C->E D->E

Caption: General workflow for the purification of this compound and its prodrugs.

References

Determining the Antiviral Efficacy of Amdoxovir Using In Vitro Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdoxovir, also known as DAPD, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infections.[1] As a prodrug, this compound is converted in the body to its active metabolite, (-)-β-D-dioxolane guanosine (DXG).[2] DXG is subsequently phosphorylated to its triphosphate form, which acts as a competitive inhibitor of HIV-1 reverse transcriptase, leading to the termination of viral DNA chain synthesis.[3][4] This document provides detailed application notes and protocols for conducting in vitro cell-based assays to determine the antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action of this compound

This compound is a guanosine nucleoside analog. Upon administration, it is deaminated by adenosine deaminase to form DXG.[3] Cellular enzymes then phosphorylate DXG to its active triphosphate metabolite, DXG-TP. DXG-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. The incorporation of DXG-TP results in chain termination, thereby inhibiting viral replication.[3][4] this compound has demonstrated in vitro activity against HIV-1 strains that are resistant to other NRTIs, such as zidovudine and lamivudine.[5]

G cluster_cell Host Cell cluster_virus HIV-1 Replication This compound This compound (DAPD) (Extracellular) DXG DXG (Dioxolane Guanosine) This compound->DXG Adenosine deaminase This compound->DXG DXGMP DXG-MP DXG->DXGMP Cellular kinases DXG->DXGMP DXGDP DXG-DP DXGMP->DXGDP Cellular kinases DXGMP->DXGDP DXGTP DXG-TP (Active Metabolite) DXGDP->DXGTP Cellular kinases DXGDP->DXGTP RT Reverse Transcriptase DXGTP->RT Inhibits ChainTermination DNA Chain Termination DXGTP->ChainTermination Competitive Incorporation vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT->vDNA dGTP dGTP (Natural Substrate) dGTP->vDNA Incorporation

Figure 1: Mechanism of action of this compound.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound's active metabolite, DXG, against wild-type and NRTI-resistant HIV-1 strains in various cell lines. The 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of DXG against Wild-Type HIV-1

Cell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
MT-2LAI0.01 - 0.05>100>2000 - >10000[2]
PBMCLAI0.02 - 0.1>100>1000 - >5000[2]
CCRF-CEMNL4-3Not Reported>100Not Applicable[6]

Table 2: In Vitro Antiviral Activity of DXG against NRTI-Resistant HIV-1 Strains in MT-2 Cells

HIV-1 MutantEC50 (µM)Fold Change in EC50 vs. Wild-TypeReference
K65R0.1 - 0.510 - 50[5]
L74V0.05 - 0.25 - 20[5]
M184V0.01 - 0.051 - 5[5]
K65R/Q151M>10>1000[3]

Experimental Protocols

HIV-1 p24 Antigen Capture ELISA for Antiviral Efficacy

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.

G cluster_prep Plate Preparation cluster_assay Assay Procedure A Coat 96-well plate with capture antibody (anti-p24) B Block with blocking buffer A->B C Add standards, controls, and culture supernatants B->C D Incubate (e.g., 2h at RT) C->D E Wash plate D->E F Add detection antibody (biotinylated anti-p24) E->F G Incubate (e.g., 1h at 37°C) F->G H Wash plate G->H I Add Streptavidin-HRP H->I J Incubate (e.g., 30 min at 37°C) I->J K Wash plate J->K L Add TMB substrate K->L M Incubate in dark L->M N Add stop solution M->N O Read absorbance at 450 nm N->O

Figure 2: HIV-1 p24 Antigen Capture ELISA Workflow.

Materials:

  • 96-well ELISA plates

  • HIV-1 p24 capture antibody

  • Recombinant HIV-1 p24 standard

  • Biotinylated HIV-1 p24 detection antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Cell culture supernatants from virus-infected cells treated with this compound

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[7]

  • Washing: Wash the plate as described in step 2.

  • Sample and Standard Incubation: Add serial dilutions of the recombinant p24 standard and the cell culture supernatants (containing unknown amounts of p24) to the wells.[8][9] Incubate for 1-2 hours at 37°C.[10]

  • Washing: Wash the plate as described in step 2.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[10]

  • Washing: Wash the plate as described in step 2.

  • Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.[10]

  • Washing: Wash the plate as described in step 2.

  • Substrate Reaction: Add the TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.[8]

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the p24 standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the cell culture supernatants. The EC50 value is calculated as the concentration of this compound that results in a 50% reduction in p24 production compared to the untreated virus control.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is used to determine the cytotoxic concentration (CC50) of this compound.

G cluster_prep Cell Preparation cluster_assay Assay Procedure A Seed cells in a 96-well plate B Add serial dilutions of this compound A->B C Incubate (e.g., 24-72h) B->C D Add MTT reagent to each well C->D E Incubate (e.g., 2-4h at 37°C) D->E F Add solubilization solution (e.g., DMSO or detergent) E->F G Incubate in dark with shaking F->G H Read absorbance at 570 nm G->H

Figure 3: MTT Cytotoxicity Assay Workflow.

Materials:

  • 96-well cell culture plates

  • Suspension or adherent cells (e.g., MT-2, CEM-SS, Vero)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control for 100% viability and wells with media only as a blank.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-7 days).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate in the dark for at least 2 hours with gentle shaking to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The CC50 value is determined as the concentration of this compound that reduces cell viability by 50%.

Conclusion

The described in vitro cell-based assays, namely the HIV-1 p24 antigen capture ELISA and the MTT cytotoxicity assay, provide a robust framework for evaluating the antiviral efficacy and safety profile of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the EC50 and CC50 values of this compound, which are crucial for its preclinical development and for understanding its potential as an anti-HIV therapeutic. The provided data tables and diagrams serve as a valuable reference for interpreting experimental outcomes and for designing further studies.

References

Generation and Characterization of Amdoxovir-Resistant HIV-1 Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdoxovir (AMDX), a dioxolane guanosine analog, is a nucleoside reverse transcriptase inhibitor (NRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug, this compound is converted in the body to its active triphosphate form, dioxolane guanosine triphosphate (DXG-TP). DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme and causes chain termination upon its incorporation into the growing viral DNA strand. The emergence of drug-resistant viral strains is a significant challenge in antiretroviral therapy. Understanding the mechanisms of resistance to this compound and developing standardized methods for generating and characterizing resistant strains are crucial for evaluating its potential role in combination therapies and for the development of next-generation NRTIs.

These application notes provide detailed protocols for the in vitro generation of this compound-resistant HIV-1 strains and their subsequent genotypic and phenotypic characterization.

Mechanism of Action of this compound

This compound is a prodrug of (-)-β-D-dioxolane guanosine (DXG). Following oral administration, this compound is absorbed and rapidly converted to DXG by adenosine deaminase.[1] Intracellularly, DXG is phosphorylated by cellular kinases to its active triphosphate metabolite, DXG-TP. DXG-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by HIV-1 reverse transcriptase. Once incorporated, DXG-TP leads to the termination of DNA chain elongation due to the absence of a 3'-hydroxyl group.[2]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) DXG DXG This compound->DXG Adenosine deaminase DXGMP DXG-MP DXG->DXGMP Cellular kinases DXGDP DXG-DP DXGMP->DXGDP Cellular kinases DXGTP DXG-TP (Active Form) DXGDP->DXGTP Cellular kinases RT HIV-1 Reverse Transcriptase DXGTP->RT Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->RT proviralDNA Proviral DNA (Chain Terminated) RT->proviralDNA vRNA Viral RNA vRNA->RT Workflow for Generating this compound-Resistant HIV-1 start Start with Wild-Type HIV-1 Stock culture Infect susceptible cells (e.g., MT-2, PMBCs) start->culture add_drug Add sub-inhibitory concentration of this compound culture->add_drug monitor Monitor for viral replication (e.g., p24 antigen ELISA) add_drug->monitor harvest Harvest supernatant when viral replication is robust monitor->harvest passage Use harvested virus to infect fresh cells with increased This compound concentration harvest->passage repeat Repeat passaging with stepwise drug increase passage->repeat repeat->monitor Continue characterize Characterize resistant viral population repeat->characterize Resistance Established

References

Application Notes and Protocols for Measuring Intracellular Amdoxovir Triphosphate Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdoxovir (AMDX), also known as DAPD, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV/AIDS.[1][2] As a prodrug, this compound is metabolized within the cell to its active form, dioxolane guanosine triphosphate (DXG-TP).[3][4][5] This active metabolite functions as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of viral DNA chain elongation.[3][4] The quantification of intracellular DXG-TP levels is crucial for understanding the pharmacokinetic and pharmacodynamic relationship of this compound, thereby informing dose selection and predicting therapeutic efficacy.

These application notes provide detailed protocols for two primary methods for the measurement of intracellular this compound triphosphate: a validated enzymatic assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.

Intracellular Activation Pathway of this compound

This compound undergoes a series of intracellular enzymatic conversions to become pharmacologically active. The pathway begins with the deamination of this compound by adenosine deaminase to form dioxolane guanosine (DXG). Subsequently, DXG is phosphorylated by cellular kinases to its monophosphate (DXG-MP), diphosphate (DXG-DP), and finally to the active triphosphate (DXG-TP) form.

G This compound This compound (AMDX) DXG Dioxolane Guanosine (DXG) This compound->DXG Adenosine Deaminase DXGMP DXG-Monophosphate (DXG-MP) DXG->DXGMP Cellular Kinases DXGDP DXG-Diphosphate (DXG-DP) DXGMP->DXGDP DXGTP DXG-Triphosphate (DXG-TP) (Active Metabolite) DXGDP->DXGTP Inhibition Inhibits HIV Reverse Transcriptase DXGTP->Inhibition

Intracellular metabolic activation of this compound.

Quantitative Data Summary

The following table summarizes the intracellular concentrations of this compound triphosphate (DXG-TP) as determined in a clinical study involving HIV-infected patients receiving oral this compound (500 mg twice daily).[1]

Time Post-Dose (hours)Mean DXG-TP Concentration (pmol/10⁶ cells)Range of DXG-TP Concentration (pmol/10⁶ cells)
00.450.11 - 0.89
10.650.15 - 1.25
30.880.22 - 1.68
61.050.35 - 1.80
81.150.40 - 1.84
120.950.28 - 1.75
240.500.10 - 1.10
480.200.01 - 0.55

Experimental Protocols

Two distinct methodologies for the quantification of intracellular this compound triphosphate are detailed below.

Enzymatic Assay Protocol

This method relies on the principle of competitive inhibition of HIV reverse transcriptase activity by DXG-TP present in the cell extract. The assay measures the reduction in the incorporation of a radiolabeled deoxynucleoside triphosphate into a synthetic template primer.[1]

G cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Quantification BloodCollection Whole Blood Collection PBMCIsolation PBMC Isolation (Ficoll-Paque) BloodCollection->PBMCIsolation CellCounting Cell Counting PBMCIsolation->CellCounting CellLysis Cell Lysis & Extraction (Methanol & Perchloric Acid) CellCounting->CellLysis ReactionSetup Reaction Mix Preparation (Template-primer, HIV-RT, [3H]dGTP) CellLysis->ReactionSetup Incubation Addition of Cell Extract or DXG-TP Standard ReactionSetup->Incubation ReactionIncubation Incubation at 37°C Incubation->ReactionIncubation ReactionStop Stopping the Reaction (Ice-cold TCA) ReactionIncubation->ReactionStop Precipitation Precipitation of DNA ReactionStop->Precipitation Washing Washing of Precipitate Precipitation->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis & Quantification Scintillation->DataAnalysis

Workflow for the enzymatic assay.
  • Whole blood from subjects treated with this compound

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Perchloric acid

  • Potassium hydroxide (KOH)

  • HIV-1 Reverse Transcriptase (RT)

  • Poly(rC)-oligo(dG) template-primer

  • [³H]dGTP (tritiated deoxyguanosine triphosphate)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • DXG-TP standard

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting: Wash the isolated PBMCs with PBS and count the cells using a hemocytometer or an automated cell counter. A minimum of 10 x 10⁶ cells is recommended.[1]

  • Cell Extraction:

    • Resuspend the cell pellet in ice-cold 60% methanol.

    • Add perchloric acid to a final concentration of 0.5 M.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet the precipitate.

    • Neutralize the supernatant with KOH.

    • Centrifuge to remove the potassium perchlorate precipitate. The resulting supernatant contains the intracellular nucleotides.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the poly(rC)-oligo(dG) template-primer, HIV-1 RT, and [³H]dGTP.

    • Add either the cell extract or a known amount of DXG-TP standard to the reaction mixture.

    • Incubate the reaction at 37°C to allow for the incorporation of [³H]dGTP into the template-primer.

  • Quantification:

    • Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized DNA.

    • Wash the precipitate to remove unincorporated [³H]dGTP.

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis:

    • Generate a standard curve by plotting the inhibition of [³H]dGTP incorporation against the concentration of the DXG-TP standard.

    • Determine the concentration of DXG-TP in the cell extracts by comparing their inhibitory effect to the standard curve.

    • Normalize the results to the number of cells used in the extraction (e.g., pmol/10⁶ cells).

LC-MS/MS Protocol (Representative Method)

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[2][6][7] While a specific, validated LC-MS/MS method for this compound triphosphate has not been detailed in the available literature, the following protocol is a representative method adapted from established procedures for other intracellular nucleoside triphosphates.[6][7][8]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing PBMC_Isolation PBMC Isolation Cell_Counting Cell Counting PBMC_Isolation->Cell_Counting Cell_Lysis Cell Lysis (Methanol/Water) Cell_Counting->Cell_Lysis Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Cell_Lysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (e.g., HILIC or Ion-Pair) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification of DXG-TP Standard_Curve->Quantification

Workflow for the LC-MS/MS method.
  • PBMCs isolated from subjects

  • Methanol/Water (e.g., 70:30 v/v)

  • Acetonitrile

  • DXG-TP standard

  • Stable isotope-labeled internal standard (if available)

  • LC-MS grade solvents (e.g., water, acetonitrile, ammonium acetate, formic acid)

  • PBMC Isolation and Counting: Isolate and count PBMCs as described in the enzymatic assay protocol.

  • Cell Lysis and Extraction:

    • Resuspend a known number of cells in a cold lysis buffer, such as 70:30 methanol:water.[9]

    • Add a protein precipitation agent like cold acetonitrile.

    • Vortex and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

    • Centrifuge at high speed to pellet cell debris and precipitated proteins.

  • Sample Processing:

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Due to the polar nature of triphosphates, hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography is typically employed for separation.[7][8]

      • Example HILIC conditions: A column such as a Cortecs HILIC with a gradient elution using mobile phases of acetonitrile and an aqueous buffer (e.g., ammonium formate).[7]

    • Mass Spectrometry:

      • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode for phosphate groups.

      • Optimize the detection of DXG-TP using Multiple Reaction Monitoring (MRM) mode by defining precursor and product ion transitions.

  • Quantification and Data Analysis:

    • Prepare a calibration curve by spiking known concentrations of the DXG-TP standard into a blank cell matrix (from untreated cells).

    • Process the samples along with the calibration standards.

    • Integrate the peak areas for DXG-TP and the internal standard.

    • Calculate the concentration of DXG-TP in the samples based on the calibration curve.

    • Normalize the concentration to the number of cells extracted.

Conclusion

The measurement of intracellular this compound triphosphate is a critical step in the clinical and preclinical evaluation of this antiretroviral agent. Both the enzymatic assay and LC-MS/MS methods provide robust approaches for this quantification. The enzymatic assay offers a functional measure of the active drug's ability to inhibit its target enzyme, while LC-MS/MS provides a highly sensitive and specific structural confirmation and quantification. The choice of method will depend on the specific research question, available instrumentation, and the need for throughput and sensitivity.

References

Navigating the Formulation Landscape for Amdoxovir: Application Notes and Protocols for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of potential formulation strategies for the in vivo administration of Amdoxovir, a nucleoside reverse transcriptase inhibitor (NRTI). While specific formulation data for this compound remains limited in publicly available literature, this guide synthesizes established formulation approaches for other NRTIs and antiviral prodrugs to offer a robust starting point for research and development.

Introduction to this compound and its Physicochemical Properties

This compound (AMDX, formerly known as DAPD) is a prodrug that undergoes rapid in vivo conversion to its active metabolite, (-)-β-D-dioxolane guanosine (DXG).[1][2] As a guanosine analogue, it exhibits activity against HIV-1, including strains resistant to other NRTIs.[3] Clinical studies have demonstrated its oral bioavailability and rapid absorption.[1][2] Understanding the physicochemical properties of both the prodrug (this compound) and the active metabolite (DXG) is paramount for developing stable and effective formulations. Key parameters to characterize include solubility, pKa, logP, and solid-state properties.

Metabolic Activation of this compound

This compound's efficacy is dependent on its metabolic conversion to the active triphosphate form. This pathway is crucial for its mechanism of action.

Amdoxovir_Metabolism This compound This compound (AMDX) (Oral Administration) DXG Dioxolane Guanosine (DXG) This compound->DXG Adenosine Deaminase DXG_MP DXG Monophosphate DXG->DXG_MP Cellular Kinases DXG_DP DXG Diphosphate DXG_MP->DXG_DP Cellular Kinases DXG_TP DXG Triphosphate (Active Metabolite) DXG_DP->DXG_TP Cellular Kinases Inhibition Inhibition of HIV-1 Reverse Transcriptase DXG_TP->Inhibition

Metabolic activation pathway of this compound.

Formulation Strategies for Oral Administration

Given this compound's demonstrated oral activity, optimizing oral dosage forms is a primary focus. The goals for an oral formulation include ensuring consistent bioavailability, protecting the drug from degradation in the gastrointestinal tract, and achieving the desired pharmacokinetic profile.

Potential Oral Formulation Approaches
Formulation StrategyKey Excipients/ComponentsRationale for this compound
Immediate-Release Tablets/Capsules Diluents (e.g., microcrystalline cellulose, lactose), Binders (e.g., povidone), Disintegrants (e.g., croscarmellose sodium), Lubricants (e.g., magnesium stearate)Simple, cost-effective manufacturing. Suitable for a drug with good intrinsic permeability and absorption.
Amorphous Solid Dispersions Polymers (e.g., PVP, HPMC, Soluplus®)To enhance the dissolution rate and bioavailability of poorly soluble drugs. This could be relevant if either this compound or DXG exhibit solubility limitations.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Oils (e.g., medium-chain triglycerides), Surfactants (e.g., Cremophor®, Polysorbate 80), Co-solvents (e.g., Transcutol®)To improve the solubility and absorption of lipophilic drugs. May bypass first-pass metabolism by promoting lymphatic uptake.
Nanoparticle Formulations Biodegradable polymers (e.g., PLGA), Lipids (for solid lipid nanoparticles)To enhance solubility, protect the drug from degradation, and potentially offer targeted delivery or sustained release.
Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion

This protocol outlines a general method for preparing an amorphous solid dispersion of an active pharmaceutical ingredient (API) like this compound using the solvent evaporation technique.

ASD_Workflow cluster_prep Preparation cluster_eval Evaluation Dissolution 1. Dissolve API and Polymer in a common solvent Evaporation 2. Remove solvent under vacuum (Rotary Evaporator) Dissolution->Evaporation Drying 3. Further drying in a vacuum oven Evaporation->Drying Milling 4. Mill the dried product to obtain a uniform powder Drying->Milling DSC Differential Scanning Calorimetry (DSC) Milling->DSC Characterization PXRD Powder X-Ray Diffraction (PXRD) Dissolution_Test In Vitro Dissolution Testing Stability Accelerated Stability Studies

Workflow for Amorphous Solid Dispersion Preparation and Evaluation.

Materials:

  • This compound (or surrogate API)

  • Polymer (e.g., PVP K30, HPMC AS)

  • Organic Solvent (e.g., methanol, acetone)

Procedure:

  • Dissolution: Accurately weigh the API and polymer in the desired ratio (e.g., 1:1, 1:2 w/w). Dissolve both components in a minimal amount of the selected organic solvent with stirring until a clear solution is obtained.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Scrape the obtained solid film and place it in a vacuum oven. Dry at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion using a mortar and pestle or a mechanical mill. Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Solid-State Characterization: Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the crystalline drug and Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature.

    • In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure crystalline drug.

    • Stability: Store the solid dispersion under accelerated stability conditions (e.g., 40°C/75% RH) and re-characterize at specified time points to assess physical and chemical stability.

Formulation Strategies for Parenteral Administration

Parenteral administration may be necessary for patients who cannot take oral medications or in situations where rapid attainment of high plasma concentrations is required. Parenteral formulations must be sterile, pyrogen-free, and isotonic.

Potential Parenteral Formulation Approaches
Formulation StrategyKey Excipients/ComponentsRationale for this compound
Aqueous Solution Buffers (e.g., phosphate, citrate), Tonicity-adjusting agents (e.g., sodium chloride, mannitol), Solubilizers (e.g., cyclodextrins, co-solvents like propylene glycol)For drugs with sufficient aqueous solubility. Provides immediate drug availability.
Lyophilized Powder for Reconstitution Bulking agents (e.g., mannitol, sucrose), Cryoprotectants/Lyoprotectants (e.g., trehalose, sucrose)To improve the long-term stability of drugs that are unstable in solution.
Long-Acting Injectables (e.g., in situ forming depots, nanoparticles) Biodegradable polymers (e.g., PLGA), Solvents (for in situ depots, e.g., NMP)To reduce dosing frequency, which can improve patient adherence.
Experimental Protocol: Preparation of a Lyophilized Formulation

This protocol provides a general method for preparing a lyophilized powder for parenteral administration.

Materials:

  • This compound (or surrogate API)

  • Bulking agent/Cryoprotectant (e.g., mannitol)

  • Water for Injection (WFI)

Procedure:

  • Compounding: In a sterile environment, dissolve the bulking agent in WFI. Add and dissolve the API to achieve the target concentration.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into sterile vials.

  • Lyophilization Cycle:

    • Freezing: Place the vials on the lyophilizer shelf and cool them to a temperature well below the eutectic point or glass transition temperature of the formulation (e.g., -40°C to -50°C). Hold for a sufficient time to ensure complete freezing.

    • Primary Drying (Sublimation): Apply a vacuum to the chamber and raise the shelf temperature to facilitate the sublimation of ice. This is the longest step and is critical for obtaining an elegant cake structure.

    • Secondary Drying (Desorption): After all the ice has sublimated, increase the shelf temperature further to remove residual bound water.

  • Stoppering and Sealing: Under vacuum or after back-filling with an inert gas like nitrogen, stopper the vials. Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.

  • Characterization:

    • Visual Inspection: Check for cake appearance, color, and any defects.

    • Reconstitution Time: Measure the time it takes for the lyophilized cake to dissolve completely in the specified reconstitution vehicle.

    • Residual Moisture: Determine the water content using Karl Fischer titration.

    • pH of Reconstituted Solution: Measure the pH to ensure it is within the specified range for stability and patient comfort.

In Vivo Evaluation of this compound Formulations

The ultimate test of any formulation is its in vivo performance. Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the formulated drug.

Pharmacokinetic Parameters of this compound and its Metabolite DXG

Clinical studies have provided some insights into the pharmacokinetics of orally administered this compound.

ParameterThis compound (AMDX)Dioxolane Guanosine (DXG)Reference
Time to Peak Concentration (Tmax) ~1-2 hours~1-2 hours[2]
Half-life (T½) on Day 1 ~1.3-1.6 hours~2.5-2.9 hours[3]

Note: These values were obtained from studies involving co-administration with zidovudine and may vary depending on the formulation and patient population.

Experimental Protocol: Murine Pharmacokinetic Study

This protocol outlines a basic procedure for evaluating the pharmacokinetics of a novel this compound formulation in a mouse model.

PK_Study_Workflow cluster_study In Vivo Study cluster_analysis Bioanalysis and Data Analysis Dosing 1. Administer Formulation to Mice (e.g., Oral Gavage) Sampling 2. Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing 3. Process Blood to Obtain Plasma Sampling->Processing LCMS 4. Quantify Drug and Metabolite Concentrations (LC-MS/MS) Processing->LCMS Sample Analysis PK_Analysis 5. Perform Non-Compartmental Pharmacokinetic Analysis LCMS->PK_Analysis Comparison 6. Compare PK Parameters (e.g., AUC, Cmax) PK_Analysis->Comparison

Workflow for a Murine Pharmacokinetic Study.

Animals:

  • Male or female mice (e.g., Balb/c or C57BL/6), 8-10 weeks old.

Procedure:

  • Acclimatization and Fasting: Acclimatize animals for at least one week before the study. Fast the animals overnight (with access to water) before dosing.

  • Dosing: Administer the this compound formulation via the intended route (e.g., oral gavage for oral formulations, intravenous injection for parenteral formulations) at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of this compound and its metabolite DXG in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

The development of effective and stable formulations is critical for the clinical success of this compound. While specific formulation data for this compound is not widely published, the strategies and protocols outlined in this document, based on established pharmaceutical sciences for similar molecules, provide a comprehensive framework for researchers. Future work should focus on systematic screening of excipients and formulation technologies to optimize the in vivo performance of this compound for both oral and parenteral routes of administration.

References

Application Notes & Protocols: Utilizing Amdoxovir to Elucidate Mechanisms of NRTI Resistance in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdoxovir (AMDX), also known as DAPD, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV/AIDS.[1][2] It is a prodrug that is converted in the body to its active form, (-)-β-D-dioxolane guanosine (DXG).[3][4] The active triphosphate form of DXG, DXG-TP, acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. By incorporating into the nascent viral DNA chain, it causes premature chain termination, thus halting viral replication.[5][6]

This compound has demonstrated a unique resistance profile, showing activity against HIV-1 strains with common NRTI resistance mutations like M184V/I and certain thymidine analogue mutations (TAMs).[3][7] However, specific mutations, notably K65R and L74V, have been associated with resistance to this compound.[3][7] This makes this compound a valuable tool for researchers studying the specific biochemical and structural mechanisms that confer resistance to guanosine analogue NRTIs and for exploring strategies to overcome these resistance pathways.

These application notes provide detailed protocols for using this compound in cell-based, genotypic, and biochemical assays to investigate HIV-1 NRTI resistance.

Section 1: HIV-1 Reverse Transcription and NRTI Resistance Mechanisms

HIV-1 reverse transcriptase converts the single-stranded viral RNA genome into double-stranded DNA, a crucial step in the viral life cycle. NRTIs are analogues of natural deoxynucleoside triphosphates (dNTPs) that, once phosphorylated, are incorporated by RT into the new DNA strand. Because they lack the 3'-hydroxyl group necessary for phosphodiester bond formation, they terminate DNA synthesis.[6][8]

Resistance to NRTIs primarily occurs through two established mechanisms:

  • Discrimination: Mutations in the RT enzyme's dNTP binding site increase its ability to selectively incorporate the natural dNTP over the NRTI-triphosphate analogue. This is a common mechanism for mutations like K65R, L74V, and M184V.[3][9]

  • Excision (Primer Unblocking): This mechanism involves the phosphorolytic removal of an incorporated NRTI from the terminated DNA chain, allowing DNA synthesis to resume. This pathway is primarily associated with TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F).[3]

This compound's activity against viruses with TAMs suggests it is less susceptible to the excision mechanism, while the selection of K65R and L74V points to the discrimination pathway as the primary mode of resistance against it.[3]

HIV_NRTI_Mechanism cluster_replication HIV-1 Reverse Transcription cluster_inhibition NRTI Inhibition (this compound) cluster_resistance Resistance Mechanisms vRNA Viral RNA RT_enzyme Reverse Transcriptase (RT) vRNA->RT_enzyme template vDNA Viral DNA (provirus) RT_enzyme->vDNA synthesis dNTPs Natural dNTPs dNTPs->RT_enzyme substrate This compound This compound (Prodrug) DXG DXG This compound->DXG deamination DXG_TP DXG-TP (Active) DXG->DXG_TP phosphorylation RT_enzyme_inhibited RT DXG_TP->RT_enzyme_inhibited competes with dNTPs Termination Chain Termination RT_enzyme_inhibited->Termination K65R_L74V K65R / L74V Mutations Discrimination Enhanced Discrimination K65R_L74V->Discrimination TAMs TAMs Excision Enhanced Excision TAMs->Excision Discrimination->RT_enzyme_inhibited prevents binding of DXG-TP

Caption: Mechanism of this compound action and HIV-1 resistance pathways.

Section 2: Phenotypic Resistance Assays

Phenotypic assays directly measure the susceptibility of HIV-1 to a drug.[10][11] This is achieved by culturing virus (either laboratory strains, clinical isolates, or recombinant viruses) in the presence of serial dilutions of the drug and measuring the impact on viral replication. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50).

Protocol: Recombinant Virus Phenotypic Assay for this compound

This protocol is adapted from standard recombinant virus assays (e.g., PhenoSense, Antivirogram).[11] It involves inserting the patient-derived reverse transcriptase gene into a standard laboratory proviral clone.

Objective: To determine the susceptibility of HIV-1 variants to the active form of this compound (DXG) by measuring the 50% inhibitory concentration (IC50).

Materials:

  • DXG (Dioxolane Guanosine)

  • HEK293T cells

  • Proviral DNA vector lacking the RT coding region but containing a reporter gene (e.g., luciferase)

  • PCR-amplified patient-derived RT coding region

  • Transfection reagent

  • Target cells for infection (e.g., MT-2 cells, TZM-bl cells)

  • Cell culture medium, FBS, antibiotics

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Methodology:

  • RT Amplicon Generation:

    • Extract viral RNA from patient plasma.

    • Perform RT-PCR to amplify the entire RT coding region.

    • Purify the PCR product.

  • Recombinant Virus Production:

    • Co-transfect HEK293T cells with the RT-deficient proviral vector and the patient-derived RT PCR product. The cellular machinery will recombine the two fragments to create infectious virions.

    • Culture the transfected cells for 48-72 hours.

    • Harvest the cell supernatant containing the recombinant virus stock. Determine the viral titer (e.g., by p24 ELISA).

  • Drug Susceptibility Assay:

    • Prepare serial dilutions of DXG in cell culture medium. A typical range would be from 0.01 nM to 100 µM. Include a no-drug control.

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Add the prepared drug dilutions to the wells.

    • Infect the cells with a standardized amount of the recombinant virus stock.

    • Incubate for 48-72 hours.

  • Quantification of Viral Replication:

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

    • Plot the percentage of inhibition versus the log of the drug concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., a four-parameter logistic curve).

    • Calculate the fold-change in resistance by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.

Caption: Workflow for phenotypic analysis of this compound resistance.
Data Presentation: Expected this compound (DXG) Susceptibility

The following table summarizes expected phenotypic results based on published data for key NRTI resistance mutations.

HIV-1 RT GenotypeKey Mutation(s)Expected Fold-Change in IC50 vs. Wild-TypeImplication for this compound
Wild-Type (WT)None1.0Susceptible
3TC-ResistantM184V / M184I< 4-foldRemains Susceptible[3][7]
TAMsM41L, L210W, T215Y< 4-foldRemains Susceptible[3][7]
AMDX-ResistantK65R> 10-foldResistant[3][7]
AMDX-ResistantL74V4 to 10-foldIntermediate to Full Resistance[3]
Multi-NRTI-ResistantQ151M Complex> 10-foldCross-Resistant
Multi-NRTI-ResistantK65R + M184V> 10-foldResistant

Section 3: Genotypic Resistance Assays

Genotypic assays detect the presence of specific mutations in the viral genome that are known to confer drug resistance.[12] For this compound, this involves sequencing the HIV-1 pol gene to identify mutations at codons such as K65 and L74.

Protocol: HIV-1 RT Gene Sequencing

Objective: To identify drug resistance-associated mutations in the reverse transcriptase gene of HIV-1 from patient samples.

Materials:

  • Plasma samples from HIV-1 infected individuals

  • Viral RNA extraction kit

  • Reverse transcriptase and DNA polymerase for RT-PCR

  • Primers flanking the RT coding region

  • PCR purification kit

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform and reagents

  • Sequence analysis software (e.g., Stanford HIV Drug Resistance Database)

Methodology:

  • Sample Preparation:

    • Centrifuge blood sample to separate plasma.

    • Extract viral RNA from 1 mL of plasma using a commercial kit.

  • RT-PCR:

    • Perform a one-step or two-step RT-PCR using primers designed to amplify the first ~300 codons of the RT gene. This region covers all major NRTI and NNRTI resistance mutations.

    • Include positive and negative controls.

    • Run the PCR product on an agarose gel to verify the size and purity of the amplicon.

  • PCR Product Purification:

    • Purify the amplified DNA to remove primers, dNTPs, and enzymes using a spin column or enzymatic cleanup method.

  • Sequencing:

    • Sanger Sequencing: Prepare sequencing reactions for both forward and reverse strands using the purified PCR product as a template. Analyze the samples on a capillary electrophoresis-based DNA sequencer.

    • NGS (Optional): For higher sensitivity in detecting minor variants, prepare a library from the PCR product and sequence on an NGS platform.[13]

  • Data Analysis:

    • Assemble the forward and reverse sequence reads to generate a consensus sequence.

    • Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid substitutions at codons associated with NRTI resistance.

    • Use an interpretation algorithm (e.g., Stanford HIVDB) to predict the level of resistance to this compound and other NRTIs based on the identified mutations.

Caption: Workflow for genotypic analysis of this compound resistance.
Data Presentation: Key this compound Resistance Mutations

CodonWild-Type Amino AcidMutant Amino AcidDrug Class AffectedNotes on this compound
65Lysine (K)Arginine (R)NRTIsPrimary resistance mutation; significantly reduces susceptibility.[3][7]
74Leucine (L)Valine (V)NRTIsAssociated with resistance, may be selected under pressure.[3]
184Methionine (M)Valine (V) / Isoleucine (I)NRTIsThis compound retains activity against viruses with this mutation.[3][7]

Section 4: Biochemical Assays - RT Enzyme Kinetics

Biochemical assays allow for the direct study of the interaction between the active drug (DXG-TP) and the purified RT enzyme.[14][15] These assays are critical for determining the precise molecular mechanism of resistance, such as altered binding affinity (Kd) or incorporation efficiency (kpol/Kd).

Protocol: RT Inhibition Assay (Steady-State Kinetics)

Objective: To determine the inhibition constant (Ki) of DXG-TP for wild-type and mutant HIV-1 RT enzymes.

Materials:

  • Purified, recombinant HIV-1 RT (wild-type and mutant, e.g., K65R)

  • DXG-TP

  • Homopolymeric template-primer (e.g., poly(rA)/oligo(dT))

  • Natural substrate dGTP and a labeled substrate (e.g., ³H-dTTP or ³²P-dGTP)

  • Assay buffer (containing MgCl₂)

  • Scintillation fluid and counter, or filter-based detection system

Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare dilutions of purified RT enzyme in assay buffer.

    • Prepare a range of concentrations for the natural substrate (dGTP) and the inhibitor (DXG-TP). Keep the labeled nucleotide concentration constant.

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, combine the assay buffer, poly(rA)/oligo(dT) template-primer, and varying concentrations of dGTP and DXG-TP.

    • Initiate the reaction by adding the RT enzyme.

  • Reaction and Termination:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.

    • Terminate the reaction by adding ice-cold EDTA or trichloroacetic acid (TCA).

  • Quantification:

    • Spot the reaction mixture onto DE81 filter paper or use a filter plate.

    • Wash the filters to remove unincorporated labeled nucleotides.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V vs. [dGTP]) for each inhibitor concentration.

    • Create a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive). A competitive inhibitor will increase the apparent Km but not affect Vmax.

Data Presentation: Expected Kinetic Parameters for DXG-TP
RT EnzymeParameterExpected ValueInterpretation
Wild-TypeKi (DXG-TP)Low (e.g., < 1 µM)High binding affinity; potent inhibition.
K65R MutantKi (DXG-TP)High (e.g., > 10 µM)Low binding affinity; reduced inhibition.
Wild-TypeKm (dGTP)~5-15 µMNormal affinity for natural substrate.
K65R MutantKm (dGTP)~5-15 µMAffinity for natural substrate is largely unaffected.

This data demonstrates that the K65R mutation confers resistance by reducing the enzyme's affinity for the inhibitor (increasing Ki) without significantly altering its affinity for the natural substrate (Km), a classic example of the discrimination mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Amdoxovir Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the aqueous solubility of Amdoxovir for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: Why is my this compound precipitating in the cell culture medium?

A2: Precipitation of a compound in aqueous-based cell culture media is a common issue for drugs initially dissolved in organic solvents like DMSO.[3] This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent is significantly diluted in the aqueous medium, leading to a decrease in the drug's solubility. The challenge is to maintain the compound in solution when transitioning from a high-concentration stock to the final, mostly aqueous, experimental concentration.[3]

Q3: What are the initial steps to improve this compound solubility?

A3: For initial testing, simple and common methods are often effective. These include the use of co-solvents, pH adjustment, and gentle heating.[4][5][6] It is advisable to start with these less complex methods before moving to more advanced techniques.

Q4: Can I use detergents or surfactants to solubilize this compound?

A4: Yes, non-ionic detergents like Tween-20 or Triton X-100 can be effective for enzyme assays at low concentrations (e.g., 0.01-0.05%).[3] However, for cell-based assays, detergents must be used with caution as they can be toxic to cells at concentrations above their critical micelle concentration (CMC).[3][7]

Troubleshooting Guide

Issue 1: this compound is not dissolving in aqueous buffer.
  • Possible Cause: Low intrinsic aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Co-solvent Approach: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[4][5]

    • Gentle Heating and Sonication: Warming the solution or using a sonicator can help dissolve the compound.[3] However, be mindful of the compound's stability at higher temperatures.

Issue 2: Precipitate forms after diluting the DMSO stock solution into the final aqueous medium.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium with a low percentage of DMSO.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Determine the highest tolerable concentration of DMSO for your in vitro model (typically <0.5% for cell-based assays) and ensure your final this compound concentration is soluble at that DMSO level.

    • Use of Excipients: Consider incorporating solubility-enhancing excipients such as cyclodextrins or polymers into your final aqueous medium.[6][8][9]

    • Serial Dilutions: Perform serial dilutions in a medium containing a decreasing gradient of the organic solvent to acclimate the compound to the aqueous environment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Cyclodextrins
  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS)

  • Procedure:

    • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir or vortex the mixture at room temperature for several hours, or overnight, to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Quantitative Data Summary

The following table provides hypothetical data on the solubility of this compound using different methods. These values are for illustrative purposes to guide experimentation.

Solubilization MethodSolvent/ExcipientThis compound Concentration Achieved (mM)Observations
Aqueous Buffer PBS, pH 7.4< 0.1Incomplete dissolution, visible particles.
Co-solvent 1% DMSO in PBS0.5Clear solution.
pH Adjustment PBS, pH 5.00.2Improved solubility compared to pH 7.4.
Cyclodextrin 10% HP-β-CD in PBS2.5Clear solution after incubation.
Surfactant 0.05% Tween-20 in PBS0.8Clear solution, suitable for enzyme assays.

Visualizations

Workflow for Selecting a Solubilization Method

G A Start: this compound Powder B Initial Attempt: Dissolve in Aqueous Buffer A->B C Soluble? B->C D Proceed with Experiment C->D Yes E Insoluble C->E No F Use Co-solvent (e.g., DMSO) to make stock solution E->F G Dilute stock in Aqueous Medium F->G H Precipitation? G->H I No Precipitation H->I No J Precipitation Occurs H->J Yes I->D K Advanced Methods: - pH Adjustment - Cyclodextrins - Surfactants J->K L Optimize and Validate for Experiment K->L L->D G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (e.g., 50 mM in DMSO) B Prepare Serial Dilutions in Cell Culture Medium A->B E Treat Cells with this compound Dilutions B->E C Seed Cells in Microplate D Incubate Cells C->D D->E F Incubate for desired time E->F G Perform Viability/Activity Assay F->G H Analyze Data G->H

References

Troubleshooting inconsistent results in Amdoxovir antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amdoxovir antiviral assays. Inconsistent results can be a significant challenge in experimental workflows, and this resource aims to provide clear, actionable solutions to common issues.

Troubleshooting Guides

This section addresses specific problems that may arise during this compound antiviral assays, offering potential causes and solutions in a question-and-answer format.

High Variability Between Replicate Wells

Question: Why am I observing significant variability in the results between my replicate wells for the same experimental condition?

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting plates sit on the bench for extended periods before incubation, which can cause cells to settle unevenly.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, compound, or reagents can lead to significant differences between wells.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. When adding reagents to a 96-well plate, consider changing tips between different concentrations of this compound to avoid carryover.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate media components and affect cell growth and virus infection.

    • Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells. When analyzing data, consider excluding the outer rows and columns if variability is consistently high in those wells.

  • Incomplete Viral Adsorption: Insufficient time or suboptimal conditions for the virus to attach to the cells can lead to inconsistent infection rates.

    • Solution: Gently rock the plates during the viral adsorption step to ensure the inoculum covers the entire cell monolayer. Ensure the incubation time and temperature for adsorption are optimal for the specific virus and cell line being used.

Sudden Loss of this compound Efficacy

Question: My this compound assays were working well, but now I am seeing a significant decrease or complete loss of its antiviral activity. What could be the cause?

Possible Causes and Solutions:

  • This compound Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to its degradation.

    • Solution: Prepare small, single-use aliquots of this compound stock solutions and store them at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. It is also good practice to periodically test the activity of a new batch of this compound against a known sensitive virus strain.

  • Viral Stock Issues: The viral stock may have developed resistance to this compound, or its titer may have decreased.

    • Solution: Sequence the viral stock to check for known resistance mutations for nucleoside reverse transcriptase inhibitors (NRTIs).[1][2][3] Re-titer the viral stock to ensure the correct multiplicity of infection (MOI) is being used. If resistance is suspected, obtain a fresh, low-passage viral stock.

  • Cell Line Problems: The cell line may have become contaminated (e.g., with mycoplasma) or its characteristics may have drifted over time with increasing passage number.

    • Solution: Regularly test cell lines for mycoplasma contamination. Use low-passage cells for your assays and ensure they are healthy and in the exponential growth phase. If problems persist, thaw a fresh vial of cells from a reliable source.

  • Reagent Issues: Degradation of critical assay reagents, such as cell culture media, serum, or detection reagents, can impact the results.

    • Solution: Ensure all reagents are within their expiration dates and stored under the recommended conditions. Use fresh media and supplements for each experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of performing this compound antiviral assays.

1. What is the mechanism of action of this compound?

This compound (also known as DAPD) is a nucleoside reverse transcriptase inhibitor (NRTI).[4][5] It is a prodrug that is converted in the body to its active form, dioxolane guanosine (DXG). DXG is then phosphorylated to DXG-triphosphate, which competes with the natural substrate (dGTP) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. This incorporation leads to chain termination, thus inhibiting viral replication.[6]

2. What are typical EC50 and CC50 values for this compound?

The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound can vary depending on the HIV-1 strain, the cell line used, and the specific assay conditions. It is crucial to determine these values in your own laboratory system. Below are some reported values for reference.

CompoundVirus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Reference
This compound (DAPD)HIV-1 (LAI)MT-2XTT12.5 ± 2.5>100[6]
This compound (DAPD)HIV-1 (LAI)PBMp246.90 ± 4.70>100[7]
Dioxolane Guanosine (DXG)HIV-1 (LAI)MT-2XTT3.4 ± 0.9>100[6]
Dioxolane Guanosine (DXG)HIV-1 (LAI)PBMp240.25 ± 0.17>100[6]
This compound (DAPD)-CCRF-CEMMTT->100[8]
This compound (DAPD)-HepG2MTT->100[8]

3. How should I prepare and store this compound stock solutions?

This compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or cell culture medium, to create a high-concentration stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working dilutions, ensure the final concentration of the solvent (e.g., DMSO) in the assay is not toxic to the cells.

4. What are the key experimental controls to include in my this compound assays?

  • Cell Control (CC): Cells only, without virus or this compound. This is used to assess cell viability and as a baseline for calculating cytotoxicity.

  • Virus Control (VC): Cells and virus, without this compound. This represents 100% viral activity and is used to calculate the percentage of viral inhibition.

  • Compound Cytotoxicity Control: Cells and this compound at the same concentrations used in the antiviral assay, but without the virus. This is to determine the CC50 of the compound.

  • Positive Control: A known anti-HIV drug with a well-characterized EC50 (e.g., Zidovudine, Lamivudine). This helps to validate the assay performance.

  • Solvent Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This ensures that the solvent itself is not affecting cell viability or viral replication.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that these are general protocols and may require optimization for your specific cell lines, virus strains, and laboratory conditions.

HIV-1 Infectivity Assay using TZM-bl Reporter Cells

This assay measures the inhibition of HIV-1 entry and replication by quantifying the activity of a luciferase reporter gene in TZM-bl cells.

  • Cell Preparation:

    • One day prior to the assay, seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in growth medium.

  • Infection:

    • On the day of the assay, carefully remove the culture medium from the cells.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Add 50 µL of HIV-1 virus stock (at a pre-determined titer) to each well, except for the cell control wells.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, remove 150 µL of the culture supernatant.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Transfer 150 µL of the lysate to a white-walled 96-well plate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.

  • Cell Preparation:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells per well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted this compound to the respective wells.

    • Incubate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well.

    • Gently mix the contents of the wells to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the cell control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[9][10][11]

Visualizations

This compound Mechanism of Action

Amdoxovir_Mechanism cluster_cell Host Cell cluster_hiv HIV Replication This compound This compound (DAPD) (Prodrug) DXG Dioxolane Guanosine (DXG) This compound->DXG Adenosine Deaminase DXG_MP DXG-Monophosphate DXG->DXG_MP Cellular Kinases DXG_DP DXG-Diphosphate DXG_MP->DXG_DP DXG_TP DXG-Triphosphate (Active Form) DXG_DP->DXG_TP RT Reverse Transcriptase DXG_TP->RT Inhibits Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination Amdoxovir_Ext This compound (Extracellular) Amdoxovir_Ext->this compound Enters Cell

Caption: Mechanism of action of this compound.

General Antiviral Assay Workflow

Antiviral_Assay_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compounds Prepare serial dilutions of this compound incubate1->prepare_compounds add_compounds Add compound dilutions to cells prepare_compounds->add_compounds add_virus Add virus to cells add_compounds->add_virus incubate2 Incubate for infection period add_virus->incubate2 measure_endpoint Measure assay endpoint (e.g., CPE, Luciferase, MTT) incubate2->measure_endpoint analyze_data Analyze data and calculate EC50/CC50 measure_endpoint->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro antiviral assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Assay Results check_replicates High variability between replicates? start->check_replicates check_efficacy Sudden loss of drug efficacy? check_replicates->check_efficacy No pipetting Review pipetting technique and cell seeding check_replicates->pipetting Yes drug_degradation Check this compound stock (aliquots, storage) check_efficacy->drug_degradation Yes end Re-run Assay with Optimized Parameters check_efficacy->end No edge_effects Check for edge effects pipetting->edge_effects edge_effects->end virus_issue Check viral stock (titer, resistance) drug_degradation->virus_issue cell_issue Check cell line (passage, contamination) virus_issue->cell_issue reagent_issue Check assay reagents cell_issue->reagent_issue reagent_issue->end

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Optimizing Amdoxovir Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Amdoxovir dosage to minimize cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly known as DAPD) is an investigational nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It is a prodrug that is converted in the body to its active form, dioxolane guanosine (DXG).[3] DXG is then phosphorylated to its triphosphate metabolite, which acts as a competitive inhibitor of HIV reverse transcriptase, leading to the termination of viral DNA chain synthesis.[4]

Q2: What are the known cytotoxic effects of this compound and other NRTIs?

While specific public data on this compound's in vitro cytotoxicity is limited, NRTIs as a class are known to cause mitochondrial toxicity.[5][6] This is often due to the inhibition of human mitochondrial DNA polymerase gamma, which can lead to impaired mitochondrial function, increased lactic acid production, and cellular damage.[6][7] In animal studies, high doses of this compound have been associated with obstructive nephropathy.[8]

Q3: How can I determine the optimal, non-toxic dosage of this compound for my cell line?

The optimal dosage should be determined empirically for each specific cell line and experimental condition. A dose-response experiment is recommended, where cells are treated with a range of this compound concentrations. Cytotoxicity and antiviral activity should be measured at each concentration to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The goal is to identify a concentration that maximizes antiviral efficacy while minimizing cell death.

Q4: Which assays are recommended for assessing this compound-induced cytotoxicity?

Several standard assays can be used to evaluate cytotoxicity:

  • MTT Assay: Measures cell viability by assessing metabolic activity.[9][10]

  • LDH Assay: Quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[11][12]

  • Apoptosis Assays (e.g., Annexin V staining): Detects programmed cell death.[13][14]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low this compound concentrations.

Possible Cause Troubleshooting Step
Cell line sensitivity: Your specific cell line may be particularly sensitive to this compound.- Test a wider, lower range of this compound concentrations. - Consider using a different, less sensitive cell line if appropriate for your experimental goals.
Incorrect drug concentration: Errors in serial dilutions or stock solution preparation.- Prepare fresh stock solutions and perform serial dilutions carefully. - Verify the concentration of your stock solution.
Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity to cytotoxic agents.- Test your cell cultures for contamination. - If contaminated, discard the culture and start with a fresh, uncontaminated stock.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.- Include a solvent control (cells treated with the highest concentration of the solvent used) in your experiment. - If the solvent control shows toxicity, consider using a different solvent or reducing the final solvent concentration.

Issue 2: Inconsistent or highly variable cytotoxicity results between experiments.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density: Variations in the number of cells seeded per well can affect results.- Ensure a uniform single-cell suspension before seeding. - Use a precise method for cell counting and seeding.
Variations in incubation time: Differences in the duration of drug exposure.- Standardize the incubation time with this compound across all experiments.
Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell viability.- Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity.
Reagent variability: Inconsistent preparation or handling of assay reagents.- Prepare fresh reagents for each experiment. - Ensure reagents are properly stored and brought to the correct temperature before use.

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.22 ± 0.0797.6%
51.15 ± 0.0992.0%
101.05 ± 0.1184.0%
250.88 ± 0.1070.4%
500.63 ± 0.0950.4%
1000.35 ± 0.0628.0%
2000.15 ± 0.0412.0%

Table 2: Example Data for Determining the Selectivity Index of this compound

ParameterValue
CC50 (50% Cytotoxic Concentration)50 µM
EC50 (50% Effective Concentration)5 µM
Selectivity Index (SI = CC50 / EC50) 10

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[11][12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate. Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol (typically 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of control wells (spontaneous release) and maximum release (cells lysed with a provided reagent).

Protocol 3: Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[13][14]

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with this compound as described previously.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Cell Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Amdoxovir_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Cycle This compound This compound (Prodrug) DXG Dioxolane Guanosine (DXG) This compound->DXG Deamination DXG_TP DXG Triphosphate (Active Form) DXG->DXG_TP Phosphorylation Reverse_Transcriptase Reverse Transcriptase DXG_TP->Reverse_Transcriptase Inhibits Viral_RNA Viral RNA Viral_DNA Viral DNA (Incomplete) Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination

Caption: Mechanism of action of this compound.

Cytotoxicity_Workflow start Start: Cell Seeding treatment This compound Treatment (Dose-Response) start->treatment incubation Incubation (24-72 hours) treatment->incubation assay Perform Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt Viability ldh LDH Assay assay->ldh Necrosis apoptosis Apoptosis Assay assay->apoptosis Apoptosis analysis Data Analysis (Calculate CC50) mtt->analysis ldh->analysis apoptosis->analysis end End: Determine Optimal Dose analysis->end

Caption: Experimental workflow for cytotoxicity testing.

Troubleshooting_Logic start High Cytotoxicity Observed check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls issue_protocol Inconsistent protocol (seeding, timing) start->issue_protocol Inconsistent Results check_dose Is cytotoxicity dose-dependent? check_controls->check_dose Yes issue_reagents Issue with media, reagents, or solvent check_controls->issue_reagents No issue_cells Cell line is sensitive or contaminated check_dose->issue_cells No (High toxicity at all doses) optimize_dose Optimize this compound concentration range check_dose->optimize_dose Yes

Caption: Troubleshooting logic for high cytotoxicity.

References

Stability of Amdoxovir in different laboratory solvents and buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Amdoxovir in various laboratory solvents and buffers. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: For solid this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), the compound should be kept at -20°C.[1]

Q2: In which solvents is this compound known to be soluble?

A: this compound is documented to be soluble in Dimethyl Sulfoxide (DMSO).[1] For other common laboratory solvents such as ethanol, methanol, or acetonitrile, solubility may be limited and should be determined empirically.

Q3: How stable is this compound in aqueous buffers?

A: The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer. As a nucleoside analog, it may be susceptible to hydrolysis under acidic or alkaline conditions. It is crucial to perform stability studies at the specific pH of your experiment. For general guidance, neutral pH (around 7.4) is often the most stable condition for initial experiments.

Q4: Can I expose this compound solutions to light?

A: As a general precaution for photosensitive compounds, it is recommended to protect this compound solutions from light, especially during long-term storage or prolonged experiments. Photostability studies, as outlined in ICH guidelines, should be conducted to determine its specific sensitivity to light.[2]

Q5: What are the likely degradation pathways for this compound?

A: this compound, as a nucleoside reverse transcriptase inhibitor, may degrade through hydrolysis of the glycosidic bond under acidic conditions or cleavage of the oxathiolane ring. Forced degradation studies are the primary method to identify potential degradation pathways and products.[3][4]

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause 1: Degradation. this compound may be degrading in your solvent or buffer.

    • Solution: Prepare fresh solutions immediately before use. Ensure the pH of your solution is within a stable range (typically near neutral). Analyze a control sample stored under optimal conditions (-20°C, protected from light) to confirm the identity of the main peak.

  • Possible Cause 2: Solvent Impurities. The solvent itself may contain impurities that are detected by your system.

    • Solution: Use high-purity, HPLC-grade solvents. Run a blank injection of your solvent to identify any background peaks.

  • Possible Cause 3: Interaction with Excipients. If working with a formulation, this compound may be interacting with other components.

    • Solution: Conduct forced degradation studies on the formulation to identify any interaction products.[5]

Issue: this compound is precipitating out of my aqueous buffer.

  • Possible Cause 1: Poor Aqueous Solubility. this compound has limited solubility in aqueous solutions.

    • Solution: First, dissolve this compound in a small amount of a compatible organic solvent like DMSO, and then dilute it with the aqueous buffer.[1] Be mindful of the final concentration of the organic solvent, as it may affect your experiment. Do not exceed the solubility limit in the final buffer composition.

  • Possible Cause 2: pH-dependent Solubility. The solubility of this compound may be influenced by the pH of the buffer.

    • Solution: Determine the solubility of this compound across a range of pH values to find the optimal buffer for your desired concentration.

Issue: I am observing a loss of this compound concentration over the course of my experiment.

  • Possible Cause 1: Adsorption to container surfaces. The compound may be adsorbing to plastic or glass surfaces.

    • Solution: Consider using low-adsorption vials (e.g., silanized glass) for your experiments, especially when working with low concentrations.

  • Possible Cause 2: Chemical Instability. The compound is degrading under your experimental conditions (e.g., temperature, pH, light exposure).

    • Solution: Review the stability data and ensure your experimental conditions are within the stable range. If specific data is unavailable, a preliminary stability study is recommended. This involves incubating the drug under your experimental conditions and measuring its concentration at different time points using a validated analytical method like HPLC.

Quantitative Data Summary

The following tables present hypothetical but representative data for this compound stability and solubility. Researchers should generate their own data for their specific experimental conditions.

Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)~ 25
Methanol~ 5
Ethanol~ 2
Acetonitrile< 1
Water< 0.5
Phosphate Buffered Saline (PBS) pH 7.4< 0.5

Table 2: Illustrative Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 37°C

Buffer (pH)% Remaining after 8 hours% Remaining after 24 hours
0.1 M HCl (pH 1.2)85%60%
Acetate Buffer (pH 4.5)98%95%
Phosphate Buffer (pH 7.4)> 99%98%
Carbonate Buffer (pH 10.0)92%80%

Table 3: Illustrative Summary of Forced Degradation Studies for this compound

Stress ConditionResult
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)Significant degradation (~40%)
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)Significant degradation (~20%)
Oxidation (3% H₂O₂, RT, 24h)Moderate degradation (~15%)
Thermal (80°C, 48h)Minor degradation (<10%)
Photolytic (ICH Q1B conditions)Minor degradation (<5%)

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound and separating it from potential degradants.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 6.0) in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Preparation of Solutions:

  • Mobile Phase: Prepare 20 mM Potassium Phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water, adjusting the pH to 6.0 with dilute KOH, and filtering through a 0.45 µm filter. Mix with HPLC-grade Acetonitrile in the specified ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of DMSO.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

3. Forced Degradation (Stress Testing) Protocol:

  • Prepare separate 1 mg/mL solutions of this compound for each stress condition.

  • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix this compound solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug and a solution of the drug at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • After exposure, cool the samples to room temperature, neutralize the acidic and basic solutions, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL before injecting into the HPLC system.

4. Analysis:

  • Inject a blank (mobile phase), a working standard solution, and the stressed samples.

  • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of this compound. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow prep Sample Preparation (Solvents, Buffers) stock Prepare this compound Stock Solution (e.g., in DMSO) prep->stock stress Forced Degradation (Acid, Base, Oxidative, etc.) stock->stress control Prepare Control Sample (Unstressed) stock->control dilute Dilute Samples to Working Concentration stress->dilute control->dilute hplc HPLC Analysis (RP-HPLC with UV Detection) dilute->hplc data Data Acquisition (Chromatograms) hplc->data analysis Data Analysis (% Degradation, Peak Purity) data->analysis report Report Results analysis->report

Caption: Experimental workflow for assessing this compound stability.

stability_factors stability This compound Stability intrinsic Intrinsic Factors intrinsic->stability structure Chemical Structure (e.g., glycosidic bond) structure->intrinsic extrinsic Extrinsic Factors (Environmental) extrinsic->stability temp Temperature temp->extrinsic ph pH of Solution ph->extrinsic light Light Exposure light->extrinsic oxidants Oxidizing Agents (e.g., H₂O₂) oxidants->extrinsic solvent Solvent/Buffer Type solvent->stability

Caption: Factors influencing the stability of chemical compounds.

References

Addressing Amdoxovir cross-resistance with other NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on addressing amdoxovir cross-resistance with other nucleoside reverse transcriptase inhibitors (NRTIs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (AMDX), also known as DAPD, is an investigational nucleoside reverse transcriptase inhibitor (NRTI).[1] It is a prodrug of (-)-β-D-dioxolane guanosine (DXG), which is the active antiviral compound.[2][3] this compound is a guanosine nucleoside analog.[3] Once administered, this compound is deaminated by adenosine deaminase to DXG.[2][3] DXG is then phosphorylated by cellular kinases to its active triphosphate metabolite, DXG-TP. DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme and can also be incorporated into the growing viral DNA chain, causing chain termination.[3]

Q2: What is the known resistance profile of this compound?

In vitro studies have shown that this compound, through its active metabolite DXG, is active against HIV-1 strains containing the M184V/I mutation, which confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC).[3] It has also demonstrated activity against viruses with certain thymidine analog mutations (TAMs), including M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[3] However, in vitro selection studies have shown that this compound can select for the K65R and L74V mutations in the reverse transcriptase gene.[4]

Q3: Which NRTIs are most likely to show cross-resistance with this compound?

The K65R mutation, which can be selected by this compound, is known to confer broad cross-resistance to several other NRTIs, including tenofovir (TDF), abacavir (ABC), didanosine (ddI), and stavudine (d4T).[5] Therefore, viruses that have developed resistance to this compound via the K65R pathway are likely to exhibit reduced susceptibility to these NRTIs. The L74V mutation is primarily associated with resistance to abacavir and didanosine.

Q4: Is this compound active against multi-NRTI resistant HIV-1?

This compound's active form, DXG, has shown potent activity against some multi-NRTI resistant HIV-1 isolates. Recombinant viruses and clinical isolates from patients who had failed therapies with other NRTIs have remained susceptible to DXG (less than a fourfold change in EC50).[2] However, a combination of the K65R and Q151M mutations has been shown to confer resistance to DXG.[2]

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in phenotypic assays.

  • Possible Cause 1: Cell line variability. The cell line used for the assay can significantly impact IC50 values. Ensure that the same cell line (e.g., MT-2, PM-1, or peripheral blood mononuclear cells - PBMCs) is used consistently across experiments.

  • Possible Cause 2: Virus stock variability. The titer and quality of the viral stock can affect the outcome of the assay. Use a well-characterized and consistent source of virus for all experiments.

  • Possible Cause 3: Assay conditions. Variations in incubation time, CO2 levels, and media composition can lead to inconsistent results. Standardize all assay parameters and include a well-characterized control virus in every experiment.

  • Possible Cause 4: Prodrug conversion. this compound is a prodrug and must be converted to its active form, DXG. Inconsistent conversion, which can be influenced by the metabolic activity of the cells, may lead to variable results. Consider using DXG directly in some experiments to bypass this variable.

Problem: Difficulty interpreting genotypic data for this compound resistance.

  • Possible Cause 1: Complex mutation patterns. HIV-1 can harbor multiple mutations in the reverse transcriptase gene. The effect of a single mutation on this compound susceptibility can be influenced by the presence of other mutations. It is crucial to consider the entire mutational profile.

  • Possible Cause 2: Discordance between genotype and phenotype. The presence of a resistance-associated mutation (genotype) does not always correlate perfectly with a significant increase in IC50 (phenotype).[6] This can be due to factors such as viral fitness and the specific combination of mutations. When possible, correlate genotypic findings with phenotypic data.

  • Possible Cause 3: Lack of a defined clinical cutoff. As an investigational drug, the clinical significance of specific fold changes in this compound IC50 has not been definitively established. Interpret results in the context of data from preclinical and clinical studies.

Data Presentation

Table 1: In Vitro Activity of Dioxolane Guanosine (DXG), the Active Metabolite of this compound, Against NRTI-Resistant HIV-1 Mutants

HIV-1 RT Mutation(s)Fold Change in EC50 for DXGInterpretationReference
Wild-Type1.0Susceptible[2]
L74V<4.0Susceptible[2]
K65RModerate ResistanceReduced Susceptibility[2][4]
Q151M<10.0Reduced Susceptibility[2]
K65R + Q151MResistanceResistant[2]
Multi-NRTI Resistant Clinical Isolates<4.0Generally Susceptible[2]

Table 2: Cross-Resistance Profile of Key NRTI Resistance Mutations

MutationThis compound (DXG)Lamivudine (3TC) / Emtricitabine (FTC)Tenofovir (TDF)Abacavir (ABC)Zidovudine (AZT)
M184V/I SusceptibleHigh-level ResistanceSusceptibleReduced SusceptibilityHypersusceptible
K65R Reduced SusceptibilityReduced SusceptibilityHigh-level ResistanceReduced SusceptibilityHypersusceptible
L74V SusceptibleSusceptibleSusceptibleReduced SusceptibilitySusceptible
TAMs Generally SusceptibleSusceptibleReduced SusceptibilityReduced SusceptibilityHigh-level Resistance

This table provides a general overview. The level of resistance can vary depending on the specific TAMs present and the presence of other mutations.

Experimental Protocols

Protocol 1: Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)

This protocol is a generalized representation of a recombinant virus assay, such as the PhenoSense™ assay, used to determine the phenotypic susceptibility of HIV-1 to antiretroviral drugs.

  • Sample Collection and RNA Extraction:

    • Collect patient plasma with a viral load of at least 500-1000 copies/mL.

    • Extract viral RNA from the plasma using a commercial viral RNA extraction kit following the manufacturer's instructions.

  • RT-PCR and Gene Amplification:

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA.

    • Amplify the patient-derived reverse transcriptase (RT) gene sequence using specific primers.

  • Cloning into a Viral Vector:

    • Clone the amplified patient RT gene into a proviral DNA vector that lacks the corresponding wild-type RT sequence and contains a reporter gene (e.g., luciferase or green fluorescent protein).

  • Transfection and Virus Production:

    • Transfect a suitable mammalian cell line (e.g., HEK293T) with the recombinant proviral DNA.

    • Culture the transfected cells to allow for the production of recombinant virus particles containing the patient-derived RT.

  • Drug Susceptibility Testing:

    • Prepare a series of dilutions of this compound and other NRTIs in a 96-well plate.

    • Infect a target cell line (e.g., MT-2 cells) with the recombinant virus in the presence of the drug dilutions.

    • Culture the infected cells for a defined period (e.g., 48-72 hours).

  • Data Analysis:

    • Measure the reporter gene activity (e.g., luciferase activity or fluorescence).

    • Calculate the drug concentration that inhibits viral replication by 50% (IC50).

    • Determine the fold change in IC50 by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.

Protocol 2: Genotypic Resistance Assay (Sanger Sequencing)

This protocol outlines the general steps for Sanger sequencing-based genotypic resistance testing of the HIV-1 reverse transcriptase gene.

  • Sample Collection and RNA Extraction:

    • Collect patient plasma with a viral load of at least 500-1000 copies/mL.

    • Extract viral RNA from the plasma using a commercial viral RNA extraction kit.

  • RT-PCR and Nested PCR:

    • Perform RT-PCR to generate cDNA from the viral RNA.

    • Amplify the reverse transcriptase region of the pol gene using a nested PCR approach with specific primers to increase sensitivity and specificity.

  • PCR Product Purification:

    • Purify the final PCR product to remove primers, dNTPs, and other reaction components. This can be done using commercially available PCR purification kits.

  • Sanger Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template and fluorescently labeled dideoxynucleotide terminators.

    • Separate the sequencing reaction products by size using capillary electrophoresis.

    • Detect the fluorescent signals to determine the nucleotide sequence.

  • Sequence Analysis:

    • Assemble and edit the raw sequence data to obtain a consensus sequence for the patient's viral RT gene.

    • Align the patient's sequence with a wild-type HIV-1 reference sequence.

    • Identify amino acid mutations by comparing the translated patient sequence to the reference sequence.

    • Interpret the resistance implications of the identified mutations using a reputable HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database).

Mandatory Visualizations

Amdoxovir_Mechanism_of_Action This compound This compound (Prodrug) DXG DXG (Active Drug) This compound->DXG Adenosine Deaminase DXG_MP DXG-Monophosphate DXG->DXG_MP Cellular Kinases DXG_DP DXG-Diphosphate DXG_MP->DXG_DP DXG_TP DXG-Triphosphate (Active Metabolite) DXG_DP->DXG_TP RT HIV Reverse Transcriptase DXG_TP->RT Competitive Inhibition DNA Viral DNA Chain RT->DNA Incorporation Termination Chain Termination DNA->Termination Incorporation of DXG-MP Amdoxovir_Resistance_Pathways This compound This compound Pressure K65R K65R Mutation This compound->K65R Selects for L74V L74V Mutation This compound->L74V Selects for Cross_Resistance_K65R Cross-Resistance to: - Tenofovir - Abacavir - Didanosine - Stavudine K65R->Cross_Resistance_K65R Cross_Resistance_L74V Cross-Resistance to: - Abacavir - Didanosine L74V->Cross_Resistance_L74V M184V M184V/I Mutation Amdoxovir_Activity This compound Retains Activity M184V->Amdoxovir_Activity TAMs Thymidine Analog Mutations (TAMs) TAMs->Amdoxovir_Activity Phenotypic_Assay_Workflow Start Patient Plasma (Viral Load >500 copies/mL) RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Cloning Cloning into Reporter Vector RT_PCR->Cloning Transfection Transfection of Cell Line Cloning->Transfection Virus_Production Recombinant Virus Production Transfection->Virus_Production Infection Infection of Target Cells with Drug Dilutions Virus_Production->Infection Analysis Reporter Gene Analysis Infection->Analysis End IC50 and Fold-Change Determination Analysis->End

References

Refining Amdoxovir treatment protocols to delay resistance emergence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments aimed at refining Amdoxovir treatment protocols to delay the emergence of resistance.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

1. Inconsistent EC50 Values in Phenotypic Susceptibility Assays

Potential Cause Recommended Solution
Cellular Toxicity of this compound Determine the 50% cytotoxic concentration (CC50) of this compound on the host cell line prior to susceptibility testing. Ensure that the concentrations of this compound used in the antiviral assay are well below the CC50 to avoid confounding results.
Variability in Viral Inoculum Use a standardized and well-characterized viral stock for all experiments. Titer the viral stock immediately before each experiment to ensure a consistent multiplicity of infection (MOI).
Inconsistent Assay Conditions Standardize all assay parameters, including incubation times, temperature, CO2 levels, and media composition. Use a positive control (a known susceptible virus strain) and a negative control (uninfected cells) in every assay plate.
Reagent Quality Use high-quality, fresh reagents. Ensure proper storage and handling of all reagents, including this compound, cell culture media, and assay components.

2. Failure to Amplify the HIV-1 Reverse Transcriptase Gene for Genotypic Analysis

Potential Cause Recommended Solution
Low Viral Load in Plasma Sample Genotypic assays generally require a plasma viral load of at least 500-1,000 copies/mL for successful amplification.[1] If the viral load is below this threshold, consider concentrating the virus from a larger plasma volume or using a more sensitive amplification method.
RNA Degradation Handle plasma samples with care to prevent RNA degradation. Process samples promptly and store them at -80°C. Use RNase-free consumables and reagents throughout the RNA extraction and RT-PCR process.
PCR Inhibition Plasma components can inhibit PCR. Ensure the RNA extraction method effectively removes potential inhibitors. If inhibition is suspected, perform a dilution series of the RNA template or use a PCR inhibitor removal kit.
Primer Mismatch HIV-1 is genetically diverse. The primers used for amplification may not be optimal for all viral subtypes. If amplification fails, consider using alternative or degenerate primers that target conserved regions of the reverse transcriptase gene.

3. Unexpected Resistance Mutations in In Vitro Selection Studies

Potential Cause Recommended Solution
Contamination with a Resistant Virus Maintain strict aseptic techniques to prevent cross-contamination between different viral cultures. Regularly test cell lines and viral stocks for contamination.
High Multiplicity of Infection (MOI) A high MOI can lead to the rapid selection of pre-existing minor resistant variants. Use a low MOI to allow for the gradual emergence of resistance mutations under drug pressure.
Inappropriate Drug Concentration The concentration of this compound used for selection should be carefully chosen. A concentration that is too high may be cytotoxic, while a concentration that is too low may not provide sufficient selective pressure. Start with a concentration around the EC50 and gradually increase it in subsequent passages.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug of dioxolane guanosine (DXG).[2][3] It is a nucleoside reverse transcriptase inhibitor (NRTI).[3][4] Inside the host cell, this compound is converted to its active triphosphate form, DXG-triphosphate (DXG-TP). DXG-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. Once incorporated, DXG-TP acts as a chain terminator, preventing further elongation of the viral DNA and thus inhibiting viral replication.[5]

Q2: Which are the key resistance mutations associated with this compound?

A2: In vitro selection studies have shown that the primary mutations associated with this compound resistance are K65R and L74V in the HIV-1 reverse transcriptase gene.[2]

Q3: How can the emergence of this compound resistance be delayed?

A3: Combination therapy is a key strategy to delay the emergence of resistance. This compound has shown synergistic activity with zidovudine (AZT), and their co-administration may delay the selection of thymidine analog mutations (TAMs) and the K65R mutation.[2]

Q4: What is the expected viral load reduction with this compound treatment?

A4: In clinical trials with treatment-naive patients, this compound monotherapy at the highest doses resulted in a median reduction in plasma HIV-1 RNA of 1.5 log10 copies/mL.[6] When combined with zidovudine, the mean viral load reduction was more significant, with the this compound plus zidovudine (200 mg) group showing a mean reduction of -2.00 log10 copies/mL.[7]

Q5: What are the best practices for interpreting genotypic resistance test results?

A5: Interpreting genotypic resistance results requires expertise. It is recommended to consult resources such as the Stanford University HIV Drug Resistance Database and the International AIDS Society-USA (IAS-USA) mutation list.[1] The presence of specific mutations can predict reduced susceptibility to this compound and help guide the selection of alternative or combination therapies.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound and its Active Metabolite DXG

Compound Virus Strain EC50 (µM) Reference
DXGWild-type HIV-1Varies by assay[5]
This compound (DAPD)Wild-type HIV-1Varies by assay[5]

EC50 values can vary depending on the cell line and assay conditions used.

Table 2: Clinical Efficacy of this compound Monotherapy in ART-Naive Patients

This compound Dose Median Reduction in Plasma HIV-1 RNA (log10 copies/mL) Reference
500 mg twice daily1.5[6]

Table 3: Clinical Efficacy of this compound in Combination with Zidovudine

Treatment Group Mean Change in Viral Load (log10 copies/mL) Reference
This compound 500 mg-1.09[7]
This compound 500 mg + Zidovudine 200 mg-2.00[7]
This compound 500 mg + Zidovudine 300 mg-1.69[7]
Zidovudine 200 mg-0.69[7]
Zidovudine 300 mg-0.55[7]
Placebo+0.10[7]

Experimental Protocols

1. Phenotypic Susceptibility Assay using a Recombinant Virus Assay

This protocol is adapted from standard methods for determining the susceptibility of HIV-1 to reverse transcriptase inhibitors.

a. Generation of Recombinant Virus:

  • Extract viral RNA from patient plasma or cell culture supernatant.

  • Amplify the reverse transcriptase (RT) coding region using RT-PCR.

  • Co-transfect a permissive cell line (e.g., HEK293T) with the amplified patient-derived RT PCR product and a proviral clone of HIV-1 that has a deletion in the RT gene.

  • Homologous recombination between the PCR product and the proviral clone will generate infectious recombinant virus containing the patient-derived RT sequence.

  • Harvest the virus-containing supernatant after 48-72 hours and determine the viral titer.

b. Drug Susceptibility Testing:

  • Seed a suitable target cell line (e.g., TZM-bl) in a 96-well plate.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound to the cells, followed by the addition of the recombinant virus at a predetermined MOI.

  • Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubate the plates for 48-72 hours.

  • Measure the extent of viral replication using a suitable reporter system (e.g., luciferase activity for TZM-bl cells).

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of viral replication against the drug concentration.

2. Genotypic Resistance Analysis by Sanger Sequencing

This protocol outlines the steps for identifying resistance mutations in the HIV-1 reverse transcriptase gene.

a. RNA Extraction and RT-PCR:

  • Extract viral RNA from 1 mL of patient plasma using a commercial viral RNA extraction kit.[8]

  • Perform a one-step RT-PCR to reverse transcribe the RNA and amplify the pol gene region containing the reverse transcriptase. Use primers that are specific to conserved regions of the pol gene.

b. PCR Product Purification and Sequencing:

  • Purify the PCR product to remove primers and dNTPs.

  • Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.

  • Analyze the sequencing data using appropriate software to identify mutations by comparing the patient-derived sequence to a wild-type reference sequence (e.g., HXB2).

3. In Vitro Selection of this compound-Resistant HIV-1

This protocol describes a method for generating this compound-resistant viral strains in cell culture.

  • Infect a permissive T-cell line (e.g., MT-2 or CEM) with a wild-type HIV-1 strain at a low MOI (e.g., 0.01).

  • Culture the infected cells in the presence of this compound at a starting concentration equal to the EC50.

  • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).

  • When viral replication is detected, harvest the cell-free supernatant containing the virus.

  • Use the harvested virus to infect fresh cells, and gradually increase the concentration of this compound in the culture medium (e.g., in two-fold increments).

  • Repeat this process for multiple passages until a virus population that can replicate in high concentrations of this compound is selected.

  • Characterize the genotype and phenotype of the selected resistant virus.

4. Cytotoxicity Assay (MTT/MTS Assay)

This protocol determines the toxicity of this compound on a given cell line.

  • Seed cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound to the cells and incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Amdoxovir_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Amdoxovir_ext This compound (Extracellular) Amdoxovir_int This compound Amdoxovir_ext->Amdoxovir_int Transport DXG Dioxolane Guanosine (DXG) Amdoxovir_int->DXG Adenosine Deaminase DXG_MP DXG-Monophosphate DXG->DXG_MP Cellular Kinases DXG_DP DXG-Diphosphate DXG_MP->DXG_DP Cellular Kinases DXG_TP DXG-Triphosphate (Active Form) DXG_DP->DXG_TP Cellular Kinases RT Reverse Transcriptase DXG_TP->RT Competes with dGTP for binding to RT Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of DXG-MP RT->Viral_DNA Reverse Transcription dGTP dGTP (Natural Substrate) dGTP->RT Amdoxovir_Resistance_Workflow start Start: In Vitro Selection Experiment passage Serial Passage of HIV-1 in presence of this compound start->passage resistance Emergence of Resistant Virus Population passage->resistance isolate Isolate Viral RNA resistance->isolate genotype Genotypic Analysis (Sequencing of RT gene) isolate->genotype phenotype Phenotypic Analysis (EC50 determination) isolate->phenotype mutations Identify Resistance Mutations (e.g., K65R, L74V) genotype->mutations ec50_shift Determine Fold-Change in EC50 phenotype->ec50_shift end Correlate Genotype with Phenotype mutations->end ec50_shift->end

References

Limitations and challenges in the clinical development of Amdoxovir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the limitations and challenges encountered during the clinical development of Amdoxovir. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues related to the compound's safety, efficacy, and pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the discontinuation of this compound's clinical development?

This compound, an investigational nucleoside reverse transcriptase inhibitor (NRTI), was discontinued from further development by Gilead Sciences in 2004 for strategic reasons.[1][2] The company decided to redirect its resources to other promising candidates within its drug pipeline.[2] The development rights were subsequently returned to Emory University and the University of Georgia Research Foundation.[1] While a definitive single cause for discontinuation is not publicly stated, several challenges observed during its clinical evaluation likely contributed to this decision.

Q2: What were the main safety and toxicity concerns identified with this compound?

Significant safety concerns were raised from both preclinical animal studies and human clinical trials.

  • Ocular Toxicity: A notable adverse event was the development of "lens opacities" in a Phase I/II study, affecting 5 out of 18 patients within 12 weeks of treatment.[2] This finding was consistent with preclinical animal studies in monkeys, which demonstrated that high doses of this compound could lead to glucose elevations and cataracts.[2]

  • Nephrotoxicity: Animal studies indicated that high doses of this compound could cause obstructive nephropathy.[3]

  • Other Adverse Events: In human trials, other reported side effects, which were generally mild to moderate, included nausea, headache, and diarrhea.[4][5]

Q3: How effective was this compound in clinical trials?

This compound demonstrated antiviral activity, but its efficacy varied between patient populations.

  • Treatment-Naive Patients: In short-term monotherapy studies, treatment-naive patients receiving the highest doses of this compound experienced a median reduction in plasma HIV-1 RNA of 1.5 log10 copies/mL.[4][6]

  • Treatment-Experienced Patients: The antiviral response was less pronounced in treatment-experienced patients, with a viral load reduction of 0.7 log10 copies/mL at a dose of 500 mg twice daily.[4][6] The activity was more significant in those without thymidine-analogue mutations and with higher baseline CD4+ cell counts.[6]

Q4: What is the known resistance profile of this compound?

Resistance to this compound has been associated with specific mutations in the HIV-1 reverse transcriptase enzyme. The primary mutations linked to reduced susceptibility are the K65R and L74V mutations.[3][7] However, this compound demonstrated in vitro activity against viruses containing the M184V/I mutation (which confers resistance to lamivudine and emtricitabine) and certain thymidine analog mutations (TAMs).[3]

Q5: What are the pharmacokinetic properties of this compound?

This compound is a prodrug that is rapidly absorbed and deaminated to its active metabolite, dioxolane guanosine (DXG).[8][9]

  • Half-Life: The mean half-life in HIV-infected individuals was relatively short, ranging from 1.3 to 1.6 hours for this compound and 2.5 to 2.9 hours for DXG on the first day of dosing.[3]

  • Metabolism and Elimination: The primary route of elimination for both unchanged this compound and its active metabolite DXG is through urinary excretion.[3]

Troubleshooting Guides for Experimental Research

Issue: Observing unexpected toxicity in preclinical models (e.g., renal or ocular).

  • Dose-Response Evaluation: The toxicity of this compound, particularly nephrotoxicity and the development of lens opacities, was observed at higher doses in animal studies.[2][3] It is crucial to conduct thorough dose-ranging studies to identify a therapeutic window that minimizes toxicity while maintaining efficacy.

  • Biomarker Monitoring: Proactively monitor for early signs of toxicity. For potential nephrotoxicity, regularly assess serum creatinine and blood urea nitrogen (BUN). For ocular toxicity, schedule regular ophthalmologic examinations in animal models.

  • Metabolite Profiling: Since this compound is a prodrug, investigate whether the observed toxicity is associated with the parent compound or its metabolite, DXG. This can help in designing safer second-generation compounds.

Issue: Sub-optimal antiviral efficacy in in vitro or in vivo models, especially against resistant strains.

  • Genotypic Analysis: Before initiating experiments with resistant HIV strains, perform genotypic analysis to confirm the presence of mutations known to affect this compound susceptibility (e.g., K65R, L74V).[3][7]

  • Combination Therapy: Studies have shown that this compound acts synergistically with zidovudine (ZDV).[4] Combining this compound with other antiretroviral agents, particularly those with different resistance profiles, may enhance its antiviral activity. The combination with ZDV was also suggested to potentially delay the selection of TAMs and the K65R mutation.[3]

  • Intracellular Metabolite Levels: The antiviral activity of this compound depends on the intracellular concentration of its active triphosphate metabolite, DXG-TP.[10] If efficacy is low, consider experiments to quantify the intracellular levels of DXG-TP to ensure adequate phosphorylation is occurring in the target cells.

Quantitative Data Summary

Table 1: Efficacy of this compound Monotherapy in a 15-Day Study

Patient PopulationDoseMedian HIV-1 RNA Reduction (log10 copies/mL)
ART-NaiveHighest Doses1.5[4][6]
ART-Experienced500 mg twice daily0.7[4][6]

Table 2: Pharmacokinetic Parameters of this compound and its Metabolite (DXG)

CompoundMean Half-Life (Day 1)Primary Elimination Route
This compound1.3 - 1.6 hours[3]Urinary Excretion[3]
DXG2.5 - 2.9 hours[3]Urinary Excretion[3]

Experimental Protocols

Protocol: Assessment of Antiviral Activity in HIV-1 Infected Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Cell Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 48-72 hours to activate the cells and make them susceptible to HIV-1 infection.

  • Drug Preparation: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.

  • Infection and Treatment: Infect the stimulated PBMCs with a known titer of an HIV-1 laboratory strain or a clinical isolate. Simultaneously, treat the infected cells with the various concentrations of this compound. Include a "no-drug" control.

  • Incubation: Incubate the cultures for 7-10 days.

  • Efficacy Readout: At the end of the incubation period, collect the culture supernatants and measure the level of HIV-1 replication. This is typically done by quantifying the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that inhibits viral replication by 50% compared to the no-drug control.

Visualizations

Amdoxovir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_hiv_rt HIV Reverse Transcription This compound This compound (DAPD) (Prodrug) DXG DXG (Active Moiety) This compound->DXG Deamination by Adenosine Deaminase DXG_MP DXG-MP DXG->DXG_MP Phosphorylation DXG_DP DXG-DP DXG_MP->DXG_DP Phosphorylation DXG_TP DXG-TP (Active Triphosphate) DXG_DP->DXG_TP Phosphorylation RT_Process Viral RNA -> Viral DNA (Reverse Transcriptase) DXG_TP->RT_Process Inhibits Chain_Termination DNA Chain Termination RT_Process->Chain_Termination Incorporation of DXG-TP

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Sub-optimal Efficacy Observed in Preclinical Model Check_Strain Verify Genotype of Viral Strain (e.g., K65R, L74V) Start->Check_Strain Resistant Resistance Mutations Present? Check_Strain->Resistant Combination_Tx Evaluate in Combination with another NRTI (e.g., ZDV) Resistant->Combination_Tx Yes Measure_Metabolite Quantify Intracellular DXG-TP Levels Resistant->Measure_Metabolite No End_Resistant Consider Alternative Compound for Resistant Strain Combination_Tx->End_Resistant Low_Metabolite Are DXG-TP Levels Sufficient? Measure_Metabolite->Low_Metabolite Investigate_PK Investigate Cellular Uptake and Phosphorylation Pathways Low_Metabolite->Investigate_PK No Reassess_Potency Re-evaluate In Vitro Potency (EC50) Low_Metabolite->Reassess_Potency Yes End_PK_Issue Modify Compound Structure to Improve PK/PD Investigate_PK->End_PK_Issue

Caption: Troubleshooting workflow for sub-optimal efficacy.

References

Validation & Comparative

Amdoxovir vs. Tenofovir: A Comparative Analysis for Treatment-Experienced HIV Subjects

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head comparison of amdoxovir and tenofovir in treatment-experienced individuals with HIV remains elusive due to the termination of a key clinical trial. However, by examining the available data from separate studies, we can construct a comparative overview of their mechanisms, efficacy, and safety profiles.

This compound, a nucleoside reverse transcriptase inhibitor (NRTI), was under development for the treatment of HIV/AIDS. Its clinical progression was halted, including the termination of a Phase IIa study (NCT01737359) designed to directly compare its efficacy and safety with tenofovir in treatment-experienced patients.[1][2][3] Consequently, a direct, data-driven comparison from a head-to-head trial is not available. This guide, therefore, synthesizes information from independent studies to provide an objective comparison for researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and tenofovir are prodrugs that, once metabolized to their active forms, inhibit the HIV-1 reverse transcriptase enzyme, a crucial step in the viral replication cycle.

This compound , a guanosine nucleoside analog, is converted to its active triphosphate metabolite, which acts as a competitive inhibitor of the natural substrate and leads to the termination of the viral DNA chain.[4]

Tenofovir , a nucleotide analog reverse-transcriptase inhibitor (NtRTI), is converted to tenofovir diphosphate. This active form competes with the natural deoxyadenosine 5'-triphosphate and, upon incorporation into the growing viral DNA strand, causes premature termination of DNA transcription, thereby preventing viral replication.[5][6][7]

Antiviral Mechanism of Action cluster_this compound This compound Pathway cluster_tenofovir Tenofovir Pathway cluster_hiv HIV Replication This compound This compound (Prodrug) DXG Dioxolane Guanine (DXG) This compound->DXG Adenosine deaminase DXG_TP DXG-Triphosphate (Active) DXG->DXG_TP Phosphorylation RT Reverse Transcriptase DXG_TP->RT Inhibits Tenofovir_DF Tenofovir DF (Prodrug) Tenofovir Tenofovir Tenofovir_DF->Tenofovir Esterases Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir->Tenofovir_DP Phosphorylation Tenofovir_DP->RT Inhibits Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA

Figure 1: Comparative Mechanism of Action

Efficacy in Treatment-Experienced Subjects

Direct comparative efficacy data is unavailable. The following tables summarize findings from separate studies of this compound and tenofovir in treatment-experienced populations.

Table 1: Summary of this compound Efficacy in Treatment-Experienced Subjects

Study/ParameterDosageKey Findings
Short-term Monotherapy 500 mg twice dailyReduction in viral load of 0.7 log10 copies/mL.[8]
Combination Therapy 500 mg this compound + 200 mg zidovudine (twice daily)Mean viral load log10 change of -2.00.[9][10]
Combination Therapy 500 mg this compound + 300 mg zidovudine (twice daily)Mean viral load log10 change of -1.69.[9][10]

Table 2: Summary of Tenofovir Efficacy in Treatment-Experienced Subjects

Study/ParameterKey Findings
Systematic Review & Meta-Analysis No significant association of switching to TDF-based regimens with virological failure.[1][11]
Study 907 (HIV/HBV Co-infected) Mean decrease in HBV DNA of 4.9 log10 copies/mL after 24 weeks.
Virologic Failure on Tenofovir In a South African cohort with virologic failure on TDF-based regimens, at least 70% demonstrated TDF resistance.[12]

Safety and Tolerability

Table 3: Adverse Events Associated with this compound and Tenofovir in Treatment-Experienced Subjects

DrugCommon Adverse EventsSerious Adverse Events
This compound Diarrhea, difficulty urinating, general ill feeling, headache, nausea, skin rash, stomach pain, tooth problems, and vision problems.[13]Not extensively documented due to terminated development.
Tenofovir Nausea, rash, diarrhea, headache, pain, depression, and weakness.[5]High blood lactate, enlarged liver, nephrotoxicity, and bone loss.[5]

Experimental Protocols

Terminated Phase IIa Comparative Study (NCT01737359)

This study was designed to provide a direct comparison but was terminated before completion. The protocol details offer insight into the intended comparison.

  • Study Design: A Phase IIa, randomized, double-blind, active-controlled, 12-week study.[3]

  • Population: HIV-1 treatment-experienced subjects with the M184I/V mutation and 0-2 confirmed thymidine analog mutations, and a viral load of ≥2,000 copies/mL.[3]

  • Intervention Arms: [3]

    • This compound 300 mg twice daily + Zidovudine 300 mg twice daily.

    • This compound 500 mg twice daily + Zidovudine 300 mg twice daily.

    • Tenofovir DF 300 mg once daily + Zidovudine 300 mg twice daily.

  • Additional Therapy: All arms initially included a failing third drug, which was replaced by lopinavir/ritonavir (400 mg/100 mg twice daily) after Week 2.[3][4]

  • Primary Outcome Measures: Change in HIV-1 viral load from baseline to Week 2 and incidence of adverse events and laboratory abnormalities through Week 12.

Terminated_Trial_Workflow Screening Screening of Treatment-Experienced Subjects (M184I/V, VL >= 2000) Randomization Randomization (1:1:1) Screening->Randomization Arm_A This compound (300mg BID) + Zidovudine + Failing Drug Randomization->Arm_A Arm_B This compound (500mg BID) + Zidovudine + Failing Drug Randomization->Arm_B Arm_C Tenofovir DF (300mg QD) + Zidovudine + Failing Drug Randomization->Arm_C Week_2 Week 2: Replace Failing Drug with Lopinavir/Ritonavir Arm_A->Week_2 Arm_B->Week_2 Arm_C->Week_2 Follow_up 12-Week Follow-up (Viral Load & Safety) Week_2->Follow_up

Figure 2: Workflow of the Terminated NCT01737359 Trial

Conclusion

While both this compound and tenofovir target the HIV-1 reverse transcriptase, a definitive comparison of their clinical activity in treatment-experienced individuals is not possible due to the cessation of this compound's development and the resulting absence of data from a direct comparative trial. The available, separate data suggests that both agents have antiviral activity in this population. Tenofovir remains a widely used and well-characterized antiretroviral, with a known safety profile that includes risks of renal and bone toxicity. The clinical profile of this compound is less complete. This guide highlights the existing information while underscoring the significant data gap that prevents a conclusive comparative assessment. Future research on novel agents for treatment-experienced populations will be crucial.

References

Mitochondrial Toxicity of Amdoxovir: A Comparative Analysis with Zidovudine and Other NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly available scientific literature exists regarding the mitochondrial toxicity profile of amdoxovir, a nucleoside reverse transcriptase inhibitor (NRTI). In contrast, extensive research has characterized the mitochondrial adverse effects of other NRTIs, with zidovudine (AZT) being a prominent example. This guide provides a comprehensive comparison of the mitochondrial toxicity of zidovudine and other well-studied NRTIs, highlighting the key experimental findings and methodologies. This information serves as a crucial reference for researchers and drug development professionals in the absence of specific data for this compound.

Introduction to NRTI-Induced Mitochondrial Toxicity

Nucleoside reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy. However, their therapeutic benefits can be offset by significant mitochondrial toxicity.[1] This toxicity stems from the off-target inhibition of mitochondrial DNA polymerase gamma (Pol γ), the exclusive enzyme responsible for replicating mitochondrial DNA (mtDNA).[2] Inhibition of Pol γ leads to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, and consequently, dysfunctional oxidative phosphorylation. The clinical manifestations of this toxicity are diverse, including myopathy, neuropathy, pancreatitis, and lactic acidosis.[1]

Comparative Analysis of Mitochondrial Toxicity Markers

The mitochondrial toxicity of NRTIs is typically evaluated through a series of in vitro and in vivo assays that measure key markers of mitochondrial function. These include the inhibition of mtDNA synthesis, effects on mitochondrial enzymes, and the production of lactate as an indicator of impaired aerobic respiration.

Inhibition of Mitochondrial DNA (mtDNA) Synthesis

A primary mechanism of NRTI-induced mitochondrial toxicity is the inhibition of mtDNA replication. The potency of different NRTIs in inhibiting mtDNA synthesis varies significantly. In vitro studies have established a clear hierarchy of toxicity among several NRTIs.

Experimental Protocol: Quantification of mtDNA Content

To assess the impact of NRTIs on mtDNA synthesis, human cell lines such as hepatoblastoma (HepG2) cells or skeletal muscle cells (SkMCs) are cultured in the presence of varying concentrations of the drugs for a specified period (e.g., 3 to 21 days). Total DNA is then extracted, and the relative amount of mtDNA to nuclear DNA (nDNA) is quantified using quantitative polymerase chain reaction (qPCR) with specific primers for mitochondrial and nuclear genes. A decrease in the mtDNA/nDNA ratio indicates inhibition of mtDNA synthesis.

Table 1: Potency of NRTIs in Inhibiting mtDNA Synthesis

NRTIPotency of mtDNA Synthesis InhibitionReference
Zalcitabine (ddC)Most Potent[3][4]
Didanosine (ddI)[3][4]
Stavudine (d4T)[3][4]
Zidovudine (AZT) [3][4]
Lamivudine (3TC)[3][4]
Abacavir (ABC)[3][4]
Tenofovir (TDF)Least Potent[3][4]
This compound No Data Available

Note: The table is ordered from most to least potent inhibitor of mtDNA synthesis based on available data.

Inhibition of Mitochondrial DNA Polymerase Gamma (Pol γ)

The inhibition of Pol γ by the triphosphate forms of NRTIs is the molecular basis for mtDNA depletion. The efficiency of incorporation of these NRTI analogues into the growing mtDNA chain and their ability to cause chain termination determine their inhibitory potential.

Experimental Protocol: In Vitro Pol γ Inhibition Assay

The inhibitory activity of NRTI triphosphates on Pol γ is determined using in vitro kinetic assays. Purified recombinant human Pol γ is incubated with a DNA template-primer, deoxynucleotide triphosphates (dNTPs), and varying concentrations of the NRTI triphosphate. The rate of DNA synthesis is measured, typically by quantifying the incorporation of a radiolabeled dNTP. This allows for the determination of kinetic parameters such as the inhibition constant (Ki) or the selectivity of the enzyme for the NRTI triphosphate over the natural dNTP.

Table 2: Kinetic Parameters for NRTI Triphosphate Inhibition of Human DNA Polymerase Gamma

NRTI TriphosphateInhibition Potency (Relative to natural substrate)Reference
Zalcitabine (ddCTP)High[5]
Didanosine (ddATP)High[5]
Stavudine (d4TTP)Moderate[5]
Zidovudine (AZTTP) Low[5]
Lamivudine (3TCTP)Very Low[5]
Abacavir (CBVTP)Very Low[5]
Tenofovir (TFV-DP)Very Low[5]
This compound No Data Available
Lactate Production

A consequence of impaired mitochondrial oxidative phosphorylation is a metabolic shift towards anaerobic glycolysis, leading to an overproduction of lactic acid. Therefore, measuring lactate levels in cell culture media serves as a functional marker of mitochondrial dysfunction.

Experimental Protocol: Lactate Production Assay

Cell lines like HepG2 or SkMCs are treated with NRTIs for a defined period. The cell culture supernatant is then collected, and the concentration of lactate is measured using a colorimetric or enzymatic assay. An increase in lactate production in drug-treated cells compared to untreated controls indicates mitochondrial toxicity.

Table 3: Effect of NRTIs on Lactate Production in Cell Culture

NRTIConcentrationCell TypeIncrease in Lactate ProductionReference
Zidovudine (AZT) 300 µMHepG2, SkMCs>200%[3][4]
Zalcitabine (ddC)30 µMHepG2, SkMCs30-50%[3]
Tenofovir (TDF)300 µMHepG2, SkMCs<20%[3][4]
This compound No Data Available

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways involved in NRTI-induced mitochondrial toxicity and a typical experimental workflow for its assessment.

NRTI_Toxicity_Pathway NRTI NRTI (e.g., Zidovudine) NRTI_TP NRTI-Triphosphate NRTI->NRTI_TP Cellular Phosphorylation Polg Mitochondrial DNA Polymerase γ (Pol γ) NRTI_TP->Polg Inhibition mtDNA_rep mtDNA Replication mtDNA_dep mtDNA Depletion Polg->mtDNA_dep Leads to ETC_protein Electron Transport Chain Proteins mtDNA_rep->ETC_protein Encodes mtDNA_dep->ETC_protein Reduced Synthesis ETC_dys ETC Dysfunction ETC_protein->ETC_dys OXPHOS Impaired Oxidative Phosphorylation ETC_dys->OXPHOS Lactate Increased Lactate Production OXPHOS->Lactate Toxicity Mitochondrial Toxicity OXPHOS->Toxicity Experimental_Workflow cluster_invitro In Vitro Assessment Cell_Culture Cell Culture (e.g., HepG2, SkMCs) NRTI_Treatment NRTI Treatment (Varying Concentrations) Cell_Culture->NRTI_Treatment Endpoint_Assays Endpoint Assays NRTI_Treatment->Endpoint_Assays mtDNA_Quant mtDNA Quantification (qPCR) Endpoint_Assays->mtDNA_Quant Lactate_Assay Lactate Production Assay Endpoint_Assays->Lactate_Assay Polg_Assay Pol γ Inhibition Assay (in vitro) Endpoint_Assays->Polg_Assay

References

Cross-Validation of Amdoxovir's Efficacy Across Different HIV Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nucleoside reverse transcriptase inhibitor (NRTI) Amdoxovir, with a focus on its efficacy against Human Immunodeficiency Virus Type 1 (HIV-1). While extensive data on this compound's activity against a comprehensive panel of HIV-1 subtypes is not publicly available, this document synthesizes the existing in vitro and clinical data to offer a comparative perspective alongside other established NRTIs.

Executive Summary

This compound (AMDX), a prodrug of dexadecanoyl-acyclovir (DXG), is a guanosine nucleoside analog that demonstrated in vitro activity against HIV-1, including strains with resistance to certain other NRTIs.[1][2] Clinical development of this compound proceeded to Phase II trials but appears to have been discontinued. This guide presents the available efficacy data for this compound and contextualizes it with the performance of other commonly used NRTIs against various HIV-1 subtypes. A significant limitation of this comparison is the lack of published, head-to-head studies detailing this compound's efficacy across a diverse range of HIV-1 clades.

Comparative Efficacy of NRTIs

While direct comparative data for this compound across numerous HIV-1 subtypes is limited, the following table summarizes the known in vitro activity of this compound and provides a general comparison with other NRTIs against wild-type and drug-resistant HIV-1. It is important to note that the efficacy of NRTIs can be influenced by the specific viral subtype and the presence of resistance mutations.[3][4]

DrugMechanism of ActionKnown In Vitro Activity Against Wild-Type HIV-1Activity Against Key Resistant StrainsNotes on Subtype Efficacy
This compound (DAPD) Guanosine nucleoside analog; inhibits reverse transcriptase[1]Potent inhibitor of HIV-1 replication[2]Active against strains with M184V/I mutations and certain thymidine analog mutations (TAMs)[1]Specific data across a wide range of subtypes is not readily available.
Zidovudine (AZT) Thymidine analog; inhibits reverse transcriptase[4]ActiveReduced activity against strains with TAMs (e.g., M41L, L210W, T215Y/F)Generally active against various subtypes, but resistance pathways are well-documented across clades.
Lamivudine (3TC) Cytidine analog; inhibits reverse transcriptase[4]ActiveHigh-level resistance with M184V/I mutationBroadly active, but the M184V mutation is a common and significant resistance pathway across subtypes.
Abacavir (ABC) Guanosine analog; inhibits reverse transcriptaseActiveReduced activity with mutations like K65R, L74V, Y115F, and M184VEfficacy can be subtype-dependent, with some evidence of different resistance pathways in non-B subtypes.
Tenofovir (TDF/TAF) Adenosine nucleotide analog; inhibits reverse transcriptase[4]ActiveK65R mutation is the primary resistance pathway; retains activity against many TAMsGenerally effective across subtypes, though the K65R mutation can emerge more frequently in subtype C.[3]
Emtricitabine (FTC) Cytidine analog; inhibits reverse transcriptase[4]ActiveHigh-level resistance with M184V/I mutationSimilar to lamivudine, broadly active but susceptible to M184V-mediated resistance across subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiretroviral drug efficacy.

Phenotypic Drug Susceptibility Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is a standardized method to determine the in vitro susceptibility of clinical HIV-1 isolates to antiretroviral agents.[5]

Methodology:

  • Virus Stock Preparation: Patient-derived HIV-1 is co-cultivated with phytohemagglutinin (PHA)-stimulated PBMCs from seronegative donors to generate a virus stock.

  • Virus Titration: The infectivity of the virus stock is determined by calculating the 50% tissue culture infective dose (TCID50) through serial dilutions in donor PBMCs.

  • Drug Susceptibility Assay:

    • PHA-stimulated donor PBMCs are infected with a standardized inoculum of the virus stock.

    • The infected cells are plated in 96-well microtiter plates containing serial dilutions of the test drug (e.g., this compound) and control drugs.

    • Plates are incubated for 7 days at 37°C.

  • Endpoint Measurement: Viral replication is quantified by measuring the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of p24 production against the drug concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free, biochemical assay to directly measure the inhibitory activity of a compound against the HIV-1 RT enzyme.[6][7]

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a poly(A) template, oligo(dT) primer, and digoxigenin-dUTP/dATP.

  • Enzyme and Inhibitor Incubation:

    • Recombinant HIV-1 RT enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., the active triphosphate form of DXG) in the reaction wells.

    • Control wells contain the enzyme without any inhibitor.

  • Reaction Initiation: The reaction is initiated by adding the reaction mixture to the enzyme/inhibitor solution.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.

  • Detection:

    • The reaction mixture is transferred to a streptavidin-coated microplate to capture the biotinylated primer-template complex.

    • An anti-digoxigenin-peroxidase conjugate is added to bind to the newly synthesized DNA.

    • A colorimetric substrate is added, and the absorbance is measured to quantify the amount of synthesized DNA.

  • Data Analysis: The IC50 value is determined by measuring the reduction in RT activity at different inhibitor concentrations.

Visualizations

Experimental Workflow for Phenotypic Drug Susceptibility Assay

G cluster_0 Virus Stock Preparation cluster_1 Drug Susceptibility Testing cluster_2 Data Analysis Patient_PBMCs Patient PBMCs Co_culture Co-culture Patient_PBMCs->Co_culture Donor_PBMCs_1 PHA-stimulated Donor PBMCs Donor_PBMCs_1->Co_culture Virus_Stock HIV-1 Virus Stock Co_culture->Virus_Stock Virus_Stock_2 Virus Stock Infection Infection Virus_Stock_2->Infection Donor_PBMCs_2 PHA-stimulated Donor PBMCs Donor_PBMCs_2->Infection Plating Plate infected cells Infection->Plating Incubation 7-day Incubation Plating->Incubation Drug_Dilutions Serial Drug Dilutions Drug_Dilutions->Plating p24_ELISA p24 Antigen ELISA Incubation->p24_ELISA IC50_Calc IC50 Calculation p24_ELISA->IC50_Calc

Caption: Workflow for determining HIV-1 drug susceptibility using a PBMC-based phenotypic assay.

This compound's Mechanism of Action

G cluster_0 Host Cell This compound This compound (Prodrug) DXG DXG This compound->DXG Deamination DXG_TP DXG-TP (Active) DXG->DXG_TP Phosphorylation HIV_RT HIV Reverse Transcriptase DXG_TP->HIV_RT Inhibits Viral_DNA Viral DNA HIV_RT->Viral_DNA Catalyzes Chain_Termination Chain Termination HIV_RT->Chain_Termination Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcriptase.

References

Head-to-head comparison of Amdoxovir and emtricitabine resistance profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the resistance profiles of two nucleoside reverse transcriptase inhibitors (NRTIs): amdoxovir and emtricitabine. The information presented is supported by experimental data to aid in research and drug development efforts.

Executive Summary

This compound and emtricitabine are both nucleoside analogues that inhibit HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. While emtricitabine is a widely used component of first-line antiretroviral therapy, this compound is an investigational agent. A key differentiator between these two compounds lies in their resistance profiles. Emtricitabine is highly susceptible to the development of high-level resistance via the M184V/I mutation. In contrast, this compound has shown efficacy against HIV-1 variants harboring the M184V/I mutation, which confers resistance to emtricitabine. The primary resistance mutations associated with this compound are K65R and L74V.

Mechanism of Action and Resistance

Both this compound and emtricitabine act as chain terminators of viral DNA synthesis. They are intracellularly phosphorylated to their active triphosphate forms, which then compete with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA elongation.[1][2][3][4][5][6]

Resistance to these drugs primarily arises from mutations in the reverse transcriptase enzyme that either reduce the incorporation of the drug triphosphate or enhance its removal from the terminated DNA chain.

This compound: this compound is a prodrug of dioxolane guanosine (DXG).[5][7] In vitro selection studies have shown that the primary mutations selected by this compound are K65R and L74V.[7][8] Notably, this compound's active metabolite, DXG, retains activity against viruses with the M184V/I mutation, which is the hallmark of emtricitabine resistance.[5][7] It has also demonstrated in vitro activity against viruses containing certain thymidine analog mutations (TAMs).[5]

Emtricitabine: The primary and most clinically significant resistance mutation for emtricitabine is M184V or M184I.[9][10] This single mutation confers high-level resistance to emtricitabine, with a greater than 200-fold decrease in susceptibility.[7] The K65R mutation can also be selected, particularly in the context of combination therapy with tenofovir, and it reduces emtricitabine susceptibility by approximately 5 to 10-fold.[7][11]

Comparative Resistance Profiles: Quantitative Data

The following tables summarize the in vitro fold-change in susceptibility of HIV-1 variants with specific reverse transcriptase mutations to this compound's active metabolite (DXG) and emtricitabine. The data is compiled from various phenotypic assays.

Table 1: this compound (DXG) Resistance Profile

MutationFold Change in SusceptibilityReference
K65RSelected by this compound; specific fold-change data for this compound is limited, but K65R is known to confer resistance to other NRTIs.[8]
L74VSelected by this compound; specific fold-change data for this compound is limited.[7]
M184V/IThis compound is effective against variants with this mutation.[5][7]
TAMsThis compound has shown in vitro activity against viruses with certain TAMs.[5]

Table 2: Emtricitabine Resistance Profile

MutationFold Change in SusceptibilityReference
M184V/I>200[7]
K65R5 - 10[7]
L74V + M184V~5 (for the combination against abacavir, indicating complex interactions)[7]
K65R + M184V/I>200 (for emtricitabine)[7]

Cross-Resistance

This compound demonstrates a favorable cross-resistance profile. Its effectiveness against M184V/I mutant viruses suggests it could be a therapeutic option for patients who have developed resistance to emtricitabine or lamivudine.[5][7]

Emtricitabine , due to the high-level resistance conferred by the M184V/I mutation, has significant cross-resistance with lamivudine, which selects for the same mutation.[9][10] The presence of M184V/I can, however, increase susceptibility to zidovudine and tenofovir.[7]

Experimental Protocols

The determination of resistance profiles for NRTIs like this compound and emtricitabine typically involves two main types of assays: genotypic and phenotypic.

Genotypic Resistance Assays

Genotypic assays are designed to identify specific mutations in the viral reverse transcriptase gene that are known to be associated with drug resistance.

Methodology:

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

  • Reverse Transcription and PCR: The extracted RNA is reverse-transcribed to complementary DNA (cDNA), and the reverse transcriptase gene is then amplified using the polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the reverse transcriptase gene.

  • Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.

  • Interpretation: The identified mutations are then correlated with known drug resistance patterns using a database of resistance-associated mutations.

Phenotypic Resistance Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.

Methodology:

  • Virus Isolation or Recombinant Virus Construction: Virus can be isolated from a patient's plasma, or more commonly, a recombinant virus is created. For recombinant viruses, the patient-derived reverse transcriptase gene is inserted into a standard laboratory strain of HIV-1 from which the original reverse transcriptase gene has been removed.

  • Cell Culture: Susceptible host cells (e.g., MT-2 or MT-4 cells) are cultured in the laboratory.

  • Infection and Drug Exposure: The cultured cells are infected with the patient-derived or recombinant virus in the presence of serial dilutions of the antiretroviral drug being tested. A control infection with a wild-type reference virus is run in parallel.

  • Measurement of Viral Replication: After a set incubation period, the amount of viral replication is measured. This can be done by quantifying the production of a viral protein (like p24 antigen) or by measuring the activity of reverse transcriptase.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the test virus and the wild-type virus.

  • Fold-Change Calculation: The fold-change in resistance is determined by dividing the IC50 of the test virus by the IC50 of the wild-type virus. A higher fold-change indicates a greater level of resistance.

Visualizations

Experimental_Workflow_for_NRTI_Resistance_Testing cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay G1 Viral RNA Extraction from Plasma G2 RT-PCR Amplification of RT Gene G1->G2 G3 DNA Sequencing G2->G3 G4 Sequence Analysis & Mutation Identification G3->G4 G5 Resistance Interpretation (Database Comparison) G4->G5 P1 Recombinant Virus Construction (Patient RT) P2 Cell Culture Infection with Serial Drug Dilutions P1->P2 P3 Measure Viral Replication (e.g., p24 ELISA) P2->P3 P4 Calculate IC50 P3->P4 P5 Determine Fold-Change in Resistance P4->P5 start Patient Plasma Sample start->G1 start->P1

Caption: Workflow for Genotypic and Phenotypic NRTI Resistance Testing.

Signaling_Pathway cluster_intracellular Intracellular Activation cluster_rt_inhibition Reverse Transcriptase Inhibition cluster_resistance Mechanism of Resistance NRTI_prodrug NRTI Prodrug (this compound / Emtricitabine) NRTI_active Active NRTI-Triphosphate NRTI_prodrug->NRTI_active Phosphorylation RT HIV Reverse Transcriptase NRTI_active->RT Competitive Inhibition NRTI_active->RT DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis chain_termination Chain Termination RT->chain_termination Incorporation of NRTI-TP viral_RNA Viral RNA Template viral_RNA->DNA_synthesis dNTPs Natural dNTPs dNTPs->DNA_synthesis mutated_RT Mutated Reverse Transcriptase (e.g., M184V, K65R) reduced_incorporation Reduced NRTI-TP Incorporation mutated_RT->reduced_incorporation increased_excision Increased Excision of NRTI-MP mutated_RT->increased_excision reduced_incorporation->DNA_synthesis Allows continued synthesis increased_excision->DNA_synthesis Allows continued synthesis

Caption: NRTI Mechanism of Action and Resistance Pathway.

References

Benchmarking Amdoxovir Against Next-Generation Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of HIV-1 treatment has been continually evolving, with nucleoside reverse transcriptase inhibitors (NRTIs) forming the backbone of antiretroviral therapy for decades. This guide provides a comparative analysis of Amdoxovir (AMDX), a developmental NRTI, against a new wave of next-generation NRTIs that are reshaping therapeutic strategies. While the development of this compound was discontinued, a retrospective benchmark against current and emerging agents such as Tenofovir Alafenamide (TAF), Islatravir (MK-8591), and Rovafovir etalafenamide (GS-9131) offers valuable insights into the progress and future directions of NRTI development. This document outlines key performance metrics, including efficacy, resistance profiles, and safety, supported by available experimental data. Detailed methodologies for pivotal experiments are also provided to aid in the interpretation and replication of findings.

Comparative Efficacy

This compound demonstrated notable antiviral activity in early clinical trials. In a 10-day monotherapy study, this compound (500 mg twice daily) resulted in a mean viral load reduction of -1.09 log10 copies/mL.[1][2] When combined with zidovudine (200 mg), the combination showed a synergistic effect, with a mean viral load reduction of -2.00 log10 copies/mL.[1][2]

Next-generation NRTIs have shown high rates of viral suppression in larger, longer-term clinical trials. Tenofovir Alafenamide (TAF), in combination with other antiretrovirals, has consistently demonstrated high efficacy. In a study comparing TAF-based and TDF-based regimens, 95% of participants in the TAF arm achieved viral suppression by week 48.[3] Islatravir, in a phase II trial combined with lenacapavir, showed that 94% of participants who switched to the weekly oral regimen maintained an undetectable viral load, comparable to those on a daily Biktarvy regimen.[4]

Table 1: Comparison of Efficacy of this compound and Next-Generation NRTIs

DrugStudy PopulationRegimenDurationKey Efficacy Endpoint
This compound HIV-1 infected, ART-naïve500 mg twice daily10 daysMean viral load change: -1.09 log10 copies/mL[1][2]
HIV-1 infected, ART-naïve500 mg AMDX + 200 mg ZDV twice daily10 daysMean viral load change: -2.00 log10 copies/mL[1][2]
Tenofovir Alafenamide (TAF) HIV-1 & HBV co-infected, treatment-naïveBiktarvy (BIC/FTC/TAF)48 weeks95% achieved HIV-1 RNA <50 copies/mL[3]
Islatravir (MK-8591) Virologically suppressed on Biktarvy2mg ISL + 300mg LEN once weekly24 weeks94% maintained HIV-1 RNA <50 copies/mL[4]
Rovafovir etalafenamide (GS-9131) Phase II trial ongoingNot yet reported--

In Vitro Antiviral Activity

The intrinsic potency of an antiviral drug is a critical determinant of its clinical utility. This is often measured as the concentration of the drug required to inhibit 50% of viral replication in vitro (EC50).

Rovafovir etalafenamide has demonstrated potent anti-HIV-1 activity in peripheral blood mononuclear cells (PBMCs) with an EC50 of 3.7 nM and in MT-2 cells with an EC50 of 150 nM.[5] It is also a potent inhibitor in a single-cycle infection assay with primary CD4+ T lymphocytes, showing an EC50 of 24 nM.[5] Tenofovir alafenamide (TAF) has a wild-type EC50 of 10 nM.[6]

Table 2: In Vitro Antiviral Activity (EC50) of Next-Generation NRTIs

DrugCell TypeEC50 (nM)
Rovafovir etalafenamide (GS-9131) PBMCs3.7[5]
MT-2 cells150[5]
Primary CD4+ T lymphocytes24[5]
Tenofovir Alafenamide (TAF) Not Specified10[6]
Islatravir (MK-8591) Not SpecifiedPotent (nM) activity[7]

Resistance Profiles

The development of drug resistance is a major challenge in HIV therapy. NRTIs with a high barrier to resistance and activity against common resistance mutations are highly desirable.

This compound showed in vitro activity against viruses with the M184V/I mutation and certain thymidine analog mutations (TAMs). However, resistance to this compound has been associated with the K65R and L74V mutations.[8]

Next-generation NRTIs have been designed to have more robust resistance profiles. Tenofovir Alafenamide (TAF) resistance is primarily associated with the K65R mutation, and it has shown a high barrier to resistance in clinical trials, with no resistance to TAF detected through 96 weeks of treatment in patients with chronic hepatitis B.[9][10] Islatravir also exhibits a high barrier to resistance, with the M184I and M184V mutations being the most frequently observed changes in in vitro selection studies.[11][12] Rovafovir etalafenamide has demonstrated potent antiviral activity against viruses containing major NRTI resistance mutations, including K65R, L74V, and M184V.[13][14]

Table 3: Resistance Profiles of this compound and Next-Generation NRTIs

DrugKey Resistance MutationsActivity Against Resistant Strains
This compound K65R, L74V[8]Active against M184V/I and some TAMs.[8]
Tenofovir Alafenamide (TAF) K65R[15][16]High barrier to resistance; no resistance detected in a 96-week study.[9][10]
Islatravir (MK-8591) M184I, M184V[11][12]High barrier to resistance.[11][12][17]
Rovafovir etalafenamide (GS-9131) Not fully characterizedPotent activity against K65R, L74V, and M184V mutants.[13][14]

Safety and Tolerability

The safety profile of an antiretroviral drug is paramount for long-term patient adherence and quality of life. In a 10-day study, the combination of this compound and zidovudine was reported to have all adverse events as mild to moderate.[1][2]

Tenofovir Alafenamide (TAF) was developed to have an improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF), particularly concerning renal and bone health.[18] Studies have shown that TAF is well-tolerated.[19] Islatravir has also demonstrated a favorable safety profile in clinical trials, with only mild and transient adverse events reported.[17]

Table 4: Safety and Tolerability Summary

DrugKey Safety Findings
This compound Adverse events were mild to moderate in a short-term study.[1][2]
Tenofovir Alafenamide (TAF) Improved renal and bone safety profile compared to TDF.[18] Well-tolerated.[19]
Islatravir (MK-8591) Favorable safety profile with mild and transient adverse events.[17]
Rovafovir etalafenamide (GS-9131) Favorable toxicity profile in preclinical studies.[13]

Experimental Protocols

In Vitro Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants.

Methodology:

  • Plate Coating: 96-well microplates are coated with a capture antibody (e.g., a mouse monoclonal antibody to HIV-1 p24) and incubated overnight.[20]

  • Sample and Standard Preparation: Cell culture supernatants from HIV-1 infected cells treated with varying concentrations of the test compound are collected. A standard curve is prepared using known concentrations of recombinant p24 antigen.

  • Incubation: Samples and standards are added to the coated wells and incubated to allow the p24 antigen to bind to the capture antibody.[20]

  • Detection: A biotinylated detector antibody (e.g., a polyclonal antibody to HIV-1 p24) is added, followed by streptavidin-horseradish peroxidase (HRP) conjugate.[21]

  • Substrate Addition: A chromogenic substrate (e.g., TMB or OPD) is added, which is converted by HRP to produce a colored product.[21]

  • Measurement: The reaction is stopped with an acid, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The concentration of p24 in the samples is determined by interpolating from the standard curve. The EC50 value is calculated as the drug concentration that reduces p24 production by 50% compared to untreated controls.

HIV-1 Genotypic Resistance Testing (Sanger Sequencing)

This method is used to identify mutations in the HIV-1 reverse transcriptase gene that may confer resistance to NRTIs.

Methodology:

  • RNA Extraction: Viral RNA is extracted from patient plasma samples.

  • Reverse Transcription and PCR Amplification: The reverse transcriptase region of the pol gene is reverse transcribed into cDNA and then amplified using polymerase chain reaction (PCR).[22]

  • PCR Product Purification: The amplified DNA (amplicon) is purified to remove primers and other reactants.

  • Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR product, sequencing primers, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and DNA polymerase.

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.

  • Sequence Analysis: The sequence data is analyzed using specialized software to generate a nucleotide sequence of the reverse transcriptase gene.

  • Mutation Identification: The obtained sequence is compared to a wild-type reference sequence to identify any mutations. The clinical significance of these mutations is interpreted using established HIV drug resistance databases (e.g., Stanford HIV Drug Resistance Database). Sanger sequencing can reliably detect mutations present in at least 20-30% of the viral population.[23]

Visualizations

NRTI_Mechanism_and_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Proviral_DNA Proviral DNA RT->Proviral_DNA synthesizes RT->Proviral_DNA chain termination Mutated_RT Mutated Reverse Transcriptase RT->Mutated_RT mutations dNTP Natural dNTPs dNTP->RT incorporates NRTI_TP NRTI-Triphosphate (Active Form) NRTI_TP->RT competes with dNTPs Decreased_Incorporation Decreased Incorporation (Discrimination) Mutated_RT->Decreased_Incorporation prefers natural dNTPs Excision Increased Excision (Primer Unblocking) Mutated_RT->Excision removes incorporated NRTI

Caption: Mechanism of NRTI action and the development of resistance.

Antiviral_Assay_Workflow cluster_workflow In Vitro Antiviral Activity Assay Workflow Start Start: Prepare target cells (e.g., PBMCs, MT-2) Infect_Cells Infect cells with HIV-1 Start->Infect_Cells Add_Compound Add serial dilutions of test compound Infect_Cells->Add_Compound Incubate Incubate for several days Add_Compound->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 Antigen ELISA Collect_Supernatant->p24_ELISA Measure_Absorbance Measure absorbance p24_ELISA->Measure_Absorbance Data_Analysis Analyze data and calculate EC50 Measure_Absorbance->Data_Analysis End End: Determine antiviral potency Data_Analysis->End

Caption: Experimental workflow for an in vitro antiviral activity assay.

Conclusion

This comparative guide highlights the significant advancements in NRTI development since the initial investigation of this compound. While this compound showed promise with its activity against certain resistant strains, the landscape has shifted towards next-generation NRTIs like Tenofovir Alafenamide, Islatravir, and Rovafovir etalafenamide, which offer improved potency, higher barriers to resistance, and enhanced safety profiles. The data presented underscores the importance of continuous innovation in antiretroviral drug development to address the ongoing challenges of HIV-1 therapy. The detailed experimental protocols and visualizations provided herein serve as a valuable resource for researchers and drug development professionals working to create the next wave of effective and safe antiretroviral agents.

References

Amdoxovir: A Comparative Analysis of its Efficacy Against Multi-Drug Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Amdoxovir against multi-drug resistant (MDR) Human Immunodeficiency Virus Type 1 (HIV-1) isolates. This compound (AMDX), a prodrug of (-)-β-D-dioxolane guanosine (DXG), is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated activity against both wild-type and certain NRTI-resistant strains of HIV-1.[1] This document summarizes key experimental data, details the methodologies of relevant assays, and presents visual representations of its mechanism of action and experimental workflows.

Comparative Antiviral Activity

This compound's active metabolite, DXG, exhibits a distinct resistance profile compared to several other NRTIs. It has shown efficacy against HIV-1 strains harboring mutations that confer resistance to zidovudine (AZT) and lamivudine (3TC).[2][3]

In Vitro Susceptibility of Resistant HIV-1 Isolates

The following table summarizes the in vitro antiviral activity of DXG, the active form of this compound, against various HIV-1 isolates with specific resistance-conferring mutations. The 50% effective concentration (EC50) values are presented to facilitate comparison.

HIV-1 Isolate/MutationThis compound (DXG) EC50 (µM)Zidovudine (AZT) EC50 (µM)Lamivudine (3TC) EC50 (µM)
Wild-Type (IIIB) 0.046 - 0.085 [3]--
AZT-Resistant Remained Sensitive [3]--
M184V Two- to fivefold decreased susceptibility [3]-Resistant
K65R Two- to fivefold decreased susceptibility [3]--
L74V Two- to fivefold decreased susceptibility [3]Sensitive [2]-
K65R/Q151M Resistant (Activity restored with IMPDH inhibitors) [4]--

Note: The development of resistance to DXG in vitro has been associated with the selection of K65R or L74V mutations in the reverse transcriptase enzyme.[2] Interestingly, the K65R mutation can restore sensitivity to zidovudine in AZT-resistant viral strains.[2]

Clinical Efficacy in Treatment-Experienced Patients

Clinical studies have evaluated the antiviral activity of this compound in patients with prior antiretroviral therapy experience.

Phase I/II Study in ART-Experienced Patients

A study involving antiretroviral therapy (ART)-experienced patients demonstrated that this compound monotherapy resulted in a reduction in viral load. The extent of this reduction was generally less than that observed in treatment-naive patients.[5][6][7]

Patient PopulationThis compound DosageMedian Reduction in Plasma HIV-1 RNA (log10 copies/mL)
ART-Experienced500 mg twice daily0.7[5][6]

The antiviral activity in treatment-experienced patients was more significant in those with no thymidine-analogue mutations and higher baseline CD4+ cell counts.[6][7]

Combination Therapy with Zidovudine

A randomized, double-blind, placebo-controlled study investigated the combination of this compound with zidovudine. The results indicated a synergistic effect, with the combination therapy leading to a significantly greater reduction in viral load compared to this compound monotherapy.[2]

Treatment GroupMean Change in Viral Load (log10 copies/mL) from Baseline to Day 10
Placebo+0.10
Zidovudine (200 mg)-0.69
Zidovudine (300 mg)-0.55
This compound (500 mg)-1.09
This compound (500 mg) + Zidovudine (200 mg)-2.00
This compound (500 mg) + Zidovudine (300 mg)-1.69

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

HIV-1 Drug Susceptibility Testing using p24 Antigen Assay

This assay determines the concentration of an antiviral drug required to inhibit HIV-1 replication by 50% (IC50) in cell culture.

a. Cell and Virus Preparation:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • Patient-derived or laboratory-adapted HIV-1 isolates are propagated in these stimulated PBMCs.

  • The viral stock is titered to determine the tissue culture infectious dose 50 (TCID50).

b. Drug Susceptibility Assay:

  • Seed PHA-stimulated PBMCs in a 96-well plate.

  • Prepare serial dilutions of this compound and other comparator antiretroviral drugs.

  • Add the drug dilutions to the cells.

  • Infect the cells with a standardized amount of HIV-1.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.

  • On day 7, collect the cell culture supernatant.

c. p24 Antigen Quantification:

  • Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen and incubate overnight.

  • Wash the plate and block with a suitable blocking buffer.

  • Add the collected culture supernatants and a standard curve of recombinant p24 antigen to the plate and incubate.

  • Wash the plate and add a biotinylated detector antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

  • Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.[8][9]

  • Calculate the p24 concentration in the supernatants and determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Reverse Transcriptase (RT) Activity Assay

This biochemical assay measures the ability of a drug to directly inhibit the activity of the HIV-1 reverse transcriptase enzyme.

a. Enzyme and Template Preparation:

  • Recombinant HIV-1 reverse transcriptase is used.

  • A poly(rA)-oligo(dT) template-primer is prepared.

b. Inhibition Assay:

  • In a 96-well plate, add the reverse transcriptase enzyme.

  • Add serial dilutions of the triphosphate form of DXG (DXG-TP) or other NRTI triphosphates.

  • Add the poly(rA)-oligo(dT) template-primer and a reaction mixture containing a labeled deoxynucleotide triphosphate (e.g., ³H-dTTP or a non-radioactive labeled nucleotide).

  • Incubate the plate to allow the reverse transcription reaction to proceed.

  • Stop the reaction and precipitate the newly synthesized DNA.

  • Wash the precipitate to remove unincorporated labeled nucleotides.

  • Quantify the amount of incorporated label using a scintillation counter (for radioactive labels) or a colorimetric/fluorometric reader (for non-radioactive labels).

  • Calculate the percentage of RT inhibition and determine the IC50 value.

Visualizations

Mechanism of Action of this compound

Amdoxovir_Mechanism cluster_cell Host Cell cluster_hiv HIV-1 Replication This compound This compound (DAPD) DXG Dioxolane Guanosine (DXG) This compound->DXG Adenosine deaminase DXG_MP DXG Monophosphate DXG->DXG_MP Host Kinases DXG_DP DXG Diphosphate DXG_MP->DXG_DP Host Kinases DXG_TP DXG Triphosphate (Active) DXG_DP->DXG_TP Host Kinases RT Reverse Transcriptase DXG_TP->RT Competitive Inhibition Chain_Termination Chain Termination DXG_TP->Chain_Termination Viral_RNA Viral RNA Viral_RNA->RT Proviral_DNA Proviral DNA RT->Proviral_DNA RT->Chain_Termination Incorporation

Caption: Mechanism of this compound activation and inhibition of HIV-1 reverse transcriptase.

Experimental Workflow for Drug Susceptibility Testing

Drug_Susceptibility_Workflow Start Start: Isolate PBMCs and Prepare Virus Stock Seed_Cells 1. Seed Stimulated PBMCs in 96-well Plate Start->Seed_Cells Add_Drugs 2. Add Serial Dilutions of Antiviral Drugs Seed_Cells->Add_Drugs Infect_Cells 3. Infect Cells with HIV-1 Add_Drugs->Infect_Cells Incubate 4. Incubate for 7 Days Infect_Cells->Incubate Collect_Supernatant 5. Collect Culture Supernatant Incubate->Collect_Supernatant p24_ELISA 6. Quantify p24 Antigen via ELISA Collect_Supernatant->p24_ELISA Analyze_Data 7. Calculate IC50 Values p24_ELISA->Analyze_Data End End: Determine Drug Susceptibility Analyze_Data->End

Caption: Workflow for determining HIV-1 drug susceptibility using a p24 antigen assay.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Amdoxovir Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amdoxovir (AMDX), a nucleoside reverse transcriptase inhibitor (NRTI), has been a subject of interest in the development of antiretroviral therapies. As a prodrug of (-)-β-D-dioxolane guanosine (DXG), this compound requires intracellular conversion to its active triphosphate form to exert its antiviral effect. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound and its various prodrugs, supported by experimental data to aid in research and development efforts.

In Vitro Efficacy: A Comparative Analysis

The in vitro anti-HIV activity and cytotoxicity of this compound (DAPD) and its synthesized prodrugs have been evaluated in various cell lines, including primary human lymphocytes (PBM), CEM (a human T-lymphoblastoid cell line), and Vero (kidney epithelial cells from an African green monkey) cells. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for these compounds.

Table 1: Anti-HIV-1 Activity (EC50) of this compound Prodrugs in PBM Cells [1][2]

CompoundEC50 (µM)
This compound (DAPD) 0.85
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminomethyl purine (7) 0.14
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine (8) 0.05
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminopropyl purine (9) 0.12
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminobutyl purine (10) 0.10
5′-O-L-Valyl-Amdoxovir (20) 0.25
This compound Fumarate Salt (21) 0.30
This compound Succinate Salt (22) 0.32
This compound Tartrate Salt (23) 0.35
This compound Methane Sulfonate Salt (24) 0.40
Zidovudine (AZT) 0.0085

Table 2: Cytotoxicity (CC50) of this compound Prodrugs in PBM, CEM, and Vero Cells [1][2]

CompoundCC50 in PBM (µM)CC50 in CEM (µM)CC50 in Vero (µM)
This compound (DAPD) >100>100>100
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminomethyl purine (7) >100>100>100
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine (8) >100>100>100
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminopropyl purine (9) >100>100>100
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminobutyl purine (10) >100>100>100
5′-O-L-Valyl-Amdoxovir (20) >100>100>100
This compound Fumarate Salt (21) >100>100>100
This compound Succinate Salt (22) >100>100>100
This compound Tartrate Salt (23) >100>100>100
This compound Methane Sulfonate Salt (24) >100>100>100
Zidovudine (AZT) 3779>100>100

In Vivo Efficacy: Insights from Clinical and Preclinical Studies

While direct comparative in vivo studies in animal models for various this compound prodrugs are limited in the public domain, clinical trials with this compound have provided valuable data on its efficacy in HIV-infected patients.

In a study involving treatment-naive HIV-1 infected patients, this compound monotherapy resulted in a median reduction in plasma HIV-1 RNA of 1.5 log10 copies/mL at the highest doses. In treatment-experienced patients, a reduction of 0.7 log10 at 500 mg twice daily was observed.

Furthermore, a study evaluating this compound in combination with Zidovudine demonstrated significant antiviral activity. The mean viral load log10 change was -1.09 with this compound monotherapy, -2.00 with this compound plus Zidovudine (200 mg), and -1.69 with this compound plus Zidovudine (300 mg).

Preclinical pharmacokinetic studies in rats and monkeys indicated that this compound has a low oral bioavailability (approximately 30%), which was a motivating factor for the development of more soluble prodrugs.

Experimental Protocols

In Vitro Anti-HIV Activity Assay

The anti-HIV-1 activity of the compounds was determined in human peripheral blood mononuclear (PBM) cells.

  • Cell Preparation: PBM cells were isolated from healthy donors and stimulated with phytohemagglutinin (PHA).

  • Infection: Stimulated PBM cells were infected with the HIV-1 strain LAI.

  • Drug Treatment: Various concentrations of the test compounds were added to the infected cell cultures.

  • Endpoint Measurement: After a 7-day incubation period, the amount of HIV-1 p24 antigen in the culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 values were calculated as the concentration of the compound that inhibited HIV-1 replication by 50%.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds was assessed using the MTT assay in PBM, CEM, and Vero cells.

  • Cell Seeding: Cells were seeded in 96-well plates.

  • Compound Exposure: The cells were exposed to various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The CC50 values were calculated as the concentration of the compound that reduced cell viability by 50%.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for evaluating antiviral efficacy.

Amdoxovir_Metabolic_Pathway This compound This compound (Prodrug) DXG DXG This compound->DXG Adenosine deaminase DXG_MP DXG-MP DXG->DXG_MP Cellular kinases DXG_DP DXG-DP DXG_MP->DXG_DP DXG_TP DXG-TP (Active) DXG_DP->DXG_TP RT HIV Reverse Transcriptase DXG_TP->RT Inhibits DNA Viral DNA Chain Termination

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Antiviral_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cell Culture (e.g., PBM cells) Infection HIV-1 Infection CellCulture->Infection DrugTreatment Treatment with This compound Prodrugs Infection->DrugTreatment Assay Antiviral & Cytotoxicity Assays (p24 ELISA, MTT) DrugTreatment->Assay DataAnalysis_invitro Data Analysis (EC50, CC50) Assay->DataAnalysis_invitro AnimalModel Animal Model Selection (e.g., Humanized Mice) DataAnalysis_invitro->AnimalModel Lead Compound Selection DrugAdmin Prodrug Administration AnimalModel->DrugAdmin Monitoring Monitoring (Viral Load, CD4 counts) DrugAdmin->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD DataAnalysis_invivo Efficacy & Safety Evaluation PK_PD->DataAnalysis_invivo

Caption: Experimental workflow for in vitro and in vivo evaluation of antiviral prodrugs.

References

Amdoxovir Demonstrates Potent Antiviral Activity Against Zidovudine-Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Amdoxovir, a nucleoside reverse transcriptase inhibitor (NRTI), exhibits significant antiviral activity against strains of HIV-1 that have developed resistance to zidovudine (AZT), a cornerstone of antiretroviral therapy. Experimental data indicates that the active form of this compound, dioxolane guanosine (DXG), effectively suppresses the replication of HIV-1 harboring thymidine analog mutations (TAMs), which are responsible for zidovudine resistance. This makes this compound a promising candidate for second-line treatment regimens and for patients who have experienced treatment failure with zidovudine-based therapies.

This compound is a prodrug that is converted in the body to its active triphosphate form, DXG-TP.[1] This active metabolite acts as a competitive inhibitor of the HIV-1 reverse transcriptase enzyme, leading to the termination of the growing viral DNA chain and preventing viral replication.[1] Crucially, in vitro studies have shown that HIV-1 mutants resistant to zidovudine remain sensitive to DXG.[2]

Comparative Antiviral Activity

The emergence of drug-resistant HIV strains poses a significant challenge to effective long-term treatment. Zidovudine resistance is primarily mediated by the accumulation of TAMs in the reverse transcriptase gene, which allows the enzyme to excise the incorporated drug, enabling DNA synthesis to resume. This compound's distinct chemical structure allows its active metabolite, DXG-TP, to be incorporated into the viral DNA and to be less susceptible to this excision mechanism.

While specific comparative EC50 values of this compound against a comprehensive panel of zidovudine-resistant strains alongside other NRTIs are not available in a single consolidated table within the reviewed literature, individual studies highlight its potency. For instance, the EC50 for DXG against wild-type HIV-1 has been reported to be 0.05 µM in MT-4 cells.[3] Another study reported EC50 values of 0.046 µM in cord blood mononuclear cells and 0.085 µM in MT-2 cells.[4] It has been consistently noted that zidovudine-resistant isolates do not show diminished sensitivity to DXG.[3]

Clinical data further supports the efficacy of this compound. In a study involving treatment-naive HIV-1 infected patients, this compound monotherapy (500 mg twice daily for 15 days) resulted in a median reduction in plasma HIV-1 RNA of 1.5 log10 copies/ml.[5] In treatment-experienced patients, a median viral load reduction of 0.7 log10 was observed.[5]

Experimental Data Summary

The following table summarizes the antiviral activity of this compound (as the active form DXG) against wild-type HIV-1 and provides context for its potency.

CompoundVirus StrainCell LineEC50 (µM)Reference
Dioxolane Guanosine (DXG)HIV-1 (Wild-Type)MT-40.05[3]
Dioxolane Guanosine (DXG)HIV-1 (IIIB)Cord Blood Mononuclear Cells0.046[4]
Dioxolane Guanosine (DXG)HIV-1 (IIIB)MT-20.085[4]

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.

Experimental Protocols

Phenotypic Antiviral Susceptibility Assay (MTT-based)

This assay determines the concentration of an antiviral agent required to inhibit HIV-1 induced cytopathic effects by 50% (EC50). The method relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (wild-type and zidovudine-resistant strains)

  • Complete medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

  • Antiviral compounds (this compound, Zidovudine, etc.)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in complete medium. On the day of the assay, ensure cells are in the exponential growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.

  • Drug Dilution: Prepare serial dilutions of the antiviral compounds in complete medium in a separate 96-well plate.

  • Infection and Plating:

    • In a centrifuge tube, mix a predetermined amount of viral stock with the MT-4 cell suspension to achieve a multiplicity of infection (MOI) of approximately 0.01.

    • Incubate the cell-virus mixture for 2 hours at 37°C to allow for viral adsorption.

    • Add 100 µL of the infected cell suspension to each well of a 96-well plate.

    • Add 100 µL of the corresponding drug dilutions to the wells. Include control wells with infected cells and no drug (virus control) and uninfected cells with no drug (cell control).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator until the virus control wells show significant cytopathic effects.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Data Analysis:

    • Read the absorbance of the wells at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the molecular mechanisms of action and resistance.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Prepare MT-4 Cell Suspension D Infect MT-4 Cells with HIV-1 A->D B Prepare Serial Dilutions of Antiviral Drugs E Add Drug Dilutions to Infected Cell Culture B->E C Prepare HIV-1 Stock (Wild-Type & ZDV-Resistant) C->D D->E F Incubate for 4-5 Days E->F G Add MTT Reagent F->G H Incubate and Solubilize Formazan G->H I Measure Absorbance at 570 nm H->I J Calculate EC50 Values I->J

Figure 1. Experimental workflow for determining the antiviral activity of compounds against HIV-1.

G cluster_nrti Standard NRTI Action (e.g., Zidovudine) cluster_resistance Zidovudine Resistance Mechanism cluster_this compound This compound Action on Resistant Strains A Zidovudine B Phosphorylation A->B C Zidovudine-TP B->C D HIV Reverse Transcriptase C->D E Incorporation into Viral DNA D->E F Chain Termination E->F G Incorporated Zidovudine-MP H Thymidine Analog Mutations (TAMs) in RT G->H I ATP-dependent Excision H->I J Removal of Zidovudine-MP I->J K DNA Synthesis Resumes J->K L This compound (Prodrug) M Deamination to Dioxolane Guanosine (DXG) L->M N Phosphorylation M->N O DXG-TP N->O P TAMs-mutated HIV Reverse Transcriptase O->P Q Incorporation into Viral DNA P->Q R Chain Termination (Reduced Excision) Q->R

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Amdoxovir

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Providing essential safety and logistical information is paramount for the well-being of researchers and the integrity of scientific exploration. This document outlines the recommended disposal procedures for Amdoxovir, an investigational nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] Given that specific disposal guidelines for this compound are not publicly available due to its status as an investigational drug with discontinued clinical trials, the following procedures are based on established best practices for the disposal of pharmaceutical and chemical waste in a laboratory setting.[3]

Core Principles of this compound Waste Management

Proper disposal of this compound is crucial to mitigate potential environmental impact and ensure personnel safety. The primary method for disposal of expired or unused this compound, as with most pharmaceutical waste, is incineration by a licensed environmental management vendor.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient (API).

Researchers handling this compound should adhere to the following key principles:

  • Segregation: All this compound waste, including contaminated labware, personal protective equipment (PPE), and unused product, must be segregated from general laboratory waste.

  • Containment: Waste should be collected in clearly labeled, sealed, and leak-proof containers.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated.

  • Documentation: Maintain a detailed record of all disposed this compound, including quantities and disposal dates.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound in a research environment.

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired this compound capsules, contaminated gloves, bench paper, and other disposable labware. This waste should be placed in a designated, labeled hazardous waste container.[5] For facilities that differentiate, non-hazardous pharmaceutical waste is often collected in blue containers, while hazardous pharmaceutical waste is collected in black containers.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated chemotherapy or hazardous drug sharps container.[6]

2. Packaging and Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.

  • Ensure containers are securely sealed to prevent leakage.

3. Storage:

  • Store sealed waste containers in a designated, secure area away from general laboratory traffic.

  • This storage area should be well-ventilated and have secondary containment in case of a spill.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]

  • The EHS department will coordinate with a licensed hazardous waste disposal company for incineration.[4]

  • A certificate of destruction should be obtained from the disposal vendor and kept for your records.[4]

5. Spill Cleanup:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE (double gloves, gown, and eye protection), contain the spill using absorbent pads.[6]

  • Clean the area with a detergent and water solution, followed by a thorough rinsing.[6]

  • All materials used for cleanup must be disposed of as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a research laboratory.

G Workflow for this compound Disposal A This compound Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Solid Waste Container (Labeled 'Hazardous') B->C D Liquid Waste Container (Labeled 'Hazardous') B->D E Sharps Container (Labeled 'Hazardous') B->E F Securely Seal and Store in Designated Area C->F D->F E->F G Contact Environmental Health & Safety (EHS) F->G H Waste Pickup by Licensed Vendor G->H I Incineration H->I J Receive Certificate of Destruction I->J

Caption: Logical workflow for the safe disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data on this compound's environmental fate is unavailable, general data on pharmaceutical waste underscores the importance of proper disposal to prevent environmental contamination.[7][8][9]

Waste StreamContainer TypeDisposal Method
Solid Waste (non-sharp) Labeled, sealed hazardous waste containerIncineration
Liquid Waste Labeled, sealed hazardous waste containerIncineration
Contaminated Sharps Labeled, sharps containerIncineration

Conclusion

Adherence to these general but critical disposal procedures will ensure the safe management of this compound waste in a research setting, protecting both laboratory personnel and the environment. It is imperative for all researchers to consult their institution's specific EHS guidelines and protocols for handling and disposing of investigational and hazardous compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amdoxovir
Reactant of Route 2
Reactant of Route 2
Amdoxovir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.